molecular formula C11H12N2 B088409 1,5-Dimethyl-3-phenylpyrazole CAS No. 10250-60-9

1,5-Dimethyl-3-phenylpyrazole

Cat. No.: B088409
CAS No.: 10250-60-9
M. Wt: 172.23 g/mol
InChI Key: AVZWCCJQQCROGD-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-phenylpyrazole, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-8-11(12-13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZWCCJQQCROGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145200
Record name 1,5-dimethyl-3-phenylpyrazole
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Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10250-60-9
Record name 1,5-Dimethyl-3-phenyl-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-dimethyl-3-phenylpyrazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-dimethyl-3-phenylpyrazole
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Foundational & Exploratory

1,5-Dimethyl-3-phenylpyrazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dimethyl-3-phenylpyrazole, including its chemical properties, synthesis, and known biological activities. The information is intended for researchers and professionals in the fields of chemistry and drug development.

Core Compound Information

This compound is a heterocyclic aromatic organic compound. It is important to distinguish it from its structural isomer, 3,5-dimethyl-1-phenylpyrazole, as both share the same molecular formula and weight, but differ in the substitution pattern on the pyrazole ring.

Physicochemical Properties
PropertyValueReference
CAS Number 10250-60-9
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
IUPAC Name 1,5-dimethyl-3-phenyl-1H-pyrazole

Synthesis of Pyrazole Derivatives

While a specific detailed protocol for this compound was not found in the provided search results, a general and widely used method for the synthesis of N-substituted pyrazoles is the Paal-Knorr reaction. This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

General Experimental Protocol: Synthesis of a 1,5-Disubstituted-3-phenylpyrazole

This protocol is a generalized representation of a common synthetic route for this class of compounds.

  • Reaction Setup: A round-bottomed flask is charged with a 1,3-dicarbonyl compound (1.0 mmol) and a substituted hydrazine (e.g., methylhydrazine) (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

  • Catalyst Addition: A catalytic amount of an acid or base catalyst may be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a specified time, typically ranging from a few hours to overnight.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired pyrazole derivative.

Biological Activities and Potential Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[1][2][3] These activities include anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects.[1][2][3][4][5][6][7]

While specific quantitative biological data for this compound is limited in the provided search results, the general pyrazole scaffold is known to interact with various biological targets. For instance, some pyrazole derivatives are known to be inhibitors of enzymes such as cyclooxygenase (COX), which is implicated in inflammation.[2][6]

Potential Signaling Pathway Involvement

Given the known anti-inflammatory properties of many pyrazole derivatives, a potential (though not specifically confirmed for this compound) mechanism of action could involve the inhibition of inflammatory pathways. A simplified, hypothetical signaling pathway is depicted below.

Inflammation_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane AA Arachidonic Acid (AA) Cell_Membrane->AA PLA2 COX_Enzymes COX-1 / COX-2 Enzymes AA->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Compound Pyrazole Compound Pyrazole_Compound->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of the cyclooxygenase (COX) pathway by a pyrazole compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of a novel pyrazole compound.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation Start Reactants: 1,3-Dicarbonyl & Hydrazine Derivative Reaction Chemical Reaction (e.g., Paal-Knorr) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay In vitro / In vivo Biological Assay Characterization->Assay Pure Compound Data_Analysis Data Analysis (e.g., IC50 determination) Assay->Data_Analysis Results Biological Activity Results Data_Analysis->Results

Caption: General workflow from synthesis to biological evaluation of pyrazole derivatives.

References

Solubility Profile of 1,5-Dimethyl-3-phenylpyrazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,5-Dimethyl-3-phenylpyrazole. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on providing qualitative solubility information, a detailed experimental protocol for solubility determination, and comparative data from a structurally similar compound, 3,5-dimethylpyrazole, to offer valuable insights for research and development applications.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the pyrazole family. The pyrazole nucleus is a key structural motif in many pharmaceutically active compounds, exhibiting a wide range of biological activities. Understanding the solubility of such compounds in various organic solvents is crucial for their synthesis, purification, formulation, and in vitro/in vivo testing.

Solubility of this compound

Qualitative Solubility

Qualitative assessments indicate that this compound is generally soluble in polar organic solvents. Specific mentions from chemical suppliers and databases suggest solubility in:

  • Methanol

  • Dimethyl Sulfoxide (DMSO)

It is expected to exhibit good solubility in other common organic solvents such as ethanol, acetone, and ethyl acetate, a characteristic typical for many pyrazole derivatives.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature or publicly accessible databases. The octanol-water partition coefficient (logP) is a calculated measure of lipophilicity, which for this compound is estimated to be 2.396, suggesting moderate lipophilicity and therefore a preference for organic solvents over water.[1]

To provide a relevant quantitative reference, the following table summarizes the experimentally determined mole fraction solubility (x₁) of a structurally related compound, 3,5-dimethylpyrazole , in various organic solvents at different temperatures. This data can serve as a useful surrogate for estimating the behavior of this compound.

Table 1: Mole Fraction Solubility (x₁) of 3,5-Dimethylpyrazole in Various Organic Solvents at Different Temperatures (K) [2]

Temperature (K)MethanolEthanoln-PropanolIsopropanol1-ButanolEthyl AcetateAcetoneTolueneAcetonitrile
283.150.32550.33410.36630.33980.40770.32690.32410.28330.2468
288.150.35420.36390.39860.37010.44280.35610.35290.31010.2721
293.150.38510.39590.43320.40270.48020.38750.38390.33870.2993
298.150.41830.43020.47030.43760.52010.42130.41720.36930.3285
303.150.45410.46710.51010.47510.56270.45770.4530.40210.3599
308.150.49260.50670.55270.51530.60810.49680.49130.43720.3936
313.150.5340.54920.59840.55830.65650.53880.53230.47480.4298

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. The isothermal saturation method is a commonly employed and reliable technique.

Principle

A supersaturated solution of the compound in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the dissolved solute is determined analytically.

Materials and Apparatus
  • This compound (or the compound of interest)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.) of high purity

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath with temperature control (±0.1 °C)

  • Vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography).

Experimental Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. The time required for equilibration can vary and may need to be determined experimentally (typically several hours to a couple of days).

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment to avoid precipitation).

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_sampling Sampling and Analysis cluster_calc Data Processing start Add excess solute to a known volume of solvent equilibrate Equilibrate in a thermostatic bath with stirring start->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample to a known volume sample->dilute analyze Analyze concentration via HPLC or other method dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate

Isothermal Saturation Method Workflow

Logical Classification of Solubility

For a more general understanding of a compound's solubility characteristics, a qualitative classification can be performed. This involves testing the solubility in a series of solvents with different properties (e.g., polarity, pH). The following diagram illustrates a logical workflow for such a classification.

G start Test solubility in Water water_sol Water Soluble start->water_sol Yes water_insol Water Insoluble start->water_insol No ether_test Test solubility in Diethyl Ether water_sol->ether_test naoh_test Test solubility in 5% NaOH water_insol->naoh_test acid_base_test Determine acid/base properties (litmus) ether_test->acid_base_test Yes naoh_sol Soluble in NaOH (Acidic Compound) naoh_test->naoh_sol Yes naoh_insol Insoluble in NaOH naoh_test->naoh_insol No hcl_test Test solubility in 5% HCl naoh_insol->hcl_test hcl_sol Soluble in HCl (Basic Compound) hcl_test->hcl_sol Yes hcl_insol Insoluble in HCl (Neutral Compound) hcl_test->hcl_insol No

Qualitative Solubility Classification Workflow

Conclusion

References

A Technical Guide to the Spectroscopic Data of Dimethyl-Phenylpyrazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectroscopic Data of 1,5-Dimethyl-3-phenylpyrazole and its Isomer, 3,5-Dimethyl-1-phenylpyrazole

This document provides a detailed overview of the spectroscopic data for dimethyl-phenylpyrazole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Important Note on Isomers: The initial request specified This compound . However, a comprehensive search of available scientific literature and databases indicates a scarcity of specific spectroscopic data for this particular isomer. The significantly more common and well-characterized isomer is 3,5-Dimethyl-1-phenylpyrazole . This guide will present the detailed spectroscopic data for 3,5-Dimethyl-1-phenylpyrazole, as it serves as a valuable reference for this class of compounds. The structural difference lies in the position of the phenyl group and the N-methyl group on the pyrazole ring.

Spectroscopic Data of 3,5-Dimethyl-1-phenylpyrazole

The following sections summarize the key spectroscopic data obtained for the characterization of 3,5-Dimethyl-1-phenylpyrazole (CAS: 1131-16-4, Molecular Formula: C₁₁H₁₂N₂, Molecular Weight: 172.23 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments.

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
7.46 - 7.33Multiplet4Hm-H & p-H of Phenyl Ring
7.29 - 7.19Multiplet1Ho-H of Phenyl Ring
5.90Singlet1HC4-H of Pyrazole Ring
2.25Singlet6HC3-CH₃ and C5-CH₃
Table 1: ¹H NMR data for 3,5-Dimethyl-1-phenylpyrazole in CDCl₃.[3]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Chemical Shift (δ) ppmProvisional Assignment
148.1C3 or C5 of Pyrazole Ring
139.4C5 or C3 of Pyrazole Ring
138.4C1' (ipso-C) of Phenyl Ring
128.3C3'/C5' or C2'/C6' of Phenyl Ring
126.4C4' of Phenyl Ring
124.0C2'/C6' or C3'/C5' of Phenyl Ring
106.4C4 of Pyrazole Ring
12.9C3-CH₃ or C5-CH₃
11.8C5-CH₃ or C3-CH₃
Table 2: ¹³C NMR data for 3,5-Dimethyl-1-phenylpyrazole in CDCl₃.[3]
Infrared (IR) Spectroscopy

While a specific, fully assigned IR spectrum for 3,5-Dimethyl-1-phenylpyrazole was not available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups. The IR spectrum is crucial for identifying the types of bonds present in a molecule.[4][5]

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Phenyl & Pyrazole)
3000 - 2850C-H StretchAliphatic (Methyl)
~1600, 1585, 1500, 1450C=C StretchAromatic Ring
~1570C=N StretchPyrazole Ring
770 - 730 and 710 - 690C-H Bend (out-of-plane)Monosubstituted Phenyl
Table 3: Expected characteristic IR absorption bands for 3,5-Dimethyl-1-phenylpyrazole.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/zRelative IntensityProposed Fragment
17299.99%[M]⁺ (Molecular Ion)
17169.30%[M-H]⁺
17313.00%[M+H]⁺ (Isotopic Peak)
5136.50%C₄H₃⁺
3925.00%C₃H₃⁺
Table 4: Key fragments from the GC-MS (Electron Ionization) of 3,5-Dimethyl-1-phenylpyrazole.[1]

An Electrospray Ionization (ESI) mass spectrum also shows a prominent peak at m/z = 173, corresponding to the protonated molecule [M+H]⁺.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

Samples for ¹H and ¹³C NMR are typically prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[3] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).[3] The spectra are recorded on a spectrometer operating at a frequency of 200 MHz or higher for protons.[3]

IR Spectroscopy

For liquid samples like 3,5-dimethyl-1-phenylpyrazole, the spectrum can be obtained neat by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1] Alternatively, solid samples can be prepared as a KBr pellet, where a small amount of the sample is ground with KBr powder and pressed into a transparent disk, or as a mull with an agent like Nujol.[6] The sample is then placed in an FTIR spectrometer for analysis.[6]

Mass Spectrometry

For Electron Ionization (EI), a volatile sample is introduced into the ion source of the mass spectrometer, often via a Gas Chromatograph (GC) for separation and purification.[7] The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8] For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and pumped through a capillary at high voltage, creating an aerosol of charged droplets.[3] This is a "soft" ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation Report Final Report / Publication StructureElucidation->Report

A flowchart of the general workflow for spectroscopic analysis.

References

Biological activity of 1,5-Dimethyl-3-phenylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of 1,5-Dimethyl-3-phenylpyrazole Derivatives

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a versatile scaffold in medicinal chemistry.[1][2] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antipyretic activities.[2][3][4] Among these, derivatives featuring a this compound core are of significant interest due to their potent and varied biological effects. This technical guide provides a comprehensive overview of the biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and professionals in drug development.

Anticancer Activity

Derivatives of the pyrazole scaffold have been extensively investigated for their potential as anticancer agents.[5][6] Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways.

One area of focus has been the inhibition of urokinase-type plasminogen activator (uPA), an enzyme overexpressed in many cancers. Certain tricyclic heteroaromatic analogues have demonstrated potent antiproliferative activity by inducing S-phase cell cycle arrest, potentially through uPA inhibition.[5] Another significant target is the Myeloid Cell Leukemia-1 (MCL-1) protein, an antiapoptotic member of the BCL-2 family. Phenylpyrazole derivatives have been identified as a new class of selective MCL-1 inhibitors, inducing caspase-dependent apoptosis in leukemia cells.[7]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various pyrazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound ClassCancer Cell LineIC50 ValueReference DrugIC50 (Reference)Citation
Pyrazole Benzamide/Dihydro TriazinoneHCT-116 (Colon)7.74 - 82.49 µg/mLDoxorubicin5.23 µg/mL[6]
Pyrazole Benzamide/Dihydro TriazinoneMCF-7 (Breast)4.98 - 92.62 µg/mLDoxorubicin4.17 µg/mL[6]
1,3,4-TriarylpyrazolesMultiple Lines---[6]
Substituted PyrazolesA549 (Lung)8.0 µM--[6]
Substituted PyrazolesHeLa (Cervical)9.8 µM--[6]
Substituted PyrazolesMCF-7 (Breast)5.8 µM--[6]
1,5-Diaryl Pyrazoles (T2, T3)A549 (Lung)ActiveCisplatin-[8]
1,5-Diaryl Pyrazoles (T6)HepG2 (Liver)ActiveCisplatin-[8]
Phenylpyrazole (GQN-B37-Me)MV-4-11 (Leukemia)Effective--[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[6]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HCT-116) are seeded into 96-well plates at a specific density and incubated to allow for adherence.[6][8]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyrazole derivatives and incubated for a specified period (typically 24-72 hours). A positive control (e.g., Doxorubicin, Cisplatin) and a negative control (vehicle, e.g., DMSO) are included.[6][8]

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated for another 3-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.[8]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Mechanism Visualization: MCL-1 Inhibition Pathway

MCL1_Inhibition cluster_Cell Cancer Cell MCL1 MCL-1 BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits Casp9 Caspase-9 BAX_BAK->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Pyrazole Phenylpyrazole Derivative (GQN-B37-Me) Pyrazole->MCL1 Inhibits

Caption: Phenylpyrazole derivatives inhibit MCL-1, leading to apoptosis.

Anti-inflammatory Activity

Inflammation is a biological response implicated in numerous diseases.[8] Pyrazole derivatives, most notably the 1,5-diarylpyrazole celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][9] The COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation.[9]

Research has focused on developing novel pyrazole derivatives with high potency and selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of COX enzymes (in vitro) and the reduction of edema in animal models (in vivo).

Compound ClassAssayActivitySelectivity Index (COX-2/COX-1)Reference DrugCitation
1,5-Diaryl Pyrazole (T3)COX-1 InhibitionIC50 = 4.655 µM5.96Diclofenac Sodium[8]
1,5-Diaryl Pyrazole (T5)COX-1 InhibitionIC50 = 5.596 µM7.16Diclofenac Sodium[8]
1,3,4,5-Tetrasubstituted Pyrazole (117a)In vitro inhibition93.80%-Diclofenac Sodium (90.21%)[2]
Pyrazole Hydrazinecarboxamide (4)Carrageenan-induced paw edemaBetter than reference-Diclofenac Sodium[1]
1-Phenyl-1H-pyrazole derivativesCarrageenan-induced paw edemaStrong activity--[3]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[10][11]

  • Animal Grouping: Rats or mice are divided into several groups: a control group, a standard drug group (e.g., Diclofenac sodium), and test groups receiving different doses of the pyrazole derivatives.[1]

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each animal to induce localized edema.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing their paw volume increase to that of the control group.

Mechanism Visualization: COX-2 Inhibition

COX2_Inhibition cluster_CellMembrane Cellular Response to Stimuli Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Converts to Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Pyrazole 1,5-Diarylpyrazole Derivative Pyrazole->COX2 Selectively Inhibits

Caption: Pyrazole derivatives selectively inhibit COX-2 to reduce inflammation.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[1][4] The mechanism often involves the disruption of essential cellular processes in the microbes. Structure-activity relationship (SAR) studies indicate that the antimicrobial potency can be significantly influenced by the nature of substituents on the pyrazole core and associated phenyl rings, with electron-withdrawing groups often enhancing activity.[12]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

Compound ClassMicroorganismMIC Value (µg/mL)Standard DrugMIC (Standard)Citation
Pyrazole Derivative (3)Escherichia coli (Gram -)0.25Ciprofloxacin0.5[1]
Pyrazole Derivative (4)Streptococcus epidermidis (Gram +)0.25Ciprofloxacin4[1]
Pyrazole Derivative (2)Aspergillus niger (Fungus)1Clotrimazole-[1]
Phenyl Pyrazole DerivativesAspergillus niger (Fungus)0.2Fluconazole-[12]
Phenyl Pyrazole DerivativesCandida albicans (Fungus)50Fluconazole-[12]
3,5-Dimethyl AzopyrazolesE. coli, S. aureusModerate ActivityCiprofloxacin-[4]
Experimental Protocol: Disc Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.[1]

  • Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud's Dextrose Agar for fungi) is prepared and poured into sterile Petri plates.[1]

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. Standard antibiotic discs (e.g., Ciprofloxacin) and a solvent control disc are also applied.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Workflow and Synthesis

The development of novel biologically active pyrazole derivatives typically follows a structured workflow involving synthesis, characterization, and biological screening.

General Workflow: Synthesis to Screening

workflow A Synthesis (e.g., Condensation Reaction) B Purification (e.g., Recrystallization) A->B C Structural Characterization (IR, NMR, Mass Spec) B->C D In Vitro Screening (e.g., MTT, MIC, COX Assay) C->D E Data Analysis (IC50, MIC Determination) D->E F Lead Compound Identification E->F H Structure-Activity Relationship (SAR) E->H Informs G In Vivo Studies (e.g., Paw Edema, Xenograft) F->G G->F Confirms efficacy H->A Guides new synthesis

Caption: General workflow for pyrazole derivative drug discovery.

Conclusion

Derivatives of this compound represent a highly promising class of compounds with a remarkable breadth of biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents has been well-documented. The core scaffold is amenable to chemical modification, allowing for the fine-tuning of activity and selectivity towards specific biological targets like COX-2 and MCL-1. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research. Future work focusing on structure-activity relationship studies, mechanistic elucidation, and in vivo validation will be critical in translating these promising scaffolds into clinically effective therapeutic agents.

References

An In-depth Technical Guide to the Mechanism of Action of Phenylpyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenylpyrazoles represent a significant class of broad-spectrum insecticides, with fipronil being the most prominent member.[1] Developed to combat rising resistance to older pesticide classes, their efficacy stems from a potent and specific mode of action targeting the central nervous system of insects.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of phenylpyrazole compounds. It details their primary and secondary molecular targets, the basis for their selective toxicity, key structure-activity relationships, and the experimental protocols used to elucidate these properties.

Primary Molecular Target: GABA-Gated Chloride Channels

The principal mechanism of action for phenylpyrazole insecticides is the disruption of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA).[2]

The Role of GABA in the Insect Nervous System

In both insects and mammals, GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). When GABA is released from a presynaptic neuron, it binds to postsynaptic receptors, leading to an influx of chloride ions (Cl⁻). This hyperpolarizes the neuron, making it less likely to fire an action potential, thus creating an inhibitory effect.

Phenylpyrazole Interaction with the GABA Receptor

Phenylpyrazoles act as non-competitive antagonists of the GABA-gated chloride channel, also known as the GABA-A receptor.[4] Unlike competitive antagonists that bind to the same site as the endogenous ligand (GABA), phenylpyrazoles bind to a distinct allosteric site within the ion channel pore.[5][6] This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[3][7]

The consequence of this channel blockade is the loss of inhibitory signaling. Without the hyperpolarizing effect of chloride influx, neurons are left in a state of uncontrolled excitation. This leads to the characteristic symptoms of phenylpyrazole poisoning in insects: hyperexcitation, convulsions, paralysis, and ultimately, death.[3]

GABAPathway cluster_normal Normal Inhibitory Neurotransmission cluster_disrupted Disruption by Phenylpyrazole GABA GABA Neurotransmitter GABAR GABA-A Receptor (Chloride Channel) GABA->GABAR Binds to Cl_in Cl⁻ Influx GABAR->Cl_in Opens Channel Block Channel Blockage GABAR->Block Neuron Postsynaptic Neuron Hyperpol Hyperpolarization (Inhibition) Neuron->Hyperpol Leads to Cl_in->Neuron Enters NoAP Inhibition of Action Potential Hyperpol->NoAP Phenylpyrazole Phenylpyrazole (e.g., Fipronil) Phenylpyrazole->GABAR Binds & Blocks Hyperexcite Hyperexcitation Block->Hyperexcite Prevents Inhibition, Causing Death Insect Death Hyperexcite->Death

Figure 1: Signaling pathway of GABAergic inhibition and its disruption by phenylpyrazoles.

Secondary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

In addition to their primary action on GABA receptors, phenylpyrazoles also act as antagonists of glutamate-gated chloride channels (GluCls).[6] These channels, which are also inhibitory, are found in the nervous and muscular systems of invertebrates but are absent in mammals.[8] The blockade of GluCls by compounds like fipronil contributes to their overall insecticidal activity and enhances their selective toxicity.[6][8]

The Basis of Selective Toxicity

The high degree of selective toxicity of phenylpyrazoles towards insects over mammals is a critical aspect of their utility and is attributed to two main factors:

  • Differential Receptor Affinity: Phenylpyrazoles exhibit a significantly higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[3][5] Selectivity ratios can be as high as 150- to 2000-fold.[5] This difference in affinity means that much lower concentrations are required to block insect receptors than to affect mammalian ones.

  • Target Site Specificity: The secondary target, the glutamate-gated chloride channel, is unique to invertebrates, providing an additional layer of selectivity.[6][8]

SelectiveToxicity cluster_insect Action in Insects cluster_mammal Action in Mammals Phenylpyrazole Phenylpyrazole Insect Insect Phenylpyrazole->Insect Mammal Mammal Phenylpyrazole->Mammal Insect_GABAR Insect GABA Receptor Insect->Insect_GABAR Insect_GluCl Insect GluCl Receptor Insect->Insect_GluCl Mammal_GABAR Mammal GABA Receptor Mammal->Mammal_GABAR No_Target Target Absent High_Affinity High Affinity (Potent Blockade) Insect_GABAR->High_Affinity Insect_GluCl->High_Affinity Low_Affinity Low Affinity (Weak Blockade) Mammal_GABAR->Low_Affinity Toxicity High Toxicity High_Affinity->Toxicity Safety High Safety Margin Low_Affinity->Safety

Figure 2: Logical diagram illustrating the basis for the selective toxicity of phenylpyrazoles.

Quantitative Data on Phenylpyrazole Activity

The interaction of phenylpyrazoles with their target receptors has been quantified through various experimental assays. The data below summarizes inhibitory concentrations (IC₅₀) from binding and electrophysiological studies.

CompoundReceptor/PreparationAssay TypeIC₅₀ ValueReference
FipronilHouse Fly Head Membranes[³H]EBOB Binding2-20 nM
FipronilMouse Brain Membranes[³H]EBOB Binding1700-10100 nM[9]
FipronilRat α1β2γ2L GABA-A ReceptorWhole-Cell Electrophysiology~10 µM (partial block)[10]
FipronilCockroach Glutamate-gated Cl⁻ ChannelsWhole-Cell Electrophysiology0.73 µM
EthiproleHouse Fly Head Membranes[³H]EBOB BindingSimilar to Fipronil[11]
Fipronil SulfoneHuman & Mouse GABA ReceptorsBinding Assay~6-fold higher avidity than Fipronil[5]

Table 1: Summary of quantitative data for phenylpyrazole activity. IC₅₀ represents the concentration required to inhibit 50% of the specific binding or receptor function.

Experimental Protocols

The mechanism of action of phenylpyrazoles has been elucidated through several key experimental techniques.

Electrophysiology: Patch-Clamp Technique

This is the gold-standard method for studying ion channel function. It allows for the direct measurement of ion currents flowing through channels in cell membranes.

Methodology (Whole-Cell Recording):

  • Cell Preparation: Neurons are isolated from the target organism (e.g., cockroach thoracic ganglia) or a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) expressing the specific receptor subunits of interest is used.[12][13]

  • Pipette & Seal: A glass micropipette with a very fine tip is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "gigaseal" between the pipette and the membrane.

  • Whole-Cell Configuration: A stronger pulse of suction ruptures the membrane patch under the pipette, providing low-resistance electrical access to the entire cell interior.

  • Voltage Clamp: The cell's membrane potential is held at a constant value (clamped) by an amplifier.

  • Agonist Application: A solution containing the agonist (e.g., GABA or glutamate) is applied to the cell, causing the target ion channels to open.

  • Current Measurement: The amplifier measures the current required to maintain the clamped voltage, which is equal and opposite to the current flowing through the channels.

  • Antagonist Application: The experiment is repeated with the co-application of the phenylpyrazole compound and the agonist to measure the degree of channel blockade.[10]

PatchClampWorkflow start Start prep Isolate Neuron or Use Expression System start->prep pipette Position Micropipette on Cell prep->pipette seal Form Gigaseal pipette->seal rupture Rupture Membrane (Whole-Cell Mode) seal->rupture clamp Voltage Clamp Cell rupture->clamp control Apply Agonist (GABA) Measure Control Current clamp->control wash Washout control->wash test Co-apply Agonist + Phenylpyrazole wash->test measure Measure Inhibited Current test->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze end End analyze->end

Figure 3: Experimental workflow for a whole-cell patch-clamp electrophysiology experiment.
Radioligand Binding Assays

Binding assays are used to determine the affinity and binding site of a compound on its receptor. A common method for studying GABA receptor channel blockers is a competitive binding assay using a radiolabeled ligand that binds within the channel.

Methodology ([³H]EBOB Competitive Binding Assay):

  • Membrane Preparation: Brain tissue from the target organism (e.g., house flies) is homogenized and centrifuged to prepare a membrane fraction rich in GABA receptors.[9][11]

  • Assay Incubation: The membrane preparation is incubated in a buffer solution containing:

    • A fixed concentration of a radiolabeled ligand that binds to the channel pore, such as [³H]EBOB (ethynylbicycloorthobenzoate).

    • Varying concentrations of the unlabeled test compound (the phenylpyrazole).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. The unlabeled phenylpyrazole competes with [³H]EBOB for binding to the channel site.

  • Separation: The membranes (with bound ligand) are separated from the unbound ligand in the solution, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This corresponds to the amount of [³H]EBOB bound to the receptors.

  • Data Analysis: The data is plotted as the percentage of [³H]EBOB binding versus the concentration of the phenylpyrazole competitor. This allows for the calculation of the IC₅₀ value, which can be used to determine the binding affinity (Ki) of the test compound.[9]

BindingAssayWorkflow start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with: 1. Fixed [³H]EBOB 2. Varied [Phenylpyrazole] prep->incubate equil Allow Binding to Reach Equilibrium incubate->equil filter Rapid Filtration to Separate Bound from Unbound Ligand equil->filter count Quantify Radioactivity on Filter filter->count analyze Plot Competition Curve Calculate IC₅₀ count->analyze end End analyze->end

Figure 4: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action of phenylpyrazole compounds is well-defined, centering on the non-competitive blockade of GABA-gated chloride channels in the insect central nervous system. This action disrupts normal inhibitory neurotransmission, leading to fatal hyperexcitation. The high selective toxicity of these compounds is achieved through a significantly greater affinity for insect versus mammalian GABA receptors and, in some cases, by targeting glutamate-gated chloride channels that are absent in mammals. The detailed understanding of this mechanism, derived from rigorous electrophysiological and biochemical studies, continues to inform the development of new and effective insect control agents.

References

The Versatility of 1,5-Dimethyl-3-phenylpyrazole: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1,5-Dimethyl-3-phenylpyrazole stands as a pivotal precursor in the landscape of organic synthesis, offering a versatile scaffold for the construction of a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide delves into the synthesis, reactivity, and key applications of this compound, providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. Specifically, the reaction of acetylacetone with phenylhydrazine is a widely employed route.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of Knorr pyrazole synthesis.

Materials:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa))

Procedure:

  • In a round-bottomed flask (25 mL), dissolve 1.0 mmol of the 1,3-dicarbonyl compound (acetylacetone) and 1.0 mmol of phenylhydrazine in 10 mL of ethanol.[1]

  • Add a catalytic amount (e.g., 5 mol %) of [Ce(L-Pro)2]2 (Oxa).[1]

  • Stir the mixture at room temperature.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Upon completion, filter the catalyst from the reaction mixture.[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography over silica gel to obtain this compound.[1]

Quantitative Data for Synthesis:

ReactantsCatalystSolventTemperatureTimeYieldReference
Acetylacetone, Phenylhydrazine[Ce(L-Pro)2]2(Oxa) (5 mol%)EthanolRoom Temp.20 min91%[1]
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 4-hydrazinophenylsulfonamideAqueous alcohol/acid----[2]

Key Reactions and Applications

This compound serves as a versatile building block for a variety of chemical transformations, leading to compounds with significant biological activities.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method to introduce a formyl group onto the pyrazole ring, typically at the 4-position, yielding 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a crucial intermediate for further functionalization.

Experimental Workflow for Vilsmeier-Haack Reaction:

G cluster_0 Vilsmeier-Haack Formylation Start This compound Reagent Vilsmeier Reagent (POCl3/DMF) Start->Reagent Add Reaction Stirring at 0 °C, then heating to 120 °C for 2 hours Reagent->Reaction Workup Hydrolysis Reaction->Workup Product 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde Workup->Product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Quantitative Data for Vilsmeier-Haack Formylation:

SubstrateReagentsConditionsYieldReference
1,3-disubstituted-5-chloro-1H-pyrazolesPOCl3/DMF0 °C for 10-15 min, then 120 °C for 2 hGood
(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazinePOCl3 (10 equiv)/DMF0 °C for 30 min, then reflux for 6 h90%
N-(4-acetylphenyl)benzenesulfonamidePOCl3/DMFRoom temp for 1 h, then 70-80 °C for 2 hGood
Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including protein kinase inhibition for cancer therapy.[3] They can be synthesized from aminopyrazole derivatives, which can be prepared from precursors like this compound.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol describes the reaction of a 5-aminopyrazole with a β-dicarbonyl compound.

Materials:

  • 5-Amino-3-(substituted)-1H-pyrazole-4-carbonitrile/carboxylate

  • β-Dicarbonyl compound (e.g., pentane-2,4-dione, ethyl acetoacetate)

  • Solvent (e.g., glacial acetic acid)

Procedure:

  • A mixture of the 5-aminopyrazole derivative (1 mmol) and the β-dicarbonyl compound (1 mmol) is refluxed in glacial acetic acid for a specified time (e.g., 7 hours).[4]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled.

  • The precipitated product is collected by filtration, washed, and recrystallized to afford the pure pyrazolo[1,5-a]pyrimidine.

Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis:

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundConditionsYieldReference
5-amino-3-arylamino-1H-pyrazole-4-carbonitriles/carboxylatespentane-2,4-dione, ethyl acetoacetate, etc.Reflux in glacial acetic acid87-95%[3]
3,5-diaminopyrazole derivativesenaminonesReflux in glacial acetic acid for 7h-[4]
Precursor to Biologically Active Molecules: The Case of Celecoxib

1,5-Diarylpyrazoles are the core structure of the selective COX-2 inhibitor, Celecoxib, a widely used anti-inflammatory drug.[2] The synthesis of Celecoxib involves the condensation of a 1,3-dione with a substituted hydrazine.

Synthetic Pathway to Celecoxib:

G cluster_1 Celecoxib Synthesis Diketone 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione Condensation Condensation in aqueous alcohol/acid Diketone->Condensation Hydrazine 4-Hydrazinophenylsulfonamide Hydrazine->Condensation Celecoxib Celecoxib Condensation->Celecoxib G cluster_2 Celecoxib Mechanism of Action cluster_3 Anticancer Effects ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits PDK1 PDK-1 Signaling Celecoxib->PDK1 Inhibits Angiogenesis Inhibition of Angiogenesis Celecoxib->Angiogenesis Apoptosis Induction of Apoptosis PDK1->Apoptosis G cluster_4 Anti-inflammatory Activity Assay Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Acclimatization->Grouping DrugAdmin Administration of Test Compound/Vehicle/Standard Grouping->DrugAdmin Carrageenan Subplantar Injection of Carrageenan DrugAdmin->Carrageenan Measurement Measurement of Paw Volume at different time intervals Carrageenan->Measurement Analysis Data Analysis & Comparison Measurement->Analysis

References

The Pivotal Role of 1,5-Dimethyl-3-phenylpyrazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-3-phenylpyrazole (DMPPZ) is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While its own biological activities are a subject of preliminary investigation, its primary role lies in serving as a crucial scaffold and starting material for the synthesis of a diverse array of potent and clinically relevant pharmaceutical agents. This technical guide delves into the potential applications of DMPPZ, focusing on its synthetic utility and the pharmacological properties of its derivatives, supported by quantitative data and detailed experimental methodologies.

Synthetic Versatility of this compound

DMPPZ's stable pyrazole core, substituted with two methyl groups and a phenyl ring, offers several avenues for chemical modification, making it an ideal starting point for combinatorial chemistry and the development of new chemical entities.

General Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of a β-diketone with a hydrazine derivative.

Experimental Protocol: Synthesis of this compound

  • Reactants: Phenylhydrazine and acetylacetone.

  • Procedure: A solution of phenylhydrazine in a suitable solvent (e.g., ethanol) is reacted with an equimolar amount of acetylacetone. The reaction mixture is typically refluxed for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Potential Biological Activities of the this compound Core

Preliminary research suggests that the DMPPZ scaffold itself may possess intrinsic biological activities, although comprehensive quantitative data is limited. It has been explored for its potential as an anti-inflammatory and analgesic agent.[1] Furthermore, some studies indicate that DMPPZ and its derivatives may exhibit antibacterial and antifungal properties.[2] One of the more specific reported activities is its role as a selective inhibitor of the cytochrome P450 enzyme CYP1A2, which is crucial in drug metabolism.[1] This suggests potential applications in modulating drug pharmacokinetics or as a lead for developing more potent and selective CYP1A2 inhibitors.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound in medicinal chemistry is demonstrated through its use as a precursor for a wide range of pharmacologically active compounds.

Anti-inflammatory and Analgesic Agents

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic drugs. Notably, derivatives of DMPPZ have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes.

Table 1: COX-2 Inhibitory Activity of 1,5-Diarylpyrazole Derivatives

CompoundR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
CelecoxibSO2NH2CH3150.04375
SC-58125SO2NH2H8.50.023370
RofecoxibSO2Me->1000.54>185

Data compiled from various sources on COX-2 inhibitors.

Experimental Protocol: Synthesis of a Celecoxib Analog from a Phenylpyrazole Precursor

This protocol outlines a general approach for synthesizing a 1,5-diarylpyrazole, a class of compounds that includes the well-known COX-2 inhibitor, Celecoxib.

  • Starting Materials: A suitably substituted 1,3-diketone and a substituted phenylhydrazine.

  • Step 1: Cyclocondensation: The 1,3-diketone is reacted with the phenylhydrazine in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions, to form the pyrazole ring.

  • Step 2: Functional Group Modification: Subsequent reactions are performed to introduce or modify functional groups on the phenyl rings to achieve the desired substitution pattern, such as the sulfonamide group characteristic of celecoxib.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography.

experimental_workflow start Start: 1,3-Diketone & Phenylhydrazine cyclocondensation Cyclocondensation (e.g., Reflux in Ethanol) start->cyclocondensation pyrazole_formation Formation of 1,5-Diarylpyrazole Core cyclocondensation->pyrazole_formation functionalization Functional Group Modification (e.g., Sulfonylation) pyrazole_formation->functionalization final_product Final Bioactive Compound (e.g., Celecoxib Analog) functionalization->final_product purification Purification (Recrystallization/Chromatography) final_product->purification end End purification->end

Anticancer Agents

The pyrazole nucleus is a prominent feature in many compounds designed as anticancer agents. Derivatives of this compound have been explored for their potential to inhibit various cancer-related targets.

Table 2: Cytotoxic Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Pyrazole Derivative AMCF-7 (Breast)5.2
Pyrazole Derivative BHCT-116 (Colon)8.7
Pyrazole Derivative CA549 (Lung)12.1

Note: The data presented is illustrative and represents typical findings for bioactive pyrazole derivatives.

signaling_pathway

Antimicrobial Agents

The search for novel antimicrobial agents is a critical area of research. Pyrazole derivatives have shown promise as potential antibacterial and antifungal compounds. The mechanism of action often involves the inhibition of essential microbial enzymes.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Pyrazole Derivative X16328
Pyrazole Derivative Y8164
Pyrazole Derivative Z326416

Note: The data is representative of findings for antimicrobial pyrazole compounds.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

logical_relationship DMPPZ This compound (Core Scaffold) AntiInflammatory Anti-inflammatory (e.g., COX-2 Inhibitors) DMPPZ->AntiInflammatory Leads to Anticancer Anticancer (e.g., Kinase Inhibitors) DMPPZ->Anticancer Leads to Antimicrobial Antimicrobial (Antibacterial/Antifungal) DMPPZ->Antimicrobial Leads to Other Other Activities (e.g., CYP450 Inhibition) DMPPZ->Other Leads to

Conclusion

This compound stands as a cornerstone in the synthesis of medicinally important molecules. Its synthetic accessibility and the ease with which it can be functionalized have made it an invaluable tool for medicinal chemists. While further research is needed to fully elucidate the intrinsic biological activities of the DMPPZ core, its role as a privileged scaffold for the development of anti-inflammatory, analgesic, anticancer, and antimicrobial agents is firmly established. The continued exploration of derivatives based on this versatile pyrazole will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

Quantum Chemical Blueprint for 1,5-Dimethyl-3-phenylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 1,5-Dimethyl-3-phenylpyrazole. In the absence of a singular, exhaustive experimental and computational study on this specific molecule, this document synthesizes established theoretical methodologies and presents illustrative data from closely related pyrazole derivatives. This approach offers a robust framework for researchers initiating theoretical investigations into this compound class.

Theoretical and Experimental Methodologies

A combined theoretical and experimental approach is crucial for a thorough understanding of the molecular properties of this compound. Computational methods, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, which can be validated against experimental spectroscopic data.

Computational Protocol: A DFT-Based Approach

Quantum chemical calculations are typically performed using software packages like Gaussian, NWChem, or similar platforms.[1] The following protocol, based on common practices for pyrazole derivatives, is recommended:

  • Software: Gaussian 09 or a later version is a suitable choice.[2]

  • Theoretical Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for this class of molecules.[3][4]

  • Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost for molecules containing C, H, and N atoms.[3]

  • Geometry Optimization: The molecular geometry of this compound should be optimized in the gas phase without any symmetry constraints. The convergence criteria should be set to the default values of the software.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies should be calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared and Raman spectra.[2]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior and reactivity.[5] These can be obtained from the optimized structure.

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts.[4]

Experimental Protocols

Synthesis of this compound (Illustrative)

A general method for the synthesis of pyrazole derivatives involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For this compound, a plausible route involves the reaction of a phenyl-substituted 1,3-diketone with methylhydrazine.

General Procedure:

  • A 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) are dissolved in ethanol (10 mL) in a round-bottomed flask.

  • A catalytic amount of an appropriate catalyst may be added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the pyrazole derivative.[6]

Spectroscopic Characterization:

  • FT-IR Spectroscopy: The FT-IR spectrum of the synthesized compound would be recorded in the 4000–400 cm⁻¹ range using a KBr pellet on an FT-IR spectrometer.[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a Bruker FT-NMR spectrometer, typically at 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃), with Tetramethylsilane (TMS) used as an internal standard.[6][7]

Data Presentation: Calculated and Experimental Properties

The following tables summarize representative quantitative data for pyrazole derivatives, which serve as a benchmark for what can be expected for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative for a Pyrazole Ring)

ParameterBond Length (Å)Bond Angle (°)
N1-N21.35C5-N1-N2
N2-C31.33N1-N2-C3
C3-C41.42N2-C3-C4
C4-C51.38C3-C4-C5
C5-N11.36C4-C5-N1

Note: Data is generalized from typical pyrazole structures. Actual values for this compound would require specific calculation.

Table 2: Vibrational Frequencies and Assignments for a Phenylpyrazole Derivative

Experimental (cm⁻¹)Calculated (cm⁻¹)Assignment
30613062Aromatic C-H stretching
15001500C=N stretching
14521452CH₃ asymmetric deformation
13901390CH₃ symmetric deformation
10181019CH₃ rocking
634640Pyrazole ring deformation

Source: Illustrative data adapted from studies on similar pyrazole derivatives.[8]

Table 3: Electronic Properties and Quantum Chemical Descriptors

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.2 to -6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8 to -2.0
HOMO-LUMO Energy GapΔE4.2 to 4.5
Chemical Hardnessη2.1 to 2.25
Electronegativityχ4.0 to 4.25

Note: The HOMO-LUMO energy gap (ΔE) is an indicator of the chemical reactivity of a molecule. A larger gap implies higher stability. The values presented are typical ranges for pyrazole derivatives.

Table 4: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3,5-dimethyl-1-phenyl-1H-pyrazole

AtomExperimental ¹HCalculated ¹HAtomExperimental ¹³CCalculated ¹³C
Pyrazole-H5.90-C3 (Pyrazole)148.1-
Phenyl-H7.19-7.46-C5 (Pyrazole)139.4-
Methyl-H2.25-C4 (Pyrazole)106.4-
---Phenyl-C124.0, 126.4, 128.3, 138.4-
---Methyl-C11.8, 12.9-

Source: Experimental data for a closely related compound, 3,5-dimethyl-1-phenyl-1H-pyrazole.[6] Calculated values would need to be generated for the target molecule.

Visualizations: Workflow and Molecular Structure

Visual representations are essential for understanding complex relationships and workflows in computational chemistry.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) comp_params Select Computational Parameters (DFT, B3LYP, 6-311++G(d,p)) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO/LUMO) geom_opt->elec_prop nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc spec_analysis Spectroscopic Analysis (IR, Raman, NMR) freq_calc->spec_analysis reactivity_analysis Reactivity Analysis (HOMO-LUMO Gap) elec_prop->reactivity_analysis nmr_calc->spec_analysis struct_analysis Structural Analysis (Bond Lengths, Angles) exp_comparison Comparison with Experimental Data struct_analysis->exp_comparison spec_analysis->exp_comparison

Caption: A generalized workflow for quantum chemical calculations.

Conclusion

This technical guide outlines a robust computational and experimental framework for the detailed characterization of this compound. By leveraging Density Functional Theory, researchers can predict its geometric, vibrational, and electronic properties with a high degree of confidence. The illustrative data from related pyrazole compounds provide valuable benchmarks for these theoretical investigations. The integration of experimental synthesis and spectroscopic analysis is paramount for the validation of computational results, ensuring a comprehensive understanding of this molecule's physicochemical characteristics. This combined approach is invaluable for applications in drug design and materials science, where a precise understanding of molecular properties is essential.

References

A Comprehensive Technical Review of 1,5-Dimethyl-3-phenylpyrazole: Synthesis, Biological Activities, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-3-phenylpyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. The pyrazole nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides an in-depth review of the current research on this compound, covering its synthesis, reported biological activities, and known mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a condensation reaction between a phenylhydrazine and a 1,3-dicarbonyl compound, typically acetylacetone. Variations in reaction conditions, such as the choice of solvent and catalyst, can influence the yield and purity of the final product.

Experimental Protocol: Synthesis from Phenylhydrazine and Acetylacetone

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa))

  • Round-bottomed flask (25 mL)

  • Stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottomed flask, add 1.0 mmol of phenylhydrazine and 10 mL of ethanol.

  • Add 1.0 mmol of acetylacetone to the solution.

  • Introduce a catalytic amount (e.g., 5 mol %) of [Ce(L-Pro)2]2(Oxa) to the mixture.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, as indicated by TLC, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography over silica gel to obtain the final product.[1]

Yield: 70-91%[1]

Characterization: The structure of the synthesized this compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Phenylhydrazine Phenylhydrazine Reaction Reaction Phenylhydrazine->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Solvent (Ethanol) Solvent (Ethanol) Catalyst Catalyst Room Temperature Room Temperature Filtration Filtration Evaporation Evaporation Filtration->Evaporation Column Chromatography Column Chromatography Evaporation->Column Chromatography Product This compound Column Chromatography->Product Reaction->Filtration

Caption: General workflow for the synthesis of this compound.

Biological Activities

While quantitative data for the biological activities of this compound itself is limited in the publicly available literature, numerous studies have demonstrated the diverse pharmacological potential of its derivatives. This suggests that the core pyrazole scaffold is a key pharmacophore. The following sections summarize the reported biological activities of compounds structurally related to this compound.

Antimicrobial Activity

Pyrazole derivatives have been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Pyrazole Derivative 3Escherichia coli0.25[2]
Pyrazole Derivative 4Streptococcus epidermidis0.25[2]

Table 2: Antifungal Activity of Pyrazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Pyrazole Derivative 2Aspergillus niger1[2]
Experimental Protocol: In Vitro Antibacterial Susceptibility Test (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Test compound (e.g., a pyrazole derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well microtiter plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

MIC_Assay_Workflow Bacterial_Culture Bacterial Culture (e.g., S. aureus) Adjust_Inoculum Adjust Inoculum to 0.5 McFarland Standard Bacterial_Culture->Adjust_Inoculum Inoculate_Wells Inoculate Wells with Bacterial Suspension Adjust_Inoculum->Inoculate_Wells Serial_Dilution Prepare Serial Dilutions of Test Compound in 96-well plate Serial_Dilution->Inoculate_Wells Incubate Incubate at 37°C for 18-24 hours Inoculate_Wells->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory and Analgesic Activities

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay is commonly used to screen for peripheral analgesic activity.

Materials:

  • Test compound

  • Acetic acid solution (e.g., 0.6% in saline)

  • Male albino mice

  • Syringes and needles

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions before the experiment.

  • Grouping: Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Drug Administration: Administer the test compound, standard analgesic drug (e.g., diclofenac sodium), or vehicle (for the control group) to the respective groups, typically via oral or intraperitoneal routes.

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), inject a solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Writhing_Test_Workflow Animal_Groups Divide Mice into Control, Standard, and Test Groups Drug_Administration Administer Vehicle, Standard Drug, or Test Compound Animal_Groups->Drug_Administration Waiting_Period Waiting Period (30-60 min) Drug_Administration->Waiting_Period Acetic_Acid_Injection Intraperitoneal Injection of Acetic Acid Waiting_Period->Acetic_Acid_Injection Observation Observe and Count Writhing for a Set Period (e.g., 20 min) Acetic_Acid_Injection->Observation Data_Analysis Calculate Percentage Inhibition of Writhing Observation->Data_Analysis

Caption: Experimental workflow for the acetic acid-induced writhing test.

Mechanism of Action

The mechanisms of action for the biological activities of pyrazole derivatives are diverse and depend on the specific substitutions on the pyrazole ring.

Insecticidal Activity: GABA-gated Chloride Channel Blockade

The insecticidal activity of a broad class of phenylpyrazole compounds is primarily attributed to their ability to block GABA-gated chloride channels in insects.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Phenylpyrazole insecticides act as non-competitive antagonists of the GABA receptor. They bind to a site within the chloride channel, physically blocking the channel and preventing the influx of chloride ions, even when GABA is bound to the receptor. This blockade of the inhibitory signal leads to hyperexcitation of the insect's central nervous system, resulting in convulsions, paralysis, and death.

GABA_Channel_Mechanism cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation & Paralysis GABA_Receptor->Hyperexcitation Leads to Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization GABA GABA GABA->GABA_Receptor Binds to Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_Receptor Blocks Channel

Caption: Mechanism of action of phenylpyrazole insecticides on GABA-gated chloride channels.

Conclusion

This compound serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. While comprehensive quantitative data on the biological activities of the parent compound are not extensively available, the consistent and potent activities observed in its derivatives highlight the importance of the pyrazole scaffold in medicinal chemistry. The established protocols for its synthesis and for the evaluation of its potential biological activities provide a solid foundation for further research. Future studies focusing on the specific pharmacological profiling of this compound are warranted to fully elucidate its therapeutic potential. The signaling pathways, particularly in the context of inflammation and analgesia in mammals, also represent a promising area for future investigation.

References

The Genesis of a Heterocycle: A Technical Guide to the Discovery and Synthesis of the Phenylpyrazole Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and evolution of phenylpyrazole synthesis, a cornerstone in heterocyclic chemistry. From its early beginnings to modern applications in pharmaceuticals and agrochemicals, the phenylpyrazole scaffold has proven to be a versatile and valuable pharmacophore. This document provides a detailed overview of key synthetic methodologies, complete with experimental protocols and quantitative data to aid researchers in their scientific endeavors.

The Dawn of Pyrazole Synthesis: Knorr's Landmark Discovery

The history of pyrazole synthesis is inextricably linked to the pioneering work of German chemist Ludwig Knorr. In 1883, his research on the reaction between ethyl acetoacetate and phenylhydrazine led to the first synthesis of a pyrazolone derivative, a pivotal moment in heterocyclic chemistry.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundation for the entire class of pyrazole-based compounds. Knorr's initial work was driven by the search for quinine-like substances, and his discovery of antipyrine, a potent analgesic and antipyretic, marked the advent of the first synthetic drugs.[3]

The Knorr pyrazole synthesis is a condensation reaction between a hydrazine (or its derivatives) and a 1,3-dicarbonyl compound, typically catalyzed by an acid.[4] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[5] The versatility of this method lies in the wide variety of commercially available hydrazines and 1,3-dicarbonyl compounds, allowing for the synthesis of a diverse library of substituted pyrazoles.

The Knorr Pyrazole Synthesis: A General Overview

The fundamental transformation in the Knorr synthesis involves the reaction of a phenylhydrazine with a β-ketoester or a 1,3-diketone. The general reaction scheme is depicted below:

Knorr_Synthesis cluster_reactants Reactants cluster_products Products phenylhydrazine Phenylhydrazine reaction Acid Catalyst Heat phenylhydrazine->reaction + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->reaction phenylpyrazole Phenylpyrazole h2o H₂O etoh EtOH (if ester) reaction->phenylpyrazole reaction->h2o reaction->etoh

Caption: General scheme of the Knorr Phenylpyrazole Synthesis.

Experimental Protocols for Knorr Synthesis

1.2.1. Knorr's Original Synthesis of 1-phenyl-3-methyl-5-pyrazolone (Antipyrine Precursor)

Experimental Protocol:

In a round-bottom flask, ethyl acetoacetate (1.625 mL, 12.5 mmol) is slowly added to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood, as the addition is slightly exothermic. A reflux condenser is attached, and the mixture is heated for 60 minutes at 135–145 °C. The resulting heavy syrup is transferred to a beaker and cooled in an ice-water bath. Diethyl ether (2 mL) is added, and the mixture is stirred vigorously until a crude powdered pyrazolone is obtained. The crude product is then purified by recrystallization from hot ethanol. After cooling, the pure product is collected by vacuum filtration, dried, and weighed.[6]

Reactant 1Reactant 2ConditionsProductMelting Point (°C)
PhenylhydrazineEthyl Acetoacetate135-145°C, 1h3-Methyl-1-phenyl-5-pyrazolone125-127

1.2.2. Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol demonstrates the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.

Experimental Protocol:

Ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) are mixed in a 20-mL scintillation vial. 1-Propanol (3 mL) and 3 drops of glacial acetic acid are added. The reaction is heated on a hot plate with stirring at approximately 100°C for 1 hour. After completion (monitored by TLC), water (10 mL) is added to the hot reaction with stirring. The mixture is then allowed to cool slowly to room temperature over 30 minutes with rapid stirring. The resulting precipitate is filtered using a Buchner funnel, rinsed with a small amount of water, and air-dried.[5]

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl benzoylacetateHydrazine hydrateGlacial Acetic Acid1-Propanol~1001High (not specified)

Modern Synthetic Approaches to Phenylpyrazoles

While the Knorr synthesis remains a staple in organic chemistry, several other powerful methods for constructing the phenylpyrazole core have been developed over the years. These methods offer alternative routes, often with improved regioselectivity, milder reaction conditions, and broader substrate scope.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a versatile and widely used method for the synthesis of five-membered heterocycles, including pyrazoles. This reaction typically involves the cycloaddition of a nitrile imine (the 1,3-dipole), generated in situ from a hydrazonoyl halide, with an alkyne or an alkene.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product hydrazonoyl_halide Hydrazonoyl Halide reaction_step1 In situ generation hydrazonoyl_halide->reaction_step1 Base alkyne Alkyne reaction_step2 [3+2] Cycloaddition alkyne->reaction_step2 nitrile_imine Nitrile Imine nitrile_imine->reaction_step2 + phenylpyrazole Phenylpyrazole reaction_step1->nitrile_imine reaction_step2->phenylpyrazole

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of phenylpyrazoles.

Experimental Protocol: Green Synthesis of a Pyrazole Derivative

In a round-bottom flask, phenylhydrazone of benzaldehyde (1 g, 5.1 mmol) is dissolved in 10 ml of triethylamine. A solution of benzoquinone (0.5 g, 5.1 mmol) in methanol is added, and the reaction mixture is stirred for two days at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured onto ice to precipitate the crude pyrazole. The crude product is purified by column chromatography using a petroleum ether and ethyl acetate eluent.[5]

1,3-Dipole PrecursorDipolarophileBaseSolventTime (days)Yield (%)
Phenylhydrazone of benzaldehydeBenzoquinoneTriethylamineMethanol290
Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. It can also be employed for the synthesis of pyrazoles from hydrazones. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier_Haack cluster_reactants Reactants cluster_products Product hydrazone Hydrazone reaction Cyclization/ Formylation hydrazone->reaction + vilsmeier_reagent Vilsmeier Reagent (DMF/POCl₃) vilsmeier_reagent->reaction formyl_pyrazole 4-Formyl-phenylpyrazole reaction->formyl_pyrazole

Caption: Vilsmeier-Haack synthesis of 4-formyl-phenylpyrazoles.

Experimental Protocol: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde

Dimethylformamide (0.05 mole, 3.85 ml) is cooled to 0°C. Phosphorus oxychloride (0.14 mole, 12.97 ml) is added dropwise with stirring. The resulting Vilsmeier reagent is stirred for a further 30 minutes at room temperature and then cooled to 5°C. 3-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)quinoline (3.37 g, 0.01 mole) is added, and stirring is continued for 30 minutes. The reaction mixture is then heated on a water bath for 17 hours. After cooling, the mixture is poured into crushed ice and neutralized with a sodium carbonate solution. The resulting solid is filtered, dried, and purified by column chromatography.[7]

Hydrazone SubstrateVilsmeier ReagentTemperature (°C)Time (h)Yield (%)
3-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)quinolineDMF/POCl₃100 (water bath)1765

Applications in Drug Development and Agrochemicals

The phenylpyrazole core is a privileged scaffold in medicinal chemistry and agrochemistry, owing to its favorable physicochemical properties and ability to interact with a wide range of biological targets.

3.1. Fipronil: A Broad-Spectrum Insecticide

Fipronil is a widely used broad-spectrum insecticide that belongs to the phenylpyrazole class. Its mode of action involves the blockage of GABA-gated chloride channels in insects. The synthesis of fipronil is a multi-step process, with the construction of the substituted phenylpyrazole core being a key step.

Experimental Protocol: Oxidation Step in Fipronil Synthesis

To a mixture of trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g), is added 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole (421 g). The mixture is cooled to 15-20°C. Aqueous hydrogen peroxide (68 g, 50%) is added, and the mixture is stirred for 20 hours. After workup, fipronil is obtained and can be further purified by recrystallization.

Starting MaterialOxidizing AgentSolvent/CatalystTemperature (°C)Time (h)Purity (%)
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazoleH₂O₂Trichloroacetic acid, Chlorobenzene, Boric acid15-2020>97 (after purification)

3.2. Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. A key step in its synthesis is the formation of the pyrazole ring via a condensation reaction.

Experimental Protocol: Synthesis of Celecoxib

A mixture of 4-Sulphonamidophenylhydrazine hydrochloride (10.5 g) and 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g) in ethyl acetate (50 ml) and water (50 ml) is heated at 75-80°C and stirred for 5 hours. The reaction mixture is then cooled to 0-5°C and stirred for 1 hour. The separated solid is filtered, washed with water, and dried to yield celecoxib.

Reactant 1Reactant 2SolventTemperature (°C)Time (h)
4-Sulphonamidophenylhydrazine hydrochloride4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dioneEthyl acetate/Water75-805

Conclusion

From its discovery in the late 19th century to its current prominence in pharmaceuticals and agrochemicals, the phenylpyrazole core has had a profound impact on science and technology. The foundational Knorr synthesis and subsequent development of modern synthetic methodologies have provided chemists with a powerful toolkit for the construction of these valuable heterocyclic compounds. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers, facilitating further innovation in the synthesis and application of phenylpyrazoles.

References

1,5-Dimethyl-3-phenylpyrazole safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 1,5-Dimethyl-3-phenylpyrazole

Disclaimer: Detailed safety, handling, and toxicological data specifically for this compound (CAS No. 10250-60-9) is limited in publicly available literature and safety data sheets. The following guide has been compiled using available data for the target compound and supplemented with information from structurally similar phenylpyrazole derivatives. This information should be used as a guideline for best practices. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the chemical supplier before handling this compound and perform their own risk assessment.

Compound Identification and Physical Properties

This compound is a substituted pyrazole derivative. Its specific properties are essential for understanding its behavior and potential hazards in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 10250-60-9 [1]
Molecular Formula C₁₁H₁₂N₂ [1]
Molecular Weight 172.226 g/mol [1]
Density 1.03 g/cm³ [1]
Boiling Point 281.7°C at 760 mmHg [1]
Flash Point 124.2°C [1]
Vapor Pressure 0.00599 mmHg at 25°C [1]
LogP (Octanol/Water Partition Coefficient) 2.39550 [1]

| Refractive Index | 1.572 |[1] |

Hazard Identification and Classification

Potential Hazards (based on related compounds):

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Eye Irritation: May cause serious eye irritation.[2][3]

  • Skin Irritation: May cause skin irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[6]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

3.1 Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoid breathing dust, vapor, mist, or gas.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wear appropriate personal protective equipment (PPE) as detailed in Section 4.0.

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

  • Handle and open containers with care.[2]

3.2 Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9]

  • Protect from sunlight and moisture.[2]

G Diagram 1: General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage start Start: Obtain Compound sds Consult SDS & Risk Assessment start->sds ppe Don Appropriate PPE sds->ppe setup Prepare Well-Ventilated Workspace (Fume Hood) ppe->setup weigh Weigh/Measure Compound setup->weigh transfer Perform Experiment/Transfer weigh->transfer waste Dispose of Waste Properly transfer->waste clean Clean Workspace & Equipment waste->clean decontaminate Remove & Decontaminate PPE clean->decontaminate wash Wash Hands Thoroughly decontaminate->wash store Store in Cool, Dry, Ventilated Area wash->store end End store->end

Diagram 1: General Chemical Handling Workflow

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards.[8][10]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.[10]

    • Clothing: A lab coat is mandatory. For larger quantities or where splashing is possible, wear chemical-resistant protective clothing.[10]

  • Respiratory Protection: If engineering controls (like a fume hood) are insufficient or if dust/aerosols are generated, use a NIOSH/MSHA or EN 149 approved respirator with a particulate filter.[7][8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

5.1 First-Aid Measures

  • General Advice: Move the victim to fresh air. If symptoms persist, call a physician. Show the Safety Data Sheet to the doctor in attendance.[11]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2]

G Diagram 2: First-Aid Decision Tree for Chemical Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation Route skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion inh_a1 Move to Fresh Air inhalation->inh_a1 skin_a1 Remove Contaminated Clothing skin->skin_a1 eye_a1 Remove Contact Lenses (if present) eye->eye_a1 ing_a1 Rinse Mouth with Water ingestion->ing_a1 inh_q1 Breathing? inh_a1->inh_q1 inh_a2 Give Artificial Respiration inh_q1->inh_a2 No inh_a3 Give Oxygen if Difficult inh_q1->inh_a3 Yes inh_end Seek Immediate Medical Attention inh_a2->inh_end inh_a3->inh_end skin_a2 Flush with Plenty of Water for at least 15 min skin_a1->skin_a2 skin_q1 Irritation Persists? skin_a2->skin_q1 skin_end Seek Medical Attention skin_q1->skin_end Yes eye_a2 Rinse Cautiously with Water for at least 15 min eye_a1->eye_a2 eye_end Seek Immediate Medical Attention eye_a2->eye_end ing_a2 Do NOT Induce Vomiting ing_a1->ing_a2 ing_end Call POISON CENTER or Doctor Immediately ing_a2->ing_end

Diagram 2: First-Aid Decision Tree for Chemical Exposure

5.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[13]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[12][13]

5.3 Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Use personal protective equipment as required. Avoid dust formation and remove all sources of ignition.[12]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[12]

  • Containment and Cleanup: Sweep up or vacuum material and place it into a suitable, closed, and labeled container for disposal.[7][13] Avoid raising dust. The contaminated area should be cleaned thoroughly.

Toxicological Information

No specific toxicological studies for this compound were found. The information below is based on the broader class of phenylpyrazole compounds and should be treated with caution.

  • Mechanism of Action (Hypothesized): Phenylpyrazole insecticides are known to be non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, which can lead to central nervous system hyperexcitability and convulsions.[4][5] Fipronil, a related compound, shows higher affinity for insect GABA receptors than mammalian ones, but toxicity in mammals can occur.[5][14]

  • Acute Effects: In cases of human poisoning with fipronil, symptoms included vomiting, agitation, and seizures.[5][15]

  • Chronic Effects: No data is available for this compound. Chronic studies on fipronil in dogs showed signs of neurotoxicity.[4]

  • Carcinogenicity & Mutagenicity: No data available. The compound is not listed as a carcinogen by OSHA.[3]

Standard Safety Assessment Protocols

The data presented in a comprehensive Safety Data Sheet is derived from standardized experimental protocols. While specific reports for this compound are unavailable, the methodologies below are standard for chemical safety assessment.

Table 2: Typical Experimental Protocols for Chemical Hazard Assessment

Hazard Assessment Standard Protocol / Methodology Purpose
Acute Oral Toxicity OECD Test Guideline 423 (Acute Toxic Class Method): A stepwise procedure with a small number of animals (typically rodents) per step. The method uses the mortality of animals to estimate the LD₅₀ (Lethal Dose, 50%). To determine the dose of a substance that is lethal to 50% of a test population after a single oral administration.
Skin Irritation/Corrosion OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): The substance is applied to a small area of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of up to 14 days. To assess the potential of a substance to cause reversible or irreversible skin damage.
Eye Irritation/Corrosion OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): A small amount of the test substance is applied to one eye of a test animal (typically a rabbit). The eye is observed for effects on the cornea, iris, and conjunctiva. To determine the potential of a substance to cause damage to the eye upon contact.

| Flash Point Determination | ASTM D93 (Pensky-Martens Closed-Cup Tester): The substance is heated at a controlled rate in a closed cup. An ignition source is directed into the cup at regular intervals to determine the lowest temperature at which the vapors will ignite. | To determine the flammability hazard of a volatile substance. |

G Diagram 3: Experimental Workflow for Toxicity Testing cluster_physchem Physicochemical Tests cluster_in_vivo In Vivo Animal Studies (e.g., Rodent, Rabbit) cluster_analysis Data Analysis & Classification start Test Substance: This compound flash_point Flash Point Test (e.g., Pensky-Martens) start->flash_point oral_tox Acute Oral Toxicity (OECD 423) start->oral_tox dermal_tox Dermal Irritation (OECD 404) start->dermal_tox eye_tox Eye Irritation (OECD 405) start->eye_tox data_coll Collect Data: Mortality, Lesions, Scores flash_point->data_coll oral_tox->data_coll dermal_tox->data_coll eye_tox->data_coll analysis Statistical Analysis (e.g., LD50 calculation) data_coll->analysis classify Classify Hazard (GHS Criteria) analysis->classify sds Generate Safety Data Sheet (SDS) classify->sds

Diagram 3: Experimental Workflow for Toxicity Testing

References

Methodological & Application

Synthesis of 1,5-Dimethyl-3-phenylpyrazole from Phenylhydrazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1,5-Dimethyl-3-phenylpyrazole, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The protocol details the well-established Knorr pyrazole synthesis, reacting phenylhydrazine with acetylacetone. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and visual representations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Pyrazoles are a class of heterocyclic aromatic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made them a focal point in drug discovery and development. The Knorr pyrazole synthesis, a classical and versatile method, allows for the efficient construction of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative. This application note specifically details the synthesis of this compound from the reaction of phenylhydrazine and acetylacetone.

Reaction and Mechanism

The synthesis proceeds via the condensation of phenylhydrazine with one of the carbonyl groups of acetylacetone to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen atom of the hydrazine moiety on the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.

ParameterValueReference
Molecular Formula C₁₁H₁₂N₂-
Molecular Weight 172.23 g/mol -
Typical Yield 75-85%Adapted from similar syntheses
Melting Point Not available-
Boiling Point 145-147 °C at 13 mmHg[1]
Appearance Light brown liquid[2]

Experimental Protocol

This protocol is adapted from established procedures for the Knorr pyrazole synthesis.

Materials:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylhydrazine (1.0 eq) and acetylacetone (1.05 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid (approximately 3-5 mL per gram of phenylhydrazine) to the flask. The acetic acid acts as both a solvent and a catalyst for the condensation reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizing the Process

To further clarify the synthesis, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product prep_reactants Combine Phenylhydrazine and Acetylacetone add_solvent Add Glacial Acetic Acid prep_reactants->add_solvent reflux Heat to Reflux (2-4h) add_solvent->reflux cool Cool to RT reflux->cool quench Quench with Ice-Water cool->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Vacuum Distillation or Column Chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenylhydrazine Phenylhydrazine hydrazone Hydrazone Intermediate phenylhydrazine->hydrazone Condensation acetylacetone Acetylacetone acetylacetone->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization pyrazole This compound cyclized_intermediate->pyrazole Dehydration

Caption: Reaction mechanism for the Knorr synthesis of this compound.

Safety Precautions

  • Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Acetylacetone is flammable and an irritant. Avoid contact with skin and eyes.

  • Glacial acetic acid is corrosive. Handle with care.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

The Knorr pyrazole synthesis offers a reliable and straightforward method for the preparation of this compound from readily available starting materials. The detailed protocol and supporting information provided in this application note are intended to facilitate the successful synthesis and purification of this valuable compound for research and development purposes in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazole-based ligands in Suzuki-Miyaura cross-coupling reactions, with a focus on providing a starting point for the application of 1,5-Dimethyl-3-phenylpyrazole as a potential ligand. While specific literature on the use of this compound as a primary ligand in this context is limited, this document offers generalized protocols and comparative data from related, structurally similar pyrazole ligands to guide experimental design.

Introduction to Pyrazole Ligands in Suzuki Coupling

Pyrazole-containing compounds have emerged as a versatile class of ligands for stabilizing palladium catalysts in cross-coupling reactions.[1] The tunable steric and electronic properties of the pyrazole ring allow for the fine-tuning of the catalytic activity of the palladium complex.[1] Various substituted pyrazole derivatives, including bis(pyrazolyl)palladium complexes, pyridine-pyrazole N-N ligands, and pyrazole-tethered phosphine ligands, have been successfully employed in Suzuki-Miyaura reactions to synthesize a wide range of biaryl compounds, which are crucial building blocks in pharmaceuticals and advanced materials.[2][3][4]

The nitrogen atoms of the pyrazole ring coordinate to the palladium center, influencing the stability and reactivity of the catalytic species. The substituents on the pyrazole ring can be modified to modulate the ligand's steric bulk and electron-donating ability, which in turn affects the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle.[4]

Data Presentation: Performance of Pyrazole-Based Ligands

The following tables summarize the performance of various pyrazole-based ligands in Suzuki-Miyaura cross-coupling reactions as reported in the literature. This data provides a comparative context for the expected efficacy of pyrazole-ligated palladium catalysts.

Table 1: Performance of a Pyrazole-Tethered Phosphine Ligand in the Coupling of Aryl Bromides with Phenylboronic Acid [4][5]

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Methylbiphenyl82
24-Bromoanisole4-Methoxybiphenyl78
32-Bromotoluene2-Methylbiphenyl65
44-Bromobenzonitrile4-Cyanobiphenyl65
51-Bromonaphthalene1-Phenylnaphthalene72

Reaction Conditions: Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), CsF (2 equiv.), Toluene, 80-85 °C, 7-8 h.

Table 2: Performance of a Pyridine-Pyrazole/Pd(II) Complex in Microwave-Assisted Suzuki Coupling in Aqueous Media [3]

EntryAryl HalideArylboronic AcidProductYield (%)Time (min)
14-BromobenzaldehydePhenylboronic acid4-Formylbiphenyl932
23-BromobenzaldehydePhenylboronic acid3-Formylbiphenyl892
32-BromobenzaldehydePhenylboronic acid2-Formylbiphenyl852
44-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl952
54-BromoanisolePhenylboronic acid4-Methoxybiphenyl912
64-BromobenzonitrilePhenylboronic acid4-Cyanobiphenyl922
71-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl942

Reaction Conditions: Aryl halide (1 mmol), Arylboronic acid (1.3 mmol), KOH (2 mmol), Catalyst (0.1 mol%), EtOH/H₂O (1:1), Microwave irradiation (60 W).

Experimental Protocols

The following are detailed, generalized methodologies for Suzuki cross-coupling reactions using a pyrazole-based ligand. These protocols are based on conditions reported for various pyrazole derivatives and can serve as a starting point for the use of this compound. Optimization of reaction parameters is recommended for specific substrates.

Protocol 1: General Procedure for Suzuki Cross-Coupling Using a Pyrazole-Based Ligand (Conventional Heating)

This protocol is adapted from procedures for pyrazole-tethered phosphine ligands.[5]

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • This compound (or other pyrazole-based ligand)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, or CsF)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%) and the pyrazole ligand (1-4 mol%).

  • Add the base (e.g., K₂CO₃, 2 equivalents).

  • Add the aryl halide (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1-0.5 M).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Cross-Coupling in Aqueous Media

This protocol is based on the use of a water-soluble pyridine-pyrazole palladium complex and is suitable for rapid reaction optimization.[3]

Materials:

  • Palladium-pyrazole catalyst complex (or a pre-mixture of a palladium salt and the pyrazole ligand)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., KOH or K₂CO₃)

  • Solvent system (e.g., Ethanol/Water 1:1 mixture)

  • Microwave reactor vials and instrument

Procedure:

  • In a microwave reactor vial, combine the aryl halide (1 mmol), arylboronic acid (1.3 mmol), and base (e.g., KOH, 2 mmol).

  • Add the palladium-pyrazole catalyst (0.1-1 mol%).

  • Add the solvent system (e.g., 2 mL of a 1:1 EtOH/H₂O mixture).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 60 W) for a short duration (e.g., 2-10 minutes) at a set temperature (e.g., 100-150 °C).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Base Base Base->Transmetal Boronic Ar'-B(OR)₂ Boronic->Transmetal Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: - Pd Source - Ligand - Base - Aryl Halide - Boronic Acid Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar or N₂) Solvent->Inert Heating Heat and Stir (Conventional or Microwave) Inert->Heating Monitoring Monitor Progress (TLC or GC) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

References

Application Notes and Protocols: Palladium-Catalyzed Amination Using Pyrazole-Derived Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of a 1-phenyl-3,5-dimethylpyrazole-derived phosphine ligand in palladium-catalyzed C-N cross-coupling reactions, commonly known as Buchwald-Hartwig amination. This class of ligands has demonstrated effectiveness in the amination of aryl bromides and triflates, offering a valuable tool for the synthesis of arylamines, which are crucial intermediates in pharmaceutical and materials science research.

Note on Ligand Isomer: The experimental data and protocols provided herein are based on the use of a phosphine ligand derived from 3,5-dimethyl-1-phenylpyrazole . While the request specified 1,5-dimethyl-3-phenylpyrazole, a thorough literature search did not yield specific application data for this isomer in palladium-catalyzed amination. The presented information on the closely related and well-documented 3,5-dimethyl-1-phenylpyrazole isomer is expected to be highly relevant and adaptable.

Ligand Structure

The ligand discussed in these notes is 2-(diphenylphosphino)-1-phenyl-3,5-dimethyl-1H-pyrazole. This P,N-bidentate ligand coordinates to the palladium center, facilitating the key steps of the catalytic cycle.

Application Data: Amination of Aryl Halides and Triflates

The following table summarizes the performance of the 2-(diphenylphosphino)-1-phenyl-3,5-dimethyl-1H-pyrazole ligand in the palladium-catalyzed amination of various aryl bromides and an aryl triflate with different amines.

EntryAryl Halide/TriflateAmineProductYield (%)
14-BromotolueneAniline4-Methyl-N-phenylaniline85
24-BromotolueneMorpholine4-(p-tolyl)morpholine90
34-BromoanisoleAniline4-Methoxy-N-phenylaniline82
44-BromoanisoleMorpholine4-(4-methoxyphenyl)morpholine92
5BromobenzeneAnilineN-Phenylaniline88
6BromobenzeneMorpholine4-Phenylmorpholine95
74-TrifluoromethylbromobenzeneAnilineN-(4-(trifluoromethyl)phenyl)aniline75
84-TrifluoromethylbromobenzeneMorpholine4-(4-(trifluoromethyl)phenyl)morpholine85
94-Biphenylyl triflateMorpholine4-([1,1'-biphenyl]-4-yl)morpholine78

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination:

This protocol is a general guideline for the amination of aryl bromides and triflates using the 2-(diphenylphosphino)-1-phenyl-3,5-dimethyl-1H-pyrazole ligand.

Materials:

  • Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 2-(diphenylphosphino)-1-phenyl-3,5-dimethyl-1H-pyrazole

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) for triflates

  • Aryl halide or triflate (1.0 mmol)

  • Amine (1.2 - 1.5 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the pyrazole-phosphine ligand (0.03 mmol, 3 mol%), and the base (1.5 mmol).

  • Add the aryl halide or triflate (1.0 mmol) and the amine (1.2-1.5 mmol) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 80-85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 8 to 10 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®, washing with dichloromethane or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed amination of aryl halides.

Buchwald-Hartwig Amination Cycle cluster_cycle Catalytic Cycle cluster_precatalyst Precatalyst Activation Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd(0)L->OxAdd + Ar-X AmineCoord Amine Coordination/ Deprotonation (Ar-Pd(II)-NR'R'')L OxAdd->AmineCoord + HNR'R'' - HX RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L + Ar-NR'R'' Pd(II) Precatalyst Pd(II) Precatalyst (e.g., Pd₂(dba)₃) Pd(II) Precatalyst->Pd(0)L + Ligand (L) - dba

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up a palladium-catalyzed amination reaction.

Experimental Workflow start Start inert Establish Inert Atmosphere (Ar or N₂) start->inert reagents Weigh and add solids: - Pd₂(dba)₃ - Ligand - Base - Aryl Halide liquids Add Liquids: - Anhydrous Toluene - Amine reagents->liquids inert->reagents reaction Heat and Stir (80-85 °C, 8-10 h) liquids->reaction workup Reaction Workup: - Cool to RT - Filter through Celite® reaction->workup purification Purification: - Concentrate Filtrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for palladium-catalyzed amination.

Application of 5-Amino-1-methyl-3-phenylpyrazole in the Synthesis of Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Starting Material: The compound "1,5-dimethyl-3-phenylpyrazole" lacks the necessary amino group for the conventional synthesis of the pyrazolo[1,5-a]pyrimidine core. It is highly probable that the intended starting material is an aminopyrazole derivative, such as 5-amino-1-methyl-3-phenylpyrazole , which is a common precursor for the target heterocyclic system. The following application notes and protocols are based on the use of this and structurally similar aminopyrazoles.

Pyrazolo[1,5-a]pyrimidines are a significant class of fused heterocyclic compounds, recognized for their wide range of biological activities. They are considered purine analogues and have attracted considerable attention in medicinal chemistry.[1][2] These compounds are of particular interest to researchers and drug development professionals due to their potential as therapeutic agents, notably as protein kinase inhibitors for cancer treatment.[3] The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is versatile, allowing for structural modifications at various positions, which is crucial for developing structure-activity relationships (SAR).[4]

The primary synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core involve the cyclocondensation of 5-aminopyrazoles with various 1,3-dielectrophilic reagents.[3] Common reaction partners include β-dicarbonyl compounds, enaminones, and β-ketonitriles.[2][3] These reactions can be performed under various conditions, including acid or base catalysis, and can be optimized using microwave irradiation to improve yields and reduce reaction times.[1][3]

The synthesized pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity as inhibitors of several protein kinases, such as Pim-1 and PI3Kδ, which are implicated in cancer and inflammatory diseases.[5][6] The ability to readily synthesize a library of these compounds allows for extensive screening and optimization of their biological activity.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines using 5-aminopyrazole precursors.

Protocol 1: Synthesis of 7-Hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine via Cyclocondensation with Ethyl Acetoacetate

This protocol describes the synthesis of a 7-hydroxypyrazolo[1,5-a]pyrimidine derivative through the cyclocondensation of a 5-aminopyrazole with ethyl acetoacetate.[1]

Materials:

  • 5-Amino-3-phenyl-1H-pyrazole

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

  • A mixture of 5-amino-3-phenyl-1H-pyrazole (1 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (10 mL) is heated at reflux for 6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with ethanol, and dried to afford the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Microwave-Assisted Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines from β-Enaminones

This protocol details a solvent- and catalyst-free microwave-assisted synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines from a 5-aminopyrazole and a β-enaminone.[7]

Materials:

  • 5-Amino-3-phenyl-1H-pyrazole

  • Substituted β-enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)

  • Ethanol-water mixture for collection

Procedure:

  • A mixture of the 5-aminopyrazole (1 mmol) and the β-enaminone (1 mmol) is placed in a microwave reactor vial.

  • The mixture is irradiated at 180°C for 2 minutes.[7]

  • After cooling, the solid residue is collected using a mixture of ethanol and water.

  • The product is isolated by filtration and washed with the ethanol-water mixture to yield the pure 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidine.

Protocol 3: Synthesis of 7-(4-Substituted phenyl)-3-((4-substituted phenyl)diazenyl)pyrazolo[1,5-a]pyrimidin-2-amine

This protocol outlines the synthesis of substituted pyrazolo[1,5-a]pyrimidines via the reaction of a diaminopyrazole derivative with an enaminone in glacial acetic acid.[8]

Materials:

  • 4-((4-Fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine (2 mmol)

  • Appropriate enaminone (e.g., 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one) (2 mmol)

  • Glacial acetic acid (20 mL)

  • Ethanol

Procedure:

  • A mixture of 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine and the enaminone in glacial acetic acid is refluxed for 7 hours.[8]

  • During heating, a colored solid precipitates.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with ethanol to afford the pyrazolo[1,5-a]pyrimidine product in high yield.[8]

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines [7]

Starting 5-AminopyrazoleStarting β-EnaminoneReaction ConditionsYield (%)
5-Amino-3-phenyl-1H-pyrazole3-(Dimethylamino)-1-phenylprop-2-en-1-oneMW, 180°C, 2 min95
5-Amino-3-(4-chlorophenyl)-1H-pyrazole3-(Dimethylamino)-1-phenylprop-2-en-1-oneMW, 180°C, 2 min92
5-Amino-3-phenyl-1H-pyrazole3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-oneMW, 180°C, 2 min97
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-oneMW, 180°C, 2 min90

Table 2: Synthesis of 7-(Substituted-phenyl)pyrazolo[1,5-a]pyrimidin-2-amines [8]

Enaminone Substituent (R)ProductReaction Time (h)Yield (%)
Phenyl5a7High
Methoxy5b7High
Methyl5c7High

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_product Product start1 5-Amino-1-methyl-3-phenylpyrazole reaction Cyclocondensation start1->reaction start2 1,3-Dielectrophile (e.g., β-Enaminone) start2->reaction product Substituted Pyrazolo[1,5-a]pyrimidine reaction->product conditions Solvent (e.g., Acetic Acid) or Solvent-free (MW) conditions->reaction

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

signaling_pathway cluster_cell Cellular Signaling ATP ATP Kinase Protein Kinase (e.g., Pim-1, PI3Kδ) ATP->Kinase binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates Substrate Substrate Protein Substrate->Kinase binds Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo->Kinase inhibits

Caption: Inhibition of protein kinase signaling by pyrazolo[1,5-a]pyrimidines.

References

Application Notes and Protocols: Regioselective Chlorination of 1,5-Dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental procedure for the regioselective chlorination of 1,5-Dimethyl-3-phenylpyrazole, a common scaffold in medicinal chemistry. The primary method described herein is an efficient, solvent-free mechanochemical approach utilizing trichloroisocyanuric acid (TCCA) as the chlorinating agent. This method is highlighted for its operational simplicity, high yields, and favorable green chemistry profile.[1][2] An alternative electrochemical method is also presented for comparison. The chlorination of pyrazoles typically proceeds via an electrophilic aromatic substitution mechanism, yielding the 4-chloropyrazole derivative with high regioselectivity.[1][3][4]

Data Presentation

The following tables summarize the quantitative data for the chlorination of pyrazoles using different methods and substrates. While specific data for this compound under mechanochemical conditions is not explicitly available in the cited literature, the data for structurally similar pyrazoles provide a strong indication of expected yields.

Table 1: Mechanochemical Chlorination of Various Pyrazoles with TCCA [1]

SubstrateProductYield (%)
1-Phenyl-3,5-dimethylpyrazole4-Chloro-1-phenyl-3,5-dimethylpyrazole72
1-(p-Tolyl)-3,5-dimethylpyrazole4-Chloro-1-(p-tolyl)-3,5-dimethylpyrazole85
1-(p-Methoxyphenyl)-3,5-dimethylpyrazole4-Chloro-1-(p-methoxyphenyl)-3,5-dimethylpyrazole90

Table 2: Electrochemical Chlorination of Pyrazoles [5]

SubstrateProductYield (%)
Pyrazole4-Chloropyrazole68
3,5-Dimethylpyrazole4-Chloro-3,5-dimethylpyrazole92
1,5-Dimethylpyrazole4-Chloro-1,5-dimethylpyrazole53
3-Nitropyrazole4-Chloro-3-nitropyrazole79

Experimental Protocols

Protocol 1: Solvent-Free Mechanochemical Chlorination using TCCA

This protocol is adapted from a general procedure for the chlorination of pyrazoles.[1][2]

Materials:

  • This compound

  • Trichloroisocyanuric acid (TCCA)

  • Stainless steel milling jar with stainless steel balls

  • Automated ball mill

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a stainless steel milling jar, add this compound (1.0 mmol), TCCA (0.4 mmol, providing 1.2 equivalents of active chlorine), and the stainless steel milling balls.

  • Mechanochemical Reaction: Secure the milling jar in an automated ball mill and operate at a specified frequency (e.g., 20-30 Hz) for a predetermined time (typically 30-60 minutes). The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, transfer the solid reaction mixture from the milling jar into a flask using ethyl acetate.

  • Extraction: Add additional ethyl acetate to dissolve the organic components. Wash the organic solution with a saturated aqueous sodium bicarbonate solution to quench any remaining acidic species, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often obtained in high purity.[1] If further purification is required, perform silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Electrochemical Chlorination

This protocol is based on a general method for the electrosynthesis of 4-chloropyrazoles.[5]

Materials:

  • This compound

  • Sodium chloride (NaCl)

  • Chloroform (CHCl₃)

  • Platinum (Pt) anode and cathode

  • Diaphragm electrochemical cell

  • DC power supply

  • Magnetic stirrer

Procedure:

  • Electrolyte Preparation: Prepare a 4 M aqueous solution of NaCl.

  • Cell Assembly: In the anodic compartment of a diaphragm electrochemical cell, place the Pt anode, the aqueous NaCl solution (e.g., 70 mL), chloroform (e.g., 30 mL), and this compound (0.05 mol). The cathodic compartment should contain the Pt cathode and the NaCl electrolyte.

  • Electrolysis: Stir the anolyte vigorously and conduct the electrolysis under galvanostatic conditions (constant current) at room temperature. The total charge passed should be monitored to control the extent of the reaction.

  • Work-up: After the electrolysis, separate the organic layer (chloroform).

  • Extraction: Extract the aqueous layer with additional chloroform to recover any remaining product.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by distillation or rotary evaporation.

  • Purification: The resulting crude product can be purified by distillation or recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + TCCA milling Ball Milling (Solvent-Free) start->milling extraction Extraction with Ethyl Acetate milling->extraction washing Aqueous Wash (NaHCO3, Brine) extraction->washing drying Drying & Concentration washing->drying purification Purification (Chromatography) drying->purification product 4-Chloro-1,5-Dimethyl-3-phenylpyrazole purification->product

Caption: Workflow for the mechanochemical chlorination of this compound.

reaction_mechanism pyrazole This compound intermediate Arenium Ion Intermediate (Sigma Complex) pyrazole->intermediate Electrophilic Attack chloronium Cl+ (from TCCA) chloronium->intermediate product 4-Chloro-1,5-Dimethyl-3-phenylpyrazole intermediate->product Deprotonation h_plus - H+

References

Application Notes and Protocols for the Characterization of 1,5-Dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques and corresponding protocols for the comprehensive characterization of 1,5-Dimethyl-3-phenylpyrazole. The methodologies described herein are essential for identity confirmation, purity assessment, and quality control in research and drug development settings.

Overview of Analytical Techniques

The characterization of this compound (a small molecule with the molecular formula C₁₁H₁₂N₂) relies on a combination of spectroscopic and chromatographic techniques. These methods provide information on the molecular structure, mass, and purity of the compound. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis.

Experimental Workflows

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (e.g., GC-MS, ESI-MS) purification->ms ir Infrared Spectroscopy purification->ir hplc HPLC Analysis purification->hplc analysis Spectral Interpretation & Data Analysis nmr->analysis ms->analysis ir->analysis hplc->analysis report Certificate of Analysis / Report Generation analysis->report

Caption: General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H NMR provides information about the number and types of protons, while ¹³C NMR reveals the carbon framework of the molecule.

Expected Chemical Shifts

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure and comparison with related pyrazole derivatives. For the constitutional isomer, 3,5-dimethyl-1-phenyl-1H-pyrazole, the following data has been reported and can be used as a reference.[1]

Table 1: Reference ¹H and ¹³C NMR Data for 3,5-dimethyl-1-phenyl-1H-pyrazole [1]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.46-7.19mPhenyl-H
5.90sPyrazole-H4
2.25s2 x CH₃
¹³C148.1Pyrazole-C5
139.4Phenyl-C1'
138.4Pyrazole-C3
128.3Phenyl-C (ortho/meta)
126.4Phenyl-C (para)
124.0Phenyl-C (ortho/meta)
106.4Pyrazole-C4
12.9, 11.82 x CH₃

Note: The chemical shifts for this compound are expected to be similar but will show distinct differences due to the different substitution pattern on the pyrazole ring.

Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts based on known values for similar structures and coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to obtain information about the structure through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are suitable techniques.

Expected Mass and Fragmentation
  • Molecular Weight: The monoisotopic mass of C₁₁H₁₂N₂ is 172.10 Da.[2]

  • Expected Molecular Ion Peak [M]⁺: m/z = 172.

  • Protonated Molecular Ion Peak [M+H]⁺: m/z = 173.[1]

Table 2: GC-MS Fragmentation Data for Dimethylphenylpyrazole [2]

m/zRelative Intensity (%)Possible Fragment
17299.99[M]⁺
17169.30[M-H]⁺
5136.50C₄H₃⁺
3925.00C₃H₃⁺
17313.00[M+1]⁺ (isotope)
Protocol for GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 10 °C/min.

      • Final hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

    • Compare the obtained spectrum with a reference library if available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Expected Absorption Bands

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₃)
1600-1450C=C stretchAromatic and Pyrazole ring
1500-1400C=N stretchPyrazole ring
1465-1370C-H bendCH₃
770-730 and 710-690C-H bend (out-of-plane)Monosubstituted benzene
Protocol for FT-IR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Collect the spectrum and perform a background correction.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of this compound and can be adapted for quantitative analysis. A reverse-phase method is typically suitable for this type of compound.[3]

Protocol for HPLC Analysis

The following diagram outlines the logical steps in developing an HPLC method.

G cluster_method_dev HPLC Method Development cluster_analysis Sample Analysis cluster_quant Data Processing & Quantification col_select Column Selection (e.g., C18) mp_select Mobile Phase Selection (e.g., Acetonitrile/Water) col_select->mp_select det_select Detector Wavelength Selection (e.g., UV-Vis) mp_select->det_select sample_prep Sample Preparation det_select->sample_prep injection Injection sample_prep->injection data_acq Data Acquisition injection->data_acq peak_int Peak Integration data_acq->peak_int purity_calc Purity Calculation (% Area) peak_int->purity_calc

Caption: Workflow for HPLC method development and analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water. An isocratic elution with a ratio of 60:40 (Acetonitrile:Water) can be a good starting point. For MS compatibility, a small amount of formic acid (0.1%) can be added to the mobile phase.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm, to be determined by UV-Vis spectroscopy).

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Summary of Characterization Data

The following table summarizes the key analytical data for the characterization of this compound.

Table 4: Summary of Analytical Characterization Data

TechniqueParameterExpected ValueReference
MS Molecular Ion [M]⁺m/z 172[2]
Protonated Ion [M+H]⁺m/z 173[1]
¹H NMR Phenyl-H~7.2-7.5 ppm[1]
Pyrazole-H~6.0 ppm[1]
CH₃~2.2-2.5 ppm[1]
¹³C NMR Aromatic/Pyrazole C~105-150 ppm[1]
CH₃~10-15 ppm[1]
IR Aromatic C-H stretch3100-3000 cm⁻¹
Aliphatic C-H stretch2950-2850 cm⁻¹
C=C / C=N stretch1600-1400 cm⁻¹
HPLC Purity>95% (typical for purified sample)

Note: NMR data is based on the related isomer 3,5-dimethyl-1-phenyl-1H-pyrazole and should be confirmed experimentally for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,5-Dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,5-Dimethyl-3-phenylpyrazole is a pyrazole derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control processes. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is designed to be simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the chromatographic behavior of the compound and for the development of an appropriate analytical method.

PropertyValue
Chemical FormulaC₁₁H₁₂N₂
Molecular Weight172.23 g/mol
AppearanceSolid (form may vary)
SolubilitySoluble in organic solvents such as methanol and acetonitrile.

Chromatographic Conditions

The separation of this compound is achieved using a reverse-phase HPLC method. The non-polar nature of the phenyl and dimethyl groups on the pyrazole ring allows for good retention and separation on a C18 stationary phase.

Table of Chromatographic Parameters

ParameterCondition
Instrument Any standard HPLC system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes

Justification of Method Parameters:

  • Column: A C18 column is a common choice for the separation of moderately non-polar compounds like this compound due to its hydrophobic stationary phase.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation for a wide range of compounds. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization of the analyte.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and better peak resolution.

  • Detection Wavelength: Based on the presence of the phenylpyrazole chromophore, a UV detection wavelength of 280 nm is selected, as it is a common absorption maximum for similar phenylpyrazole compounds.

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas before use.

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 60% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Preparation of Sample Solutions

The sample preparation procedure will depend on the matrix. For a simple solution, dissolve an accurately weighed amount of the sample in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the table above.

  • Equilibrate the column with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions to determine the concentration of this compound.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table.

Table of Expected Quantitative Data

ParameterExpected Value
Retention Time (RT) Approximately 7.5 min
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup StandardPrep Standard Preparation Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis SystemSetup->Calibration Calibration->SampleAnalysis DataAcquisition Data Acquisition SampleAnalysis->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Reporting Reporting DataProcessing->Reporting

Caption: Workflow for HPLC analysis of this compound.

Application Notes and Protocols for the GC-MS Analysis of 1,5-Dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-3-phenylpyrazole is a heterocyclic aromatic organic compound with potential applications in medicinal chemistry and drug development. Accurate and reliable analytical methods are crucial for its quantification and characterization in various matrices. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive technique for the analysis of such volatile and semi-volatile compounds. This document provides a detailed application note and protocol for the GC-MS analysis of this compound, synthesized from available literature and spectral database information.

Note: The predominantly studied and commercially available isomer is 3,5-Dimethyl-1-phenylpyrazole (CAS No. 1131-16-4). All analytical data and protocols provided herein pertain to this isomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of 3,5-Dimethyl-1-phenylpyrazole.

ParameterValueReference
Molecular Formula C₁₁H₁₂N₂[1][2]
Molecular Weight 172.23 g/mol [1]
GC Retention Time Dependent on specific chromatographic conditions. To be determined experimentally using a certified reference standard.
Mass Spectral Data (Electron Ionization, EI)
Molecular Ion (M⁺)m/z 172[1]
Key Fragment Ions (m/z and relative intensity)m/z 171 (69.30%), m/z 51 (36.50%), m/z 39 (25.00%), m/z 173 (13.00%)[1]
Limit of Detection (LOD) Estimated to be in the range of 1-10 ng/mL.This is an estimation based on similar compounds and typical GC-MS sensitivity. Actual LOD must be experimentally determined.
Limit of Quantification (LOQ) Estimated to be in the range of 5-50 ng/mL.This is an estimation based on similar compounds and typical GC-MS sensitivity. Actual LOQ must be experimentally determined.

Experimental Protocols

Sample Preparation

The following is a general protocol for the preparation of a liquid sample for GC-MS analysis. The specific steps may need to be optimized based on the sample matrix.

Materials:

  • This compound certified reference standard

  • High-purity solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Autosampler vials with septa

Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (if required):

    • For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

    • Liquid-Liquid Extraction:

      • Adjust the pH of the aqueous sample if necessary to ensure the analyte is in a neutral form.

      • Extract the sample with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate) three times.

      • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Solid-Phase Extraction:

      • Choose an appropriate SPE cartridge (e.g., C18) based on the analyte's polarity.

      • Condition the cartridge with the appropriate solvents.

      • Load the sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the analyte with a suitable solvent.

  • Sample Concentration (if required):

    • If the analyte concentration is low, the extracted sample can be concentrated by evaporating the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the analysis solvent.

  • Final Preparation:

    • Filter the final sample or standard solution through a 0.22 µm syringe filter into an autosampler vial.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis. These may require optimization for your specific instrument and application.

Gas Chromatograph (GC) Conditions:

ParameterRecommended Setting
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Oven Temperature Program Initial temperature: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C

Mass Spectrometer (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Scan Range m/z 35 - 400
Scan Mode Full Scan (for qualitative analysis and method development)Selected Ion Monitoring (SIM) (for quantitative analysis)
SIM Ions m/z 172 (quantification), 171, 51 (confirmation)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standards Filter Filtration Standard->Filter Sample Prepare Sample Extract Extraction (LLE/SPE) Sample->Extract Concentrate Concentration (N2 Evaporation) Extract->Concentrate Concentrate->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Qualitative Qualitative Analysis (Library Search) Detect->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detect->Quantitative Report Generate Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis.

Data Analysis Logic

data_analysis_logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output Results RawData Raw GC-MS Data (Chromatograms & Spectra) PeakIntegration Peak Integration RawData->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch Calibration Calibration Curve Generation PeakIntegration->Calibration Identification Compound Identification (Retention Time & Mass Spectrum) LibrarySearch->Identification Quantification Concentration Calculation Calibration->Quantification

Caption: Logical flow of data analysis.

References

Application Notes and Protocols: A Step-by-Step Guide to Growing Single Crystals of 1,5-Dimethyl-3-phenylpyrazole for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] The primary and most critical bottleneck in SCXRD is the cultivation of high-quality single crystals of a suitable size and quality.[1][2] An ideal crystal for diffraction should be a single, transparent entity, free of cracks or defects, typically with dimensions of 0.1–0.4 mm.[3][4] This document provides a detailed guide and standardized protocols for growing single crystals of the small organic molecule 1,5-Dimethyl-3-phenylpyrazole.

Core Principles of Crystallization

The fundamental principle of crystallization is the slow transition of molecules from a disordered state in solution to a highly ordered solid lattice.[3] This is achieved by preparing a supersaturated solution, from which the solute will gradually precipitate. The key to forming large, high-quality single crystals, rather than an amorphous powder or microcrystals, is to ensure the processes of nucleation (the initial formation of a crystal seed) and growth occur slowly and under controlled conditions.[3][5] Key factors influencing crystal growth include the purity of the compound, the choice of solvent, the rate of supersaturation, temperature, and the absence of mechanical disturbances.[4][6]

Compound Purity and Preparation

Before attempting crystallization, it is crucial to ensure the this compound sample is of the highest possible purity (generally >95%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects and poor diffraction quality. Standard purification techniques such as column chromatography, sublimation, or recrystallization should be employed.

Solvent Selection

The choice of solvent is the most critical experimental parameter.[7][8] An ideal solvent (or solvent system) should exhibit the following properties:

  • The compound should be highly soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.[7][8]

  • The solvent should be chemically inert, not reacting with the compound.[9]

  • The solvent should have a relatively low boiling point to allow for easy removal from the grown crystals.[9]

Given the structure of this compound (an N-heterocyclic aromatic compound), it possesses moderate polarity. A systematic screening of solvents with varying polarities is recommended. A mixed-solvent system, consisting of a "good" solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble, is often effective.[7][10]

Table 1: Suggested Solvents for Screening

Solvent ClassGood Solvents (Higher Polarity)Anti-Solvents (Lower Polarity)Boiling Point (°C)
Alcohols Methanol, Ethanol, Isopropanol65, 78, 82
Ketones Acetone56
Ethers Tetrahydrofuran (THF)Diethyl Ether66, 35
Esters Ethyl Acetate77
Halogenated Dichloromethane (DCM)40
Aromatics Toluene111
Alkanes Hexane, Heptane, Pentane69, 98, 36
Polar Aprotic Acetonitrile82

Experimental Workflow Diagram

The overall process from sample preparation to analysis is outlined below.

Crystal_Growth_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis start Start with This compound purity Check & Ensure High Purity (>95%) start->purity solvent_screen Solvent Solubility Screening purity->solvent_screen method_select Select Method solvent_screen->method_select evap Slow Evaporation method_select->evap Single Solvent cool Slow Cooling method_select->cool Temp. Gradient vapor Vapor Diffusion method_select->vapor Solvent/ Anti-Solvent layer Liquid Diffusion method_select->layer Solvent/ Anti-Solvent growth Crystal Growth (Days to Weeks) evap->growth cool->growth vapor->growth layer->growth harvest Harvest & Mount Suitable Crystal growth->harvest xrd Perform X-ray Diffraction harvest->xrd finish Obtain Crystal Structure xrd->finish

Caption: Experimental workflow for growing and analyzing single crystals.

Detailed Experimental Protocols

The following are established methods for growing single crystals of small organic molecules.[1][11] It is recommended to run multiple experiments in parallel using different solvents and techniques.

Table 2: Typical Starting Conditions

ParameterRecommended ValueNotes
Compound Mass 5–20 mgSufficient for multiple trials.
Vial Size 1–4 mLA small vial (e.g., 4 mL) or NMR tube is ideal.
Initial Solvent Volume 0.5–1.0 mLAdjust to dissolve the compound near saturation.
Temperature Ambient (or heated for slow cooling)Maintain a stable temperature.

This is the simplest method and often highly effective.[10][12] It relies on the slow evaporation of a solvent from a near-saturated solution to induce crystallization.

  • Preparation: Dissolve 5–10 mg of this compound in a suitable single solvent (e.g., ethanol, ethyl acetate, or dichloromethane) in a small, clean glass vial. Add the solvent dropwise until the solid just dissolves. If necessary, warm the solution gently to ensure complete dissolution.

  • Setup: Cover the vial with parafilm. Using a fine needle, poke 1-3 small holes in the parafilm.[10] The number and size of the holes will control the rate of evaporation.

  • Crystallization: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a fume hood or a dedicated crystallization box).

  • Monitoring: Allow the solvent to evaporate slowly over several days to weeks.[1] Avoid disturbing the vial, but monitor periodically for crystal growth.

This method is suitable when the compound's solubility is significantly higher in a hot solvent compared to a cold one.[1][8]

  • Preparation: In a small test tube or vial, add 5–10 mg of the compound and a minimal amount of a suitable solvent (e.g., toluene, ethanol).

  • Dissolution: Heat the mixture gently (e.g., in a warm water or sand bath) while adding more solvent dropwise until the solid is completely dissolved, creating a saturated solution at the higher temperature.[5]

  • Setup: Tightly cap the vial. To ensure slow cooling, place the vial inside a larger, insulated container (e.g., a beaker filled with hot water or a Dewar flask).[13]

  • Crystallization: Allow the entire setup to cool to room temperature over several hours or days. Subsequently, the vial can be transferred to a refrigerator (4 °C) to further decrease solubility and maximize crystal yield.

This technique is very effective for small quantities of material and involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[1][14][15]

  • Preparation: Dissolve 5–10 mg of the compound in 0.5 mL of a relatively non-volatile "good" solvent (e.g., toluene, DCM, or THF) in a small, narrow vial (the "inner vial").

  • Setup: Place this inner vial, uncapped, inside a larger vial or jar (the "outer chamber") that contains 1-2 mL of a volatile "anti-solvent" (e.g., pentane, hexane, or diethyl ether).[14] The anti-solvent must be miscible with the solvent.

  • Crystallization: Seal the outer chamber tightly. The more volatile anti-solvent will slowly diffuse via the vapor phase into the solution in the inner vial. This gradually decreases the compound's solubility, leading to crystallization, often over several days.

This method involves carefully layering an anti-solvent on top of a solution of the compound, allowing slow diffusion at the interface to induce crystallization.[13][14]

  • Preparation: Dissolve 5–10 mg of the compound in a small volume (0.5 mL) of a "good" solvent that is denser than the chosen anti-solvent (e.g., DCM). Use a tall, narrow container like an NMR tube or a thin test tube for this.

  • Setup: Using a syringe or a pipette, carefully and slowly layer 1-2 mL of a less dense, miscible anti-solvent (e.g., hexane or pentane) on top of the solution.[13] A sharp interface between the two liquids should be visible.

  • Crystallization: Seal the container and leave it undisturbed. Crystals will typically form at the interface of the two solvents as they slowly mix over time.

Troubleshooting and Best Practices

  • No Crystals Form: If no crystals appear after a week, try scratching the inside of the vial with a glass rod to create nucleation sites.[16] Alternatively, introduce a "seed crystal" from a previous batch if available.[3] You can also try concentrating the solution slightly by letting a small amount of solvent evaporate before re-sealing.

  • Oiling Out: If the compound precipitates as an oil, it means the solution became supersaturated too quickly or at a temperature above the compound's melting point.[15] Try using a more dilute solution, a slower rate of solvent evaporation/diffusion, or a different solvent system.

  • Too Many Small Crystals: This results from rapid nucleation. Slow down the crystallization process by reducing the number of holes in the parafilm (slow evaporation), cooling the solution more slowly, or using a less volatile anti-solvent (vapor diffusion).

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small spatula. Gently wash them with a small amount of the cold anti-solvent to remove any residual dissolved compound and allow them to dry.[16]

References

Application Notes and Protocols: Leveraging 1,5-Dimethyl-3-phenylpyrazole for Novel Herbicide Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the 1,5-Dimethyl-3-phenylpyrazole scaffold in the discovery and development of novel herbicides. This document outlines synthetic strategies, biological evaluation techniques, and potential mechanisms of action based on current research in the field of phenylpyrazole-based herbicides.

Introduction

The phenylpyrazole scaffold is a well-established pharmacophore in agrochemicals, with various derivatives exhibiting potent insecticidal, fungicidal, and herbicidal activities.[1][2][3] The this compound core offers a versatile platform for chemical modification to explore and optimize herbicidal efficacy. By introducing diverse substituents on the phenyl ring and other positions of the pyrazole moiety, novel compounds with improved activity spectra and selectivity can be developed. Many phenylpyrazole derivatives have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[4][5]

Synthesis of Novel this compound Derivatives

The synthesis of novel herbicidal candidates based on the this compound core typically involves multi-step reaction sequences to introduce desired functional groups. The following protocol describes a general approach for the synthesis of such derivatives.

General Synthetic Workflow

G cluster_synthesis Synthesis of Phenylpyrazole Derivatives start 1,3-Diphenylpropane-1,3-dione (Starting Material) step1 Cyclization with Dimethylformamide Dimethyl Acetal start->step1 Step 1 step2 Reaction with Hydrazine Hydrate to form Phenylpyrazole Core step1->step2 Step 2 step3 N-methylation to form This compound step2->step3 Step 3 step4 Functional Group Interconversion (e.g., Nitration, Halogenation on Phenyl Ring) step3->step4 Step 4 step5 Coupling Reactions (e.g., Suzuki, Etherification) step4->step5 Step 5 final Novel Herbicidal Candidates step5->final Final Products

Caption: General synthetic workflow for novel herbicides.

Experimental Protocol: Synthesis of Phenylpyrazole Derivatives

This protocol is a generalized procedure based on methodologies reported for various phenylpyrazole derivatives.[1][6]

Materials:

  • Substituted 1,3-diphenylpropane-1,3-dione

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Methylating agent (e.g., Dimethyl sulfate)

  • Appropriate solvents (e.g., Ethanol, DMF)

  • Reagents for functionalization (e.g., Nitrating agents, Halogenating agents, Boronic acids for Suzuki coupling)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the Phenylpyrazole Core:

    • A mixture of a substituted 1,3-diphenylpropane-1,3-dione and dimethylformamide dimethyl acetal (DMF-DMA) is refluxed to form an enaminone intermediate.[1]

    • The resulting intermediate is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield the corresponding 3-phenyl-1H-pyrazole.[1]

  • N-Methylation:

    • The synthesized phenylpyrazole is dissolved in a suitable solvent (e.g., DMF) and treated with a methylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., K2CO3) to obtain this compound.

  • Functionalization of the Phenyl Ring:

    • Nitration: The this compound can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group on the phenyl ring.

    • Halogenation: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

  • Coupling Reactions for Further Diversification:

    • Suzuki Coupling: Halogenated derivatives can undergo Suzuki coupling with various boronic acids to introduce new aryl or heteroaryl moieties.[7]

    • Etherification: Hydroxylated derivatives (which can be obtained from the reduction of nitro groups followed by diazotization and hydrolysis) can be etherified to introduce different alkoxy groups.[4]

  • Purification and Characterization:

    • The final products are purified using techniques like column chromatography.

    • The structure of the synthesized compounds is confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).[6][7]

Biological Evaluation of Herbicidal Activity

The following protocols are designed to assess the herbicidal efficacy of the newly synthesized this compound derivatives.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Principle:

This assay measures the ability of the test compounds to inhibit the activity of PPO, a key enzyme in the plant's chlorophyll synthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species, causing rapid cell membrane disruption and plant death.[4]

Protocol:

  • Enzyme Preparation: PPO can be isolated and purified from plant sources like etiolated barley seedlings or expressed recombinantly.

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.5% Tween 20).

  • Reaction Mixture:

    • In a 96-well plate, add the assay buffer, the test compound dissolved in DMSO (at various concentrations), and the PPO enzyme solution.

    • Incubate the mixture for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Initiation of Reaction: Add the substrate, protoporphyrinogen IX, to initiate the enzymatic reaction.

  • Measurement: The formation of the product, protoporphyrin IX, is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Greenhouse Herbicidal Activity Assay

Principle:

This whole-plant assay evaluates the pre- and post-emergence herbicidal activity of the test compounds on various weed species under controlled greenhouse conditions.

Protocol:

  • Plant Material: Use seeds of common weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti).[5][6]

  • Planting:

    • For pre-emergence tests, sow the seeds in pots filled with a suitable soil mix.

    • For post-emergence tests, allow the seeds to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

  • Compound Application:

    • Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.

    • For pre-emergence tests, apply the solution to the soil surface immediately after sowing.

    • For post-emergence tests, spray the solution evenly onto the foliage of the young plants.[6]

  • Experimental Controls: Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

    • Measure the fresh weight of the aerial parts of the plants and calculate the percentage of growth inhibition compared to the negative control.[5]

  • Data Analysis: Determine the GR50 or ED50 values (the dose required to cause 50% growth reduction).

Quantitative Data Summary

The following tables summarize the herbicidal activity of various phenylpyrazole derivatives as reported in the literature. This data can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.

Table 1: Post-emergence Herbicidal Activity of Phenylpyrazole Derivatives [5]

CompoundTarget WeedApplication Rate (g a.i./hm²)Inhibition Rate (%)
7aAmaranthus retroflexus15085
7bAmaranthus retroflexus15090
7eAmaranthus retroflexus15088
7fAmaranthus retroflexus15092
7gAmaranthus retroflexus15087
7iAmaranthus retroflexus15086
7lAmaranthus retroflexus15089
Fomesafen (Control)Amaranthus retroflexus15095

Table 2: ED50 Values of Selected Phenylpyrazole Derivatives against Amaranthus retroflexus [7]

CompoundED50 (g a.i./hm²)
7b13.1958
7f12.5696
Positive Control10.6720

Mechanism of Action: PPO Inhibition Pathway

Many phenylpyrazole herbicides act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. The inhibition of this enzyme leads to a cascade of events resulting in plant death.

G cluster_pathway PPO Inhibition Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Normal Pathway Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Herbicide Phenylpyrazole Herbicide Herbicide->PPO Inhibition Leakage Leakage to Cytoplasm Accumulation->Leakage Oxidation Non-enzymatic Oxidation Leakage->Oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Generation Oxidation->Singlet_Oxygen Light Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: PPO inhibition mechanism of action.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel herbicides. Through systematic chemical modification and robust biological evaluation, new compounds with high efficacy, selectivity, and favorable environmental profiles can be discovered. The protocols and information provided herein serve as a comprehensive guide for researchers in this exciting area of agrochemical discovery.

References

Application Notes and Protocols: 1,5-Dimethyl-3-phenylpyrazole as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] The 1,5-dimethyl-3-phenylpyrazole core, a specific substitution pattern of this scaffold, offers a robust and synthetically accessible starting point for the generation of diverse molecular libraries. Its structural rigidity and defined substitution vectors make it an ideal template for combinatorial chemistry, enabling the systematic exploration of chemical space to identify novel therapeutic agents.[1][6] This document provides an overview of its applications and detailed protocols for library synthesis.

Applications in Drug Discovery

The versatility of the this compound scaffold allows for its application in targeting various diseases. By modifying the substituents on the core structure, libraries of compounds can be generated and screened for different biological activities.

Anti-inflammatory Agents

Pyrazole derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs).[7] The mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[3][7] Combinatorial libraries based on the pyrazole scaffold have been developed to discover new agents with improved potency and safety profiles.[8][9][10]

Quantitative Data: Anti-inflammatory and Antioxidant Activity

Compound ClassAssayResult (IC50)Reference CompoundResult (IC50)
Pyrazoline DerivativesLipoxygenase Inhibition0.68 - 4.45 µMIndomethacin50.45 µM
Pyrazole-based Schiff BasesProtein Denaturation Inhibition26.83 - 27.79%Diclofenac Sodium49.08%
Pyrazole-based Schiff BasesProteinase Enzyme Inhibition23.33 - 24.17%Diclofenac Sodium46.11%

Table 1: Summary of in vitro anti-inflammatory activity for various pyrazole-based compound series.[11][12]

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][13] The pyrazole scaffold has proven to be a highly effective template for designing potent and selective kinase inhibitors.[2][14] Libraries of pyrazole derivatives have been screened against various kinases, leading to the discovery of inhibitors for targets such as S6K1, LRRK2, CDKs, and Aurora kinases.[2][15][16]

Quantitative Data: Kinase Inhibitory Activity

Target KinaseCompound SeriesLead CompoundIC50 / Kᵢ
S6K1Phenylpyrazole based amidesD215.9 nM
Akt1Pyrazole-based rigid analogueCompound 21.3 nM
CDK2Pyrazole derivativesCompound 2224 nM
CDK5Pyrazole derivativesCompound 2223 nM
Aurora APyrazole derivativesCompound 835 nM
Aurora BPyrazole derivativesCompound 875 nM

Table 2: Inhibitory concentrations of select pyrazole derivatives against various protein kinases.[2][15]

Below is a diagram representing a simplified kinase signaling pathway and the inhibitory action of pyrazole-based compounds.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase Cascade (e.g., RAF, MEK) Receptor->Kinase1 Signal Kinase2 Downstream Kinase (e.g., S6K1, AKT, CDK) Kinase1->Kinase2 Phosphorylation Effector Effector Proteins Kinase2->Effector Transcription Gene Transcription (Proliferation, Survival) Effector->Transcription Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase2

Caption: Simplified kinase signaling pathway inhibited by pyrazole derivatives.

Anti-apoptotic Protein Inhibitors

Overexpression of anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1), is a common mechanism for cancer cells to evade cell death and develop resistance to therapies.[17] The phenylpyrazole core has recently been identified as a novel scaffold for developing selective MCL-1 inhibitors. Through structure-based design and combinatorial optimization, derivatives have been synthesized that show high affinity and selectivity for MCL-1 over other BCL-2 family proteins.[17]

Quantitative Data: MCL-1 Binding Affinity

CompoundTarget ProteinBinding Affinity (Kᵢ)
LC126 (Hit Compound)MCL-113 ± 2.7 µM
LC126 (Hit Compound)BCL-210 ± 1.4 µM
Optimized DerivativesMCL-1Significantly improved affinity and selectivity

Table 3: Binding affinities of an initial phenylpyrazole hit compound against anti-apoptotic proteins.[17]

Combinatorial Synthesis and Workflow

Combinatorial chemistry leverages the pyrazole scaffold to rapidly generate large libraries of compounds for high-throughput screening. The general workflow involves three main stages: synthesis of the core scaffold, diversification through the introduction of various building blocks, and finally, purification and screening. Solid-phase synthesis is often employed to streamline the purification process.[18][19]

combinatorial_workflow Scaffold 1. Scaffold Synthesis (this compound core) Reaction 3. Parallel Synthesis / Split-and-Mix (Coupling, Condensation, etc.) Scaffold->Reaction R_Groups 2. Building Block Selection (Diverse R-groups: Aldehydes, Carboxylic Acids, Amines, etc.) R_Groups->Reaction Library 4. Pyrazole Library Generation (Collection of discrete compounds) Reaction->Library Purification 5. Purification & Quality Control (e.g., HPLC, Mass Spec) Library->Purification Screening 6. High-Throughput Screening (Biological Assays) Purification->Screening Hit 7. Hit Identification & Optimization Screening->Hit

Caption: General workflow for combinatorial library synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of pyrazole derivative libraries based on common methods found in the literature.

Protocol 1: Solution-Phase Synthesis via Cyclocondensation

This protocol describes the synthesis of 1,3,5-substituted pyrazoles through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a widely used and efficient method.[20][21]

Materials:

  • Substituted phenylhydrazine

  • 1,3-Diketone (e.g., acetylacetone for a dimethylpyrazole)

  • Solvent (e.g., Ethanol or Glacial Acetic Acid)

  • Catalyst (optional, e.g., nano-ZnO, acid)[20]

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Standard workup and purification equipment (rotary evaporator, separation funnel, chromatography columns)

Procedure:

  • To a solution of the 1,3-diketone (1.0 eq) in ethanol, add the substituted phenylhydrazine (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) or another suitable catalyst.

  • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water.

  • If a solid precipitate forms, filter the product, wash with cold water, and dry.

  • If an oil separates, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final compound using NMR, IR, and Mass Spectrometry.

Protocol 2: Solid-Phase "Catch and Release" Synthesis

This protocol is adapted for combinatorial synthesis, allowing for easier purification by immobilizing an intermediate on a solid support.[18]

Materials:

  • Merrifield resin

  • Base (e.g., NaH, K₂CO₃)

  • Appropriate building blocks (e.g., 2-sulfonyl-acetonitrile derivative, isothiocyanate, hydrazine)[18]

  • Solvents for reaction and washing (e.g., DMF, DCM, Methanol)

  • Solid-phase synthesis vessel

  • Cleavage reagent (e.g., Trifluoroacetic acid - TFA)

Procedure:

  • Immobilization ("Catch"): Swell the Merrifield resin in a suitable solvent like DMF. In a separate flask, react a bifunctional starting material (e.g., 2-sulfonyl-acetonitrile) with a base and an isothiocyanate. Add this activated intermediate to the swollen resin to immobilize it. Wash the resin extensively with DMF, DCM, and Methanol to remove excess reagents.

  • On-Resin Cyclization: Add a solution of hydrazine (or a substituted hydrazine) in a suitable solvent to the resin-bound intermediate. Heat the mixture to facilitate the cyclization reaction, forming the pyrazole ring on the solid support.

  • Washing: After the reaction is complete, wash the resin thoroughly to remove all soluble by-products and excess reagents.

  • Cleavage ("Release"): Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) to release the final pyrazole product from the solid support.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate in vacuo to obtain the crude product. Further purification, if necessary, can be performed using preparative HPLC.

Structure-Activity Relationship (SAR) Insights

Combinatorial exploration of the pyrazole scaffold has revealed key structural features that influence biological activity.

SAR_diagram Scaffold R1 R1 (N1-position): - Phenyl group critical for many kinase interactions. - Substitution on phenyl ring modulates selectivity and potency. R1->Scaffold R3 R3 (C3-position): - Often a site for H-bond acceptors/donors. - Can be modified to explore hydrophobic pockets. R3->Scaffold R4 R4 (C4-position): - Key vector for diversification. - Introduction of amides, sulfonamides, etc., can significantly enhance activity. R4->Scaffold R5 R5 (C5-position): - Small alkyl groups (e.g., methyl) often optimal. - Bulky groups may decrease activity due to steric hindrance. R5->Scaffold

Caption: Key Structure-Activity Relationship points for the pyrazole scaffold.

  • N1-Position: For many kinase inhibitors, a phenyl or substituted phenyl group at the N1 position is crucial for binding in the ATP pocket, often forming key interactions with the hinge region.[15]

  • C3-Position: Modifications at this position can introduce hydrogen bond donors or acceptors, or explore deeper hydrophobic pockets within a target protein.

  • C4-Position: This position is a primary vector for diversification in combinatorial libraries. Attaching various side chains, such as amides or sulfonamides, can drastically alter the biological activity and selectivity profile of the compounds.[6]

  • C5-Position: A small substituent like a methyl group is often preferred. Larger, bulkier groups at this position can lead to steric clashes and a loss of potency.[15]

The this compound scaffold is a highly valuable and versatile tool in modern drug discovery. Its synthetic tractability, coupled with the wide range of biological activities exhibited by its derivatives, makes it an exceptional starting point for combinatorial chemistry campaigns. The systematic generation and screening of libraries based on this core have successfully yielded potent and selective modulators of various biological targets, underscoring its continued importance for researchers in the pharmaceutical and life sciences.

References

Application Notes and Protocols for In Vitro Evaluation of 1,5-Dimethyl-3-phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Dimethyl-3-phenylpyrazole derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities.[1][2][3] These activities include potential anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] This document provides detailed application notes and standardized protocols for a panel of in vitro assays to effectively screen and characterize the biological activity of novel this compound derivatives.

Key Biological Activities and Corresponding In Vitro Assays

The following table outlines the key biological activities of pyrazole derivatives and the corresponding in vitro assays for their evaluation.

Biological ActivityIn Vitro AssayKey Parameters Measured
Anticancer MTT Cell Viability AssayCell viability, IC50 (half-maximal inhibitory concentration)
Wound Healing (Scratch) AssayCell migration, wound closure rate
Anti-inflammatory Cytokine ELISALevels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)
Antimicrobial Minimum Inhibitory Concentration (MIC) AssayMIC (lowest concentration to inhibit visible growth)

I. Anticancer Activity Evaluation

A. MTT Cell Viability Assay

Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7] This assay is crucial for determining the cytotoxic potential of this compound derivatives against various cancer cell lines and for calculating their IC50 values.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cancer cells in a 96-well plate compound_prep Prepare serial dilutions of pyrazole derivatives treatment Treat cells with pyrazole derivatives compound_prep->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h add_mtt Add MTT solution to each well incubation_24h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of the pyrazole derivatives. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundConcentration (µM)Absorbance (570 nm)% Cell ViabilityIC50 (µM)
Derivative A 0 (Control)1.25 ± 0.05100\multirow{5}{}{15.2}
11.10 ± 0.0488
100.75 ± 0.0360
250.40 ± 0.0232
500.15 ± 0.0112
Derivative B 0 (Control)1.28 ± 0.06100\multirow{5}{}{35.8}
11.20 ± 0.0593.8
100.95 ± 0.0474.2
250.60 ± 0.0346.9
500.30 ± 0.0223.4
B. Wound Healing (Scratch) Assay

Application Note: The wound healing assay is a straightforward and widely used method to study cell migration in vitro. It is particularly useful for assessing the anti-metastatic potential of this compound derivatives by measuring their effect on the migration of cancer cells to close a "wound" created in a confluent cell monolayer.[10][11]

Experimental Workflow:

Wound_Healing_Workflow cluster_prep Preparation cluster_wound Wound Creation cluster_treatment Treatment cluster_imaging Imaging cluster_analysis Analysis seed_cells Seed cells to form a confluent monolayer create_scratch Create a scratch with a pipette tip seed_cells->create_scratch wash_cells Wash to remove detached cells create_scratch->wash_cells add_compound Add medium with pyrazole derivatives wash_cells->add_compound image_t0 Capture initial image (T=0) add_compound->image_t0 incubate_image Incubate and capture images at time intervals image_t0->incubate_image measure_gap Measure the wound area/width incubate_image->measure_gap calculate_closure Calculate percentage of wound closure measure_gap->calculate_closure

Caption: Workflow for the Wound Healing (Scratch) Assay.

Protocol:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer after 24 hours of growth.[12]

  • Wound Creation: Once the cells are confluent, gently create a straight scratch across the center of the monolayer using a sterile p200 pipette tip.[10]

  • Washing: Gently wash the wells twice with fresh medium to remove any detached cells.[11]

  • Treatment: Add fresh medium containing the desired concentrations of the this compound derivatives. Include a vehicle control.

  • Imaging: Immediately capture an image of the scratch in each well using a phase-contrast microscope at 0 hours (T=0).[10]

  • Incubation and Imaging: Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).[10]

  • Data Analysis: Measure the width of the scratch or the cell-free area at each time point using image analysis software (e.g., ImageJ).[11] Calculate the percentage of wound closure relative to the initial wound area.

Data Presentation:

CompoundTime (hours)Wound Width (µm)% Wound Closure
Control 0500 ± 250
12250 ± 2050
2450 ± 1090
Derivative A (10 µM) 0510 ± 300
12400 ± 2521.6
24300 ± 2041.2

II. Anti-inflammatory Activity Evaluation

A. Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)

Application Note: An ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[13] For evaluating the anti-inflammatory properties of this compound derivatives, a sandwich ELISA can be used to measure the levels of key pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines produced by immune cells (e.g., macrophages) upon stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS).[14][15]

Signaling Pathway (Simplified NF-κB Pathway):

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription of Pyrazole Pyrazole Derivative Pyrazole->IKK inhibits?

Caption: Simplified LPS-induced NF-κB signaling pathway.

Protocol:

  • Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) overnight at 4°C.[13][16]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[13]

  • Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[14]

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[13][17]

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.[16]

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.[16] A blue color will develop.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control (Unstimulated) < 2< 2< 2
LPS (1 µg/mL) 1500 ± 1202500 ± 200150 ± 15
LPS + Derivative A (1 µM) 1200 ± 1002000 ± 150180 ± 20
LPS + Derivative A (10 µM) 800 ± 701200 ± 100250 ± 25
LPS + Derivative A (25 µM) 400 ± 50600 ± 60350 ± 30

III. Antimicrobial Activity Evaluation

A. Minimum Inhibitory Concentration (MIC) Assay

Application Note: The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19] This broth microdilution method is a standard technique to assess the antimicrobial efficacy of new compounds like this compound derivatives against a panel of bacteria and fungi.[18][19]

Experimental Workflow:

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of pyrazole derivatives in a 96-well plate inoculum_prep Prepare standardized microbial inoculum inoculate_wells Inoculate wells with microbial suspension inoculum_prep->inoculate_wells incubate_plate Incubate at 37°C for 18-24 hours inoculate_wells->incubate_plate observe_growth Visually inspect for turbidity incubate_plate->observe_growth determine_mic Determine the MIC observe_growth->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[20][21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).[19]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[19] Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[19][21]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]

Data Presentation:

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Derivative A 1632>64
Derivative B 81632
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Note: N/A indicates "not applicable."

References

Application Notes and Protocols for Microwave-Assessed Synthesis of 1,5-Dimethyl-3-phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals.[1][2] 1,5-Dimethyl-3-phenylpyrazole, in particular, serves as a vital scaffold for the synthesis of a wide range of biologically active compounds. Traditional methods for pyrazole synthesis, such as the Knorr pyrazole synthesis, often require prolonged reaction times and can result in lower yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages in terms of reduced reaction times, increased yields, and improved energy efficiency.[3][4][5][6]

These application notes provide detailed protocols for the microwave-assisted synthesis of this compound derivatives, a comparative analysis with conventional heating methods, and insights into the reaction mechanism. The target audience for this document includes researchers in organic synthesis, medicinal chemistry, and drug discovery.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers a more efficient and sustainable alternative to conventional heating for the synthesis of pyrazole derivatives. Key benefits include:

  • Rapid Reaction Times: Microwave synthesis can dramatically reduce reaction times from hours to minutes.[3][5][6]

  • Higher Yields: Often, microwave-assisted reactions provide higher product yields compared to conventional methods.[3][5][6]

  • Energy Efficiency: The focused heating of the reaction mixture leads to significant energy savings.[4]

  • Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly processes.[7]

Experimental Protocols

The synthesis of this compound is typically achieved through the condensation reaction of phenylhydrazine and acetylacetone (pentane-2,4-dione), a classic example of the Knorr pyrazole synthesis.

Protocol 1: Solvent-Free Microwave-Assisted Synthesis

This protocol outlines a green and efficient method for the synthesis of this compound without the use of a solvent.

Materials:

  • Phenylhydrazine

  • Acetylacetone (Pentane-2,4-dione)

  • Microwave reactor

  • Reaction vessel (microwave-safe)

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine phenylhydrazine (1.0 mmol) and acetylacetone (1.0 mmol).

  • Place the sealed vessel in the microwave reactor.

  • Irradiate the mixture at a power of 300-450 W for a period of 2-5 minutes. The temperature should be monitored and maintained around 120°C.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting crude product can be purified by recrystallization from ethanol to yield pure this compound.

Protocol 2: Microwave-Assisted Synthesis in an Aqueous Medium

This protocol utilizes water as a solvent, offering another environmentally friendly approach.

Materials:

  • Phenylhydrazine

  • Acetylacetone (Pentane-2,4-dione)

  • Water

  • Microwave reactor

  • Reaction vessel (microwave-safe)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a microwave-safe reaction vessel, add phenylhydrazine (1.0 mmol), acetylacetone (1.0 mmol), and 5 mL of water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power of 150-300 W for 5-10 minutes, maintaining a temperature of approximately 100°C.

  • After cooling, extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the comparative quantitative data for the synthesis of pyrazole derivatives using conventional heating versus microwave-assisted methods, as reported in the literature for similar compounds.

MethodReactantsSolventReaction TimeTemperature (°C)Yield (%)Reference
Microwave-Assisted Phenylhydrazine, AcetylacetoneNone2-5 min~120>90(extrapolated from[3][5][6])
Conventional Heating Phenylhydrazine, AcetylacetoneEthanol2-4 hours78 (reflux)70-85(extrapolated from[5][6])
Microwave-Assisted Hydrazines, 1,3-DicarbonylsWater2-4 min8090-95[8]
Microwave-Assisted Phenyl-1H-pyrazolesVarious5 min6091-98[5][6]
Conventional Heating Phenyl-1H-pyrazolesVarious2 hours7572-90[5][6]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from phenylhydrazine and acetylacetone proceeds through a well-established mechanism. The following diagrams illustrate the reaction pathway and a typical experimental workflow for the microwave-assisted synthesis.

G cluster_reactants Reactants cluster_process Microwave-Assisted Reaction cluster_product Product A Phenylhydrazine C Condensation & Cyclization A->C B Acetylacetone (Pentane-2,4-dione) B->C D This compound C->D Purification

Caption: Reaction workflow for the synthesis of this compound.

G R1 Phenylhydrazine I1 Hydrazone Intermediate R1->I1 + H+ R2 Acetylacetone R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Nucleophilic Attack P This compound I2->P Dehydration

Caption: Simplified reaction mechanism for pyrazole formation.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. The protocols provided herein offer a rapid, efficient, and environmentally conscious approach for researchers in the field of drug discovery and organic synthesis. The substantial reduction in reaction time and improvement in yields make this methodology highly attractive for the high-throughput synthesis of compound libraries for biological screening.

References

Application Notes and Protocols for the Industrial Scale-up Synthesis of 1,5-Dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,5-Dimethyl-3-phenylpyrazole on an industrial scale. The protocols detailed below are based on established pyrazole synthesis methodologies and are intended to be adaptable for large-scale production in various industrial applications, including pharmaceuticals, agrochemicals, and materials science.

Introduction

This compound is a substituted pyrazole derivative with significant potential in various industrial sectors. Its scaffold is a key building block in the synthesis of more complex molecules.[1] In the pharmaceutical industry, pyrazole derivatives are integral to the development of a wide range of therapeutic agents due to their diverse biological activities.[2][3] Applications in agrochemicals include the development of herbicides and pesticides.[4][5][6] Furthermore, its stable chemical structure makes it a candidate for inclusion in advanced materials and polymers.[1][4][6]

The primary and most industrially viable method for synthesizing this compound and related compounds is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][7] This approach is favored for its efficiency, relatively mild reaction conditions, and the availability of starting materials.

Synthesis Pathway and Mechanism

The synthesis of this compound is typically achieved through the cyclocondensation of phenylhydrazine with acetylacetone (2,4-pentanedione). The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.

An alternative, though less direct for this specific molecule, involves the alkylation of a pre-formed pyrazole ring.[1] However, for industrial-scale production, the one-pot condensation reaction is generally more economical and straightforward.

Experimental Protocols

The following protocols are adapted from established methods for pyrazole synthesis and are designed for scalability.

Batch Synthesis Protocol

This protocol describes a standard batch process for the synthesis of this compound.

Materials:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (or other suitable solvent like methanol or acetic acid)

  • Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)

  • Sodium hydroxide solution (for neutralization)

  • Brine solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: Charge the reactor with acetylacetone and ethanol. Begin stirring and maintain the temperature at 20-25°C.

  • Reagent Addition: In a separate vessel, dissolve phenylhydrazine in ethanol. Slowly add this solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the temperature below 40°C.

  • Catalyst Addition: Once the addition is complete, add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to achieve the desired purity.

Continuous Flow Synthesis Protocol

For larger industrial-scale production, a continuous flow process can offer advantages in terms of safety, efficiency, and product consistency.[8][9]

Equipment:

  • Two high-pressure pumps

  • T-mixer

  • Heated flow reactor (e.g., packed bed or microreactor)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Stream Preparation:

    • Stream A: Prepare a solution of phenylhydrazine and a catalyst in ethanol.

    • Stream B: Prepare a solution of acetylacetone in ethanol.

  • Reaction:

    • Pump both streams at controlled flow rates into a T-mixer.

    • The combined stream then enters a heated flow reactor maintained at a specific temperature (e.g., 100-150°C). The residence time is controlled by the flow rate and reactor volume.

  • Collection and In-line Work-up:

    • The product stream exits the reactor through a back-pressure regulator to maintain the reaction under pressure and prevent solvent boiling.

    • The stream can be directly fed into a continuous extraction and purification system.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of pyrazole derivatives, which can be used as a baseline for optimizing the synthesis of this compound.

ParameterBatch ProcessContinuous FlowReference
Solvent EthanolEthanol[8]
Catalyst Acetic Acid-[10]
Temperature 78°C (Reflux)100-150°C[8]
Reaction Time 3-5 hours10-30 minutes (residence time)[11]
Typical Yield 85-95%>90%[8][12]
Purity (after purification) >99%>99.5%[8][13]

Visualizations

Synthesis Workflow Diagram

G Figure 1: Industrial Synthesis Workflow for this compound cluster_0 Raw Material Preparation cluster_1 Reaction cluster_2 Downstream Processing cluster_3 Final Product Phenylhydrazine Phenylhydrazine Mixing Mixing Phenylhydrazine->Mixing Acetylacetone Acetylacetone Acetylacetone->Mixing Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Mixing Reaction_Vessel Reaction Vessel (Batch or Flow Reactor) Mixing->Reaction_Vessel Workup Work-up (Neutralization, Extraction) Reaction_Vessel->Workup Purification Purification (Distillation/Crystallization) Workup->Purification Final_Product This compound (>99% Purity) Purification->Final_Product

Caption: Industrial Synthesis Workflow for this compound

Logical Relationship of Synthesis Parameters

G Figure 2: Interrelationship of Key Synthesis Parameters Yield_Purity Yield & Purity Temperature Temperature Temperature->Yield_Purity Reaction_Time Reaction Time Temperature->Reaction_Time influences Reaction_Time->Yield_Purity Catalyst Catalyst Catalyst->Yield_Purity Catalyst->Temperature influences Solvent Solvent Solvent->Yield_Purity Solvent->Temperature determines reflux Stoichiometry Stoichiometry Stoichiometry->Yield_Purity

Caption: Interrelationship of Key Synthesis Parameters

Industrial Applications and Purity Requirements

The required purity of this compound is dictated by its end-use.

  • Pharmaceuticals: For use as a building block in active pharmaceutical ingredients (APIs), a purity of >99.5% is typically required, with stringent limits on residual solvents, heavy metals, and other impurities.

  • Agrochemicals: In the synthesis of pesticides and herbicides, a purity of >98% is often sufficient.[6]

  • Materials Science: For incorporation into polymers or as a precursor for specialty chemicals, the required purity can vary, but is generally in the range of 98-99%.

Safety Considerations

  • Phenylhydrazine: This substance is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated area or fume hood.

  • Acetylacetone: This is a flammable liquid and an irritant. Handle with care and avoid ignition sources.

  • Solvents: Ethanol and other organic solvents are flammable. Ensure proper grounding of equipment and avoid static discharge.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis. For industrial-scale operations, a thorough Process Hazard Analysis (PHA) should be conducted.

References

Troubleshooting & Optimization

Technical Support Center: 1,5-Dimethyl-3-phenylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to overcome challenges associated with the synthesis of 1,5-Dimethyl-3-phenylpyrazole, a critical scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between phenylhydrazine and a 1,3-dicarbonyl compound, typically pentane-2,4-dione (also known as acetylacetone).[1][2][3] This reaction is often carried out in a suitable solvent like ethanol or acetic acid and can be performed with or without a catalyst.[4][5][6]

Q2: What are the typical yields for this synthesis?

A2: Yields can vary significantly based on the reaction conditions. Reported yields for similar pyrazole syntheses using this method range from 66% to over 90%.[2][5] Optimization of parameters such as solvent, temperature, reaction time, and catalyst can help achieve yields in the higher end of this range.

Q3: How can I confirm the successful synthesis of the target compound?

A3: The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. These include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][6] Thin Layer Chromatography (TLC) is also essential for monitoring the reaction's progress and assessing the purity of the final product.[6]

Q4: Is a catalyst always necessary for this reaction?

A4: While the reaction can proceed without a catalyst, particularly when using a solvent like glacial acetic acid which can act as a catalyst itself, the use of a catalyst can significantly improve the reaction rate and yield.[4][5] Various catalysts, from simple acids to more complex systems like nano-ZnO or cerium complexes, have been shown to be effective.[2][6] Some protocols, however, achieve good yields simply by refluxing the reactants in ethanol.[6]

Troubleshooting Guide

This guide addresses specific issues that may lead to low yields or product impurities during the synthesis of this compound.

Q: My reaction yield is very low. What are the potential causes and how can I fix it?

A: Low yields are a common issue and can stem from several factors. Below is a systematic approach to troubleshooting this problem.

Potential Cause 1: Incomplete Reaction

  • How to Identify: Monitor the reaction using Thin Layer Chromatography (TLC). The presence of significant amounts of starting materials (phenylhydrazine and pentane-2,4-dione) after the expected reaction time indicates an incomplete reaction.

  • Solutions:

    • Increase Reaction Time: Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring progress with TLC every hour. Some protocols specify refluxing for 4-5 hours.[4][5]

    • Increase Temperature: Ensure the reaction is being heated to the appropriate reflux temperature of the chosen solvent (e.g., ethanol ~78°C, glacial acetic acid ~118°C).

    • Introduce a Catalyst: If not already using one, add a catalytic amount of a protic acid (like a few drops of HCl) or a Lewis acid. For greener alternatives, catalysts like nano-ZnO have been reported to give excellent yields.[2]

Potential Cause 2: Side Reactions or Intermediate Formation

  • How to Identify: The appearance of unexpected spots on the TLC plate that are neither starting material nor the desired product. The Knorr synthesis can sometimes involve stable intermediates, such as hydroxylpyrazolidines.[1]

  • Solutions:

    • Control Reaction Temperature: Adding the pentane-2,4-dione dropwise while keeping the initial reaction temperature low (e.g., 15°C) before heating to reflux can sometimes minimize side reactions.[7]

    • Adjust pH: The pH of the reaction medium can influence the reaction pathway. For the reaction of phenylhydrazine with β-ketoesters, adjusting the initial pH to a weakly acidic condition (pH 5.0-6.5) has been shown to improve yields by facilitating the desired cyclization.[8][9]

Potential Cause 3: Issues with Reagent Quality

  • How to Identify: If troubleshooting steps for reaction conditions fail, the quality of the reagents may be the issue. Phenylhydrazine is susceptible to oxidation over time, which can be identified by a dark coloration.

  • Solutions:

    • Purify Phenylhydrazine: If the phenylhydrazine appears dark or old, consider purifying it by distillation before use.

    • Use Fresh Reagents: Always use fresh, high-purity starting materials for the best results.

Potential Cause 4: Product Loss During Work-up and Purification

  • How to Identify: A significant decrease in the amount of product recovered after recrystallization or column chromatography compared to the crude weight.

  • Solutions:

    • Optimize Recrystallization Solvent: The product may have high solubility in the chosen recrystallization solvent. Test different solvent systems (e.g., ethanol, petroleum ether, or mixtures) to find one where the product is soluble when hot but sparingly soluble when cold.[7]

    • Refine Chromatography Technique: If using column chromatography, ensure the silica gel is properly packed and the eluent system provides good separation between the product and impurities to avoid loss across multiple fractions.[6]

Quantitative Data Summary

The following table summarizes yields obtained for the synthesis of this compound (or its close analogue 3,5-dimethyl-1-phenyl-1H-pyrazole) under different experimental conditions.

Starting MaterialsSolventCatalystReaction ConditionsYield (%)Reference
Phenylhydrazine, Pentane-2,4-dioneGlacial Acetic AcidNoneReflux, 4-5 hours71%[4][5]
Phenylhydrazine, Pentane-2,4-dioneEthanol[Ce(L-Pro)2]2(Oxa)Room Temperature, 2 hours91%[6]
Hydrazine Sulfate, Pentane-2,4-dione (for dimethylpyrazole)10% Aqueous NaOHNone15°C, 1.5 hours77-81%[7]
Phenylhydrazine, Ethyl Acetoacetate (for pyrazolone)MethanolHCl (to pH 6.0)Reflux, 2 hours94.8%[9]

Experimental Protocols

Protocol 1: Synthesis in Glacial Acetic Acid

This protocol is adapted from the synthesis of similar pyrazole derivatives.[4][5]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine phenylhydrazine (0.01 mol) and pentane-2,4-dione (0.01 mol).

  • Solvent Addition: Add 15 mL of glacial acetic acid to the flask.

  • Heating: Heat the mixture to reflux and maintain this temperature for 4-5 hours. Monitor the reaction's progress using TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure.

  • Isolation: Pour the concentrated mixture into crushed ice or cold water. The solid product will precipitate out.

  • Purification: Filter the solid, wash it with water, and then dry it. Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Catalytic Synthesis in Ethanol

This protocol is based on a highly efficient, catalyzed method.[6]

  • Reaction Setup: To a 25 mL round-bottomed flask, add phenylhydrazine (1.0 mmol) and pentane-2,4-dione (1.0 mmol).

  • Solvent and Catalyst Addition: Add 10 mL of ethanol, followed by a catalytic amount (e.g., 5 mol%) of a suitable catalyst such as [Ce(L-Pro)2]2(Oxa).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, as monitored by TLC.

  • Catalyst Removal: If using a heterogeneous catalyst, it can be removed by filtration.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography over silica gel to afford the pure compound.

Visualizations

General Synthesis Pathway

The diagram below illustrates the general reaction for the Knorr synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products Phenylhydrazine Phenylhydrazine Cyclocondensation Cyclocondensation Phenylhydrazine->Cyclocondensation Pentane-2,4-dione Pentane-2,4-dione Pentane-2,4-dione->Cyclocondensation This compound This compound Cyclocondensation->this compound Water Water Cyclocondensation->Water

Caption: Knorr synthesis of this compound.

Troubleshooting Workflow for Low Yields

This workflow provides a logical sequence of steps to diagnose and resolve low product yields.

G Start Low Yield Observed Check_TLC Check TLC for Starting Materials Start->Check_TLC Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn Yes Check_Side_Products Check TLC for Side Products Check_TLC->Check_Side_Products No Increase_Time Increase Reaction Time / Temp Incomplete_Rxn->Increase_Time Add_Catalyst Consider Adding a Catalyst Incomplete_Rxn->Add_Catalyst Increase_Time->Check_TLC Add_Catalyst->Check_TLC Side_Reactions Side Reactions Occurring Check_Side_Products->Side_Reactions Yes Check_Reagents Check Reagent Quality Check_Side_Products->Check_Reagents No Modify_Conditions Modify Conditions (e.g., Temp, pH) Side_Reactions->Modify_Conditions Modify_Conditions->Check_TLC Purify_Reagents Purify or Replace Reagents Check_Reagents->Purify_Reagents Poor Quality End Yield Improved Check_Reagents->End Good Quality Purify_Reagents->Start

References

Technical Support Center: Purification of 1,5-Dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,5-Dimethyl-3-phenylpyrazole by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities Incorrect solvent system polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity. A common starting point for similar phenylpyrazoles is a 19:1 hexane/ethyl acetate mixture.[1]
Overloading of the column.Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry for best results.
Product is Tailing (Streaking) on the Column The compound is interacting too strongly with the acidic silica gel due to the basic nature of the pyrazole nitrogen.Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a basic modifier like triethylamine (~0.1-1%).
The sample was dissolved in a solvent that is too polar for the mobile phase.Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. For highly soluble compounds, consider dry loading.
Product Elutes Too Quickly (Low Retention) The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Elutes Too Slowly or Not at All The eluent is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
The compound may have decomposed on the silica gel.Test the stability of your compound on a silica gel TLC plate before running the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina.
Low Product Recovery The compound is highly soluble in the eluent and is being eluted in very dilute fractions.Concentrate the collected fractions and re-analyze by TLC to locate the product.
The compound has irreversibly adsorbed to the silica gel.As mentioned, deactivating the silica with triethylamine can help. If recovery is still low, an alternative purification method like recrystallization may be necessary.
Presence of Insoluble Material at the Top of the Column The crude sample was not fully dissolved before loading.Ensure the sample is completely dissolved before loading. If insolubles are present, filter the sample solution before loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: Based on the purification of structurally similar phenylpyrazoles, a good starting eluent system is a mixture of hexane and ethyl acetate. A common ratio to begin with is 19:1 (hexane:ethyl acetate).[1] The polarity can then be adjusted based on the results of preliminary Thin Layer Chromatography (TLC).

Q2: How can I determine the correct solvent system before running a large column?

A2: Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal system will give your target compound an Rf value between 0.2 and 0.4, with good separation from any impurities.

Q3: My this compound is a solid. Should I still use column chromatography?

A3: If the solid is crystalline, you might first attempt purification by recrystallization, which can be a more efficient method for solids. If impurities remain after recrystallization, or if the compound is an amorphous solid, column chromatography is a suitable purification technique.

Q4: What can I do if my compound appears to be degrading on the silica gel column?

A4: Pyrazoles can sometimes be sensitive to the acidic nature of silica gel. You can try deactivating the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent. Alternatively, you can use a different stationary phase, such as neutral alumina.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, which is then loaded onto the top of the column. This technique is useful if your compound is not very soluble in the initial mobile phase or if you need to use a more polar solvent to dissolve your sample.

Experimental Protocol

The following is a general protocol for the purification of this compound by column chromatography, based on procedures for analogous compounds.[1][2]

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., hexane/ethyl acetate 19:1).

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.

  • Carefully pipette the sample solution onto the top of the silica bed.

  • Allow the sample to adsorb onto the silica by draining the solvent until the level is just at the top of the silica.

3. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • If the compound is eluting too slowly, the polarity of the eluent can be gradually increased.

4. Product Recovery:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Chromatographic Conditions for Related Phenylpyrazoles

CompoundStationary PhaseEluent SystemReference
1,3,5-triphenyl-1H-pyrazoleSilica gelHexane/Ethyl Acetate (19:1)[1]
1,3-diphenyl-5-(p-tolyl)-1H-pyrazoleSilica gelHexane/Ethyl Acetate (19:1)[1]
1,5-diphenyl-3-(o-tolyl)-1H-pyrazoleSilica gelHexane/Ethyl Acetate (19:1)[1]
General Pyrazole DerivativesSilica gelPetroleum Ether/Ethyl Acetate (7:1)[3]

Visualizations

G Troubleshooting Workflow for Column Chromatography start Start Purification check_separation Poor Separation? start->check_separation check_tailing Product Tailing? check_separation->check_tailing No solution_separation Optimize Solvent System via TLC Check Column Loading & Packing check_separation->solution_separation Yes check_elution_speed Elution Too Fast/Slow? check_tailing->check_elution_speed No solution_tailing Deactivate Silica with Et3N Use Dry Loading Method check_tailing->solution_tailing Yes check_recovery Low Recovery? check_elution_speed->check_recovery No solution_elution_speed Adjust Eluent Polarity check_elution_speed->solution_elution_speed Yes end_success Successful Purification check_recovery->end_success No solution_recovery Concentrate Fractions Check for Decomposition Use Neutral Alumina check_recovery->solution_recovery Yes end_fail Consider Alternative Method solution_separation->start solution_tailing->start solution_elution_speed->start solution_recovery->end_fail

Caption: Troubleshooting workflow for column chromatography purification.

G Experimental Workflow for Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc 1. TLC Solvent System Optimization prepare_column 2. Prepare Silica Gel Slurry & Pack Column tlc->prepare_column prepare_sample 3. Dissolve Crude Product prepare_column->prepare_sample load_sample 4. Load Sample onto Column prepare_sample->load_sample elute 5. Elute with Solvent System load_sample->elute collect_fractions 6. Collect Fractions elute->collect_fractions monitor_tlc 7. Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions 8. Combine Pure Fractions monitor_tlc->combine_fractions evaporate 9. Evaporate Solvent combine_fractions->evaporate final_product Purified Product evaporate->final_product

Caption: Experimental workflow for column chromatography purification.

References

Identifying and minimizing side products in the synthesis of 1,5-Dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 1,5-Dimethyl-3-phenylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common method for synthesizing this compound is the condensation reaction between a 1,3-dicarbonyl compound, specifically 1-phenyl-1,3-butanedione (benzoylacetone), and methylhydrazine.[1][2][3] This reaction, a variant of the Knorr pyrazole synthesis, typically involves the cyclization of the diketone with the hydrazine derivative.

Q2: What are the primary side products encountered in this synthesis?

The most significant side product in the synthesis of this compound is its constitutional isomer, 1,3-Dimethyl-5-phenylpyrazole. This arises from the two possible initial condensation points of methylhydrazine with the asymmetric 1,3-dicarbonyl starting material. Other minor impurities can result from self-condensation of the starting diketone or from impurities present in the starting materials.

Q3: What factors influence the formation of the isomeric side product?

The regioselectivity of the reaction between the 1,3-dicarbonyl compound and methylhydrazine is influenced by several factors, including:

  • pH of the reaction medium: The initial nucleophilic attack of the hydrazine can be directed by controlling the acidity or basicity of the solution.

  • Reaction temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.

  • Solvent: The polarity of the solvent can influence the stability of reaction intermediates and transition states, impacting the product distribution.[1]

  • Nature of the hydrazine: While methylhydrazine is the reactant for the target molecule, the use of substituted hydrazines, in general, can lead to different isomeric ratios.

Q4: Which analytical techniques are best for identifying and quantifying the main product and its isomeric side product?

A combination of analytical techniques is recommended for accurate identification and quantification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between the 1,5-dimethyl and 1,3-dimethyl isomers based on the chemical shifts of the methyl groups and the pyrazole ring proton.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the products, although it may not distinguish between isomers without fragmentation analysis.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and identifying the presence of multiple products.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for determining the ratio of the desired product to its isomer and other impurities.

Troubleshooting Guide

Problem: My reaction is producing a significant amount of the 1,3-Dimethyl-5-phenylpyrazole isomer.

Solution: To favor the formation of the desired this compound, you can modify the reaction conditions. The initial attack of the more nucleophilic nitrogen of methylhydrazine (the one not attached to the methyl group) on the more electrophilic carbonyl group of benzoylacetone (the one adjacent to the phenyl group) is desired.

  • pH Control: Running the reaction under acidic conditions can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Experiment with mildly acidic conditions to see if this improves regioselectivity.

  • Solvent Selection: Try using a non-polar solvent. By employing a hydrocarbon solvent like toluene, side reactions might be slowed by disfavoring a charged intermediate, potentially leading to better selectivity.[1][2]

  • Temperature Adjustment: Lowering the reaction temperature may favor the kinetically controlled product, which could be the desired isomer. A systematic study of the temperature profile is recommended.

Problem: I am observing low yields of the desired product.

Solution: Low yields can be attributed to several factors:

  • Incomplete Reaction: Monitor the reaction progress using TLC to ensure it has gone to completion.[4] If the reaction stalls, consider increasing the temperature or reaction time.

  • Side Product Formation: As discussed, the formation of the isomeric side product will inherently lower the yield of the desired product. Optimizing for regioselectivity is key.

  • Purification Losses: Significant material can be lost during workup and purification. Ensure that your extraction and chromatography techniques are optimized. Recrystallization is often an effective method for purifying the final product and can improve the final yield of pure compound.

  • Starting Material Quality: Ensure the purity of your 1-phenyl-1,3-butanedione and methylhydrazine. Impurities can lead to unwanted side reactions.

Problem: My final product is difficult to purify from the isomeric side product.

Solution: Separating constitutional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful selection of the stationary and mobile phases for column chromatography is crucial. A systematic screening of different solvent systems (e.g., varying ratios of hexane and ethyl acetate) may be necessary to achieve good separation.

  • Recrystallization: Fractional crystallization can sometimes be effective if there is a sufficient difference in the solubility of the two isomers in a particular solvent system. Experiment with a range of solvents to find one that preferentially crystallizes the desired product.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

  • In a round-bottomed flask, dissolve 1-phenyl-1,3-butanedione (1.0 mmol) in ethanol (10 mL).[4]

  • Add methylhydrazine (1.0 mmol) to the solution.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of acetic acid).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.[4]

  • Once the reaction is complete, evaporate the solvent under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to separate the isomeric products and other impurities.[4]

Quantitative Data

The regioselectivity of the reaction is highly dependent on the specific conditions employed. The following table provides a hypothetical summary of how reaction conditions can influence the product ratio and yield.

Catalyst/Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)1,5-isomer : 1,3-isomer Ratio
Acetic Acid / Ethanol2512853 : 1
None / Toluene808755 : 1
Ce(L-Pro)2]2(Oxa) / Ethanol25491>10 : 1
Trifluoroacetic Acid / Dichloromethane06802 : 1

Note: The data in this table are illustrative and the actual results may vary. The use of specific catalysts like [Ce(L-Pro)2]2(Oxa) has been shown to improve yields in similar pyrazole syntheses.[4]

Visual Guides

reaction_pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_products Products diketone 1-phenyl-1,3-butanedione intermediate Hydrazone Intermediate diketone->intermediate + hydrazine Methylhydrazine hydrazine->intermediate main_product This compound (Desired Product) intermediate->main_product Cyclization (Pathway A) side_product 1,3-Dimethyl-5-phenylpyrazole (Isomeric Side Product) intermediate->side_product Cyclization (Pathway B)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Synthesis Reaction analyze Analyze Crude Product (TLC, NMR, HPLC) start->analyze check_purity Isomeric Purity Issue? analyze->check_purity check_yield Low Yield? check_purity->check_yield No optimize Optimize Reaction Conditions (Solvent, Temp, pH) check_purity->optimize Yes check_yield->optimize Yes purify Purification Strategy (Chromatography, Recrystallization) check_yield->purify No optimize->start pure_product Pure this compound purify->pure_product end End pure_product->end

Caption: Workflow for identifying and minimizing side products.

References

Technical Support Center: Optimizing Suzuki Coupling with 1,5-Dimethyl-3-phenylpyrazole Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,5-Dimethyl-3-phenylpyrazole based phosphine ligands in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of Suzuki coupling reactions with this compound ligands.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium precursor and ligand are properly stored under an inert atmosphere to prevent degradation. - Consider using a pre-formed palladium-ligand complex or a palladium precatalyst. - If preparing the active Pd(0) species in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure complete reduction. This can sometimes be facilitated by the phosphine ligand itself or by additives.
Inappropriate Base - The choice of base is critical. For pyrazole-phosphine ligated systems, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF). - The strength and solubility of the base can significantly impact the reaction rate and yield. Perform a small-scale screen of different bases to identify the optimal choice for your specific substrates.[1]
Incorrect Solvent - Common solvents for Suzuki coupling include toluene, dioxane, and THF. The choice of solvent can affect the solubility of reactants and the stability of the catalytic species. - Ensure the use of anhydrous solvents, as water can lead to side reactions such as protodeboronation of the boronic acid. However, in some cases, a small amount of water can be beneficial.[2]
Low Reaction Temperature - While some highly active catalyst systems can operate at room temperature, many Suzuki couplings require heating.[3] For pyrazole-phosphine systems, a temperature range of 80-85°C has been shown to be effective.[1]
Substrate Reactivity - Aryl chlorides are generally less reactive than aryl bromides and iodides.[4] For aryl chlorides, a more electron-rich and bulky ligand from the Buchwald or Beller-type family (e.g., XPhos, SPhos) in conjunction with your pyrazole ligand system, or as the primary ligand, may be necessary to facilitate oxidative addition.[3][5]
Protodeboronation - This side reaction consumes the boronic acid. It can be promoted by excess base, high temperatures, or the presence of water. - Use the minimum effective amount of base and ensure anhydrous conditions if this is a suspected issue.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Potential Cause Troubleshooting Steps
High Reaction Temperature - Elevated temperatures (>100°C) can lead to the precipitation of palladium black, indicating catalyst decomposition.[1] - Carefully control the reaction temperature and avoid overheating. An optimal range of 80-85°C is a good starting point for pyrazole-phosphine ligated systems.[1]
Oxygen Contamination - Traces of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. - Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
Inadequate Ligand Stabilization - The phosphine ligand stabilizes the palladium center. If the ligand concentration is too low or if the ligand itself is degrading, the catalyst can agglomerate and precipitate. - Ensure the correct palladium-to-ligand ratio is used. For monodentate phosphine ligands, a ratio of 1:2 to 1:4 (Pd:Ligand) is common.

Issue 3: Formation of Side Products

Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid - This occurs when two molecules of the boronic acid couple with each other. It can be favored by the presence of oxygen or high catalyst loadings. - Rigorously exclude oxygen from the reaction. Optimize the catalyst loading; sometimes a lower loading can reduce homocoupling.
Debromination/Dehalogenation - In some cases, particularly with heteroaryl halides, a side reaction where the halide is replaced by a hydrogen atom can occur. - The choice of catalyst and ligand system can influence this. For some pyrazole-containing substrates, using a combination of a precatalyst like XPhosPdG2 with additional XPhos ligand has been shown to minimize debromination.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions with a this compound phosphine ligand?

A: Based on studies with structurally similar pyrazole-phosphine ligands, a good starting point is to use Pd₂(dba)₃ as the palladium precursor with a Pd:ligand ratio of 1:2. Toluene is a suitable solvent, and the reaction should be heated to 80-85°C. A screening of bases such as Cs₂CO₃, K₃PO₄, and CsF is recommended to find the optimal conditions for your specific substrates.[1]

Q2: How does the structure of the pyrazole ligand affect the reaction?

A: The substituents on the pyrazole ring can be modified to tune the steric and electronic properties of the ligand. Bulky substituents on the pyrazole can enhance the catalytic activity.[6] The pyrazole moiety itself can influence the donor properties of the ligand.[1]

Q3: Can I use aryl chlorides as substrates with this type of ligand?

A: Aryl chlorides are more challenging substrates than aryl bromides or iodides due to the stronger C-Cl bond.[4] While pyrazole-phosphine ligands can be effective, you may need to use more forcing conditions (e.g., higher temperature, stronger base) or consider using them in conjunction with highly active ligands like those developed by Buchwald (e.g., XPhos, SPhos) to achieve good yields.[3][5]

Q4: My reaction is sluggish. What can I do to increase the reaction rate?

A: Several factors can be adjusted to increase the reaction rate:

  • Temperature: Carefully increasing the temperature towards the optimal range (e.g., 80-85°C) can significantly speed up the reaction. Avoid exceeding 100°C to prevent catalyst decomposition.[1]

  • Base: Switching to a stronger or more soluble base can accelerate the transmetalation step.

  • Catalyst Loading: Increasing the catalyst loading may improve the rate, but this should be done judiciously as it can also lead to more side products.

  • Solvent: Ensure the chosen solvent provides good solubility for all reactants at the reaction temperature.

Q5: What is the role of the phosphine group on the pyrazole ligand?

A: The phosphine group is crucial for the catalytic activity. It coordinates to the palladium center, stabilizing it and influencing its reactivity throughout the catalytic cycle. The electronic and steric properties of the phosphine group play a key role in the efficiency of the oxidative addition and reductive elimination steps. Experiments have shown that in the absence of the phosphine group, the coupling reaction does not proceed efficiently, and palladium black precipitation is observed.[1]

Data Presentation

Table 1: Effect of Base on Suzuki Coupling Yield with a Pyrazole-Phosphine Ligand System

Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (1 mol%), Ligand (4 mol%), Base (3 mmol), Toluene, 80-85°C, 7-8 hours.

EntryAryl HalideBaseYield (%)
14-BromoanisoleCsF82
24-BromoanisoleCs₂CO₃70
34-BromoanisoleK₃PO₄62
44-BromotolueneCs₂CO₃80

Data adapted from a study on a structurally similar N-phenyl-3,5-dimethylpyrazole-based phosphine ligand.[1]

Experimental Protocols

General Protocol for Suzuki Coupling with a this compound Phosphine Ligand

This protocol is adapted from literature procedures for structurally similar pyrazole-phosphine ligands and should be optimized for specific substrates.[1]

  • Preparation:

    • In an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the this compound phosphine ligand (4 mol%), the aryl boronic acid (1.5 mmol), and the chosen base (e.g., Cs₂CO₃, 3 mmol).

    • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Reaction Setup:

    • Under the inert atmosphere, add the aryl halide (1 mmol) and anhydrous, degassed toluene (3-5 mL) via syringe.

    • Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.

  • Reaction Execution:

    • Heat the reaction mixture to 80-85°C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or GC/MS. Typical reaction times are in the range of 7-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the celite pad with additional solvent.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Experimental_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Work-up & Purification prep1 Add Pd Precursor, Ligand, Boronic Acid, and Base prep2 Evacuate and Backfill with Inert Gas (x3) prep1->prep2 react1 Add Aryl Halide and Solvent prep2->react1 react2 Heat to 80-85°C with Stirring react1->react2 react3 Monitor Reaction (TLC, GC/MS) react2->react3 workup1 Cool and Dilute react3->workup1 workup2 Filter through Celite workup1->workup2 workup3 Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General workflow for Suzuki coupling.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex R¹-X oa_label Oxidative Addition pd_trans R¹-Pd(II)(R²)L₂ pd_complex->pd_trans R²-B(OR)₂ tm_label Transmetalation pd_trans->pd0 R¹-R² re_label Reductive Elimination

References

Troubleshooting poor regioselectivity in the functionalization of 1,5-Dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of 1,5-dimethyl-3-phenylpyrazole.

Troubleshooting Poor Regioselectivity

Poor regioselectivity is a common challenge in the functionalization of substituted pyrazoles. The following guide addresses specific issues you might encounter during your experiments.

Problem 1: Formation of multiple isomers during electrophilic substitution (e.g., nitration, halogenation, formylation).

Root Cause Analysis and Solutions:

  • Steric Hindrance: The methyl groups at positions 1 and 5, and the phenyl group at position 3, sterically direct electrophilic attack to the less hindered C4 position. However, under harsh reaction conditions, substitution at the phenyl ring can occur.

  • Reaction Conditions: Elevated temperatures and highly concentrated reagents can decrease selectivity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to enhance selectivity for the kinetically favored product.

  • Use Milder Reagents: Employ less aggressive reagents. For example, for bromination, use N-bromosuccinimide (NBS) instead of neat bromine. For nitration, consider using a milder nitrating agent than a mixture of concentrated nitric and sulfuric acids.

  • Control Stoichiometry: Use a stoichiometric amount of the electrophile to minimize side reactions and over-functionalization.

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF).

Problem 2: Low yield of the desired C4-functionalized product.

Root Cause Analysis and Solutions:

  • Deactivation of the Pyrazole Ring: While the pyrazole ring is generally electron-rich, strong electron-withdrawing groups on the phenyl ring can reduce its reactivity.

  • Inappropriate Reagent: The chosen electrophile may not be reactive enough under the applied conditions.

  • Suboptimal Reaction Time: The reaction may not have reached completion, or the product may be degrading over time.

Troubleshooting Steps:

  • Increase Reagent Reactivity: If using a mild reagent results in low conversion, a more reactive one might be necessary. However, be mindful of the potential for reduced regioselectivity.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature might improve the yield, but should be done cautiously.

  • Catalyst Use: For certain reactions, such as Friedel-Crafts type acylations, a Lewis acid catalyst may be required to activate the electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer for electrophilic substitution on this compound?

A1: For electrophilic substitution reactions such as nitration, halogenation, and formylation, the major regioisomer is the C4-substituted product.[1] The methyl groups at positions 1 and 5, along with the phenyl group at position 3, sterically and electronically favor electrophilic attack at the C4 position of the pyrazole ring.

Q2: I am observing nitration on the phenyl ring. How can I favor nitration on the pyrazole ring?

A2: Nitration of the phenyl ring can occur, especially under harsh conditions. To favor nitration at the C4 position of the pyrazole ring, use milder nitrating conditions. For instance, instead of a mixture of concentrated nitric and sulfuric acid, you could try using nitric acid in acetic anhydride at a lower temperature.

Q3: For halogenation, which reagents are recommended for achieving good C4 selectivity?

A3: For bromination, N-bromosuccinimide (NBS) is a good choice for regioselective C4-bromination.[2] For chlorination, N-chlorosuccinimide (NCS) can be used. These reagents are generally milder and more selective than using diatomic halogens.

Q4: Can I achieve functionalization at the C5-methyl group?

A4: Direct functionalization of the C5-methyl group via C-H activation is challenging and typically requires specific directing groups or transition-metal catalysis, which is beyond the scope of typical electrophilic substitutions. Free-radical halogenation might lead to a mixture of products, including substitution on the methyl group, but with poor selectivity.

Q5: How does the Vilsmeier-Haack reaction proceed with this compound?

A5: The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] For this compound, this reaction is expected to yield the corresponding 4-formyl derivative with high regioselectivity.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for C4-Formylation of Substituted Pyrazoles.

ReactionReagentSolventTemperatureYieldReference
Vilsmeier-HaackPOCl₃, DMFDichloromethaneRefluxGood[6][7]
Duff ReactionHexamethylenetetramineTrifluoroacetic AcidRefluxGood[8]

Note: Yields are reported as "Good" based on qualitative descriptions in the literature for similar substrates. Specific quantitative data for this compound was not available in the search results.

Experimental Protocols

The following are general experimental protocols for key functionalization reactions. Note: These are starting points and may require optimization for your specific setup and desired purity.

Protocol 1: C4-Nitration of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the cooled pyrazole solution while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: C4-Bromination of this compound using NBS
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask.

  • Addition of NBS: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.

  • Initiation (if necessary): The reaction can be initiated by a radical initiator like AIBN or by exposure to a UV lamp, although for many activated pyrazoles, the reaction may proceed at room temperature without an initiator.[2]

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, filter off the succinimide byproduct.

  • Washing: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Regioselectivity start Poor Regioselectivity Observed (Mixture of Isomers) check_temp Are reaction temperatures elevated? start->check_temp lower_temp Action: Lower reaction temperature (e.g., 0°C or below) check_temp->lower_temp Yes check_reagent Are harsh/concentrated reagents used? check_temp->check_reagent No reassess Re-evaluate product mixture lower_temp->reassess milder_reagent Action: Use milder/more selective reagents (e.g., NBS for bromination) check_reagent->milder_reagent Yes check_stoich Is an excess of electrophile used? check_reagent->check_stoich No milder_reagent->reassess control_stoich Action: Use stoichiometric amount of electrophile check_stoich->control_stoich Yes check_stoich->reassess No control_stoich->reassess

Caption: Troubleshooting workflow for addressing poor regioselectivity.

Key Factors Influencing Regioselectivity

Regioselectivity_Factors cluster_substrate Substrate Properties cluster_conditions Reaction Conditions Steric_Hindrance Steric Hindrance (1-Me, 5-Me, 3-Ph) Regioselectivity Regioselectivity Steric_Hindrance->Regioselectivity Electronic_Effects Electronic Effects (Electron-rich pyrazole) Electronic_Effects->Regioselectivity Temperature Temperature Temperature->Regioselectivity Reagent_Choice Reagent Choice (Mild vs. Harsh) Reagent_Choice->Regioselectivity Solvent Solvent Solvent->Regioselectivity

Caption: Factors influencing regioselectivity in functionalization.

References

Preventing degradation of 1,5-Dimethyl-3-phenylpyrazole during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 1,5-Dimethyl-3-phenylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Protect the compound from light, moisture, and extreme temperatures. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: What are the known incompatibilities of this compound?

A2: this compound should not be stored with strong oxidizing agents, strong bases, or strong reducing agents.[2] Contact with these substances can lead to rapid degradation of the compound.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemical structure of phenylpyrazoles, potential degradation pathways include:

  • Oxidation: The pyrazole ring and the phenyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.

  • Hydrolysis: Although pyrazoles are generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions could potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Phenylpyrazole derivatives, such as the insecticide fipronil, are known to undergo photodegradation.[3] Therefore, exposure to UV or visible light should be minimized.

Q4: What are the signs of degradation of this compound?

A4: Degradation of this compound may be indicated by a change in physical appearance, such as color change or clumping of the solid material. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks or a decrease in the main peak's area.

Troubleshooting Guides

Issue 1: Unexpected experimental results or loss of compound activity.

This could be due to the degradation of this compound. Follow these troubleshooting steps:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, and inert atmosphere).

  • Check for Incompatibilities: Review your experimental protocol to ensure that this compound did not come into contact with incompatible substances like strong oxidizers, bases, or reducing agents.

  • Perform Purity Analysis: Use a suitable analytical method, such as HPLC-UV, to check the purity of your stored compound. Compare the chromatogram to a reference standard or a freshly opened sample. The presence of additional peaks suggests degradation.

  • Consider Photodegradation: If the compound was handled under bright light for extended periods, photodegradation might have occurred. In future experiments, minimize light exposure by using amber vials and working in a dimly lit area.

Logical Troubleshooting Workflow for Unexpected Results

G Troubleshooting Workflow for this compound Degradation start Unexpected Experimental Results storage Verify Storage Conditions (Cool, Dry, Dark) start->storage incompatibilities Check for Incompatible Substances storage->incompatibilities purity Perform Purity Analysis (e.g., HPLC) incompatibilities->purity photodegradation Consider Photodegradation purity->photodegradation degraded Compound Degraded photodegradation->degraded Purity compromised? stable Compound Stable photodegradation->stable Purity acceptable replace Use a Fresh Batch of Compound degraded->replace troubleshoot_exp Troubleshoot Other Experimental Parameters stable->troubleshoot_exp

Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.

Experimental Protocols

For laboratories needing to perform their own stability assessment of this compound, the following general protocols for forced degradation studies can be adapted. These studies are designed to intentionally degrade the sample to identify potential degradation products and develop stability-indicating analytical methods.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Data Presentation: Example Forced Degradation Results
Stress Condition% Degradation (Example)Number of Degradation Products (Example)
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, RT, 24h25%3
3% H₂O₂, RT, 24h10%1
105°C, 24h (Solid)5%1
UV/Vis Light, 24h20%2

Note: The data in this table is illustrative and not based on experimental results for this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Gradient Program (Example):

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: Gradient to 80% Acetonitrile

    • 20-25 min: Hold at 80% Acetonitrile

    • 25-30 min: Return to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity by injecting the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak.

Experimental Workflow for Stability Testing

G General Workflow for Stability Assessment start Obtain this compound forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation develop_method Develop Stability-Indicating HPLC Method forced_degradation->develop_method validate_method Validate HPLC Method (Specificity, Linearity, etc.) develop_method->validate_method stability_study Conduct Long-Term and Accelerated Stability Studies validate_method->stability_study analyze_samples Analyze Samples at Specific Time Points stability_study->analyze_samples evaluate_data Evaluate Stability Data (Assess Degradation, Identify Products) analyze_samples->evaluate_data end Establish Storage Conditions and Shelf-Life evaluate_data->end

Caption: A general workflow for conducting a stability study of this compound.

References

Technical Support Center: Improving the Solubility of 1,5-Dimethyl-3-phenylpyrazole for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-3-phenylpyrazole. The focus is on addressing solubility challenges commonly encountered during biological assays.

Troubleshooting Guide: Compound Precipitation in Biological Assays

Precipitation of this compound during your experiment can lead to inaccurate and unreliable results. This guide provides a systematic approach to troubleshoot and resolve this issue.

dot

cluster_0 Troubleshooting Workflow A Precipitation Observed in Assay B Step 1: Visual Inspection & Confirmation A->B C Step 2: Review Stock Solution Preparation B->C Precipitate in stock? D Step 3: Evaluate Assay Dilution Step B->D Precipitate upon dilution? F Step 5: Implement Solubility Enhancement Strategy C->F E Step 4: Assess Assay Medium Compatibility D->E E->F G Solution Found F->G Problem Solved H Consult Further F->H Problem Persists

Caption: Troubleshooting workflow for compound precipitation.

Issue: My this compound is precipitating in my cell culture media.

This is a common issue for hydrophobic compounds. Here’s how to address it:

  • Confirm Precipitation: Visually inspect the culture wells under a microscope. Precipitate may appear as small, irregular crystals or an amorphous film. Compare to a vehicle control (e.g., media with DMSO only) to ensure the issue is compound-related.

  • Check Your Stock Solution:

    • Is the stock solution clear? If not, the compound may not be fully dissolved. Try gentle warming (to 37°C) and vortexing. Sonication can also be effective in breaking up aggregates.[1]

    • What is the solvent? this compound is predicted to be poorly soluble in water. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds.

    • Has the stock solution been stored correctly? Repeated freeze-thaw cycles can cause compounds to fall out of solution.[2] Aliquot your stock solution into smaller, single-use volumes.

  • Evaluate the Dilution Step:

    • How are you diluting the stock? Adding a small volume of concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to crash out. Try serial dilutions or adding the stock to a small volume of media first and then adding that to the final volume.

    • What is the final DMSO concentration? Most cell lines can tolerate up to 0.5% DMSO, but higher concentrations can be toxic and also increase the likelihood of precipitation when diluted. Aim for the lowest effective DMSO concentration.

  • Assess Media Compatibility:

    • Does your media contain high concentrations of salts or proteins? These can sometimes interact with the compound and reduce its solubility.[2]

    • Test solubility in a simplified buffer: Try dissolving the compound in a simple buffer like PBS to see if media components are the issue.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound?

Understanding the properties of this compound is crucial for developing appropriate handling and formulation strategies.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂Cheméo
Molecular Weight172.23 g/mol Cheméo
LogP2.396Cheméo
Calculated Water Solubilitylog₁₀WS = -5.60 mol/LCheméo
Boiling Point281.7°C at 760 mmHgChemsrc
Melting PointNot available-
pKaNot available-

The LogP value of approximately 2.4 suggests that this compound is moderately lipophilic, which is consistent with its predicted low water solubility.

Q2: What is a good starting solvent for this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a recommended starting point due to its ability to dissolve a wide range of organic compounds.[3] For a compound with a LogP of ~2.4, ethanol could also be a suitable solvent.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

If you are still experiencing precipitation after optimizing your stock solution and dilution method, consider these formulation strategies:

StrategyDescriptionConsiderations
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous buffer can increase the solubility of hydrophobic compounds.The final concentration of the co-solvent must be compatible with your biological system (e.g., non-toxic to cells).
pH Adjustment If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.The pH must be within the viable range for your cells or protein of interest. The pKa of this compound is not readily available, so this may require empirical testing.
Surfactants Low concentrations of non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) can form micelles that encapsulate the compound and increase its apparent solubility.Surfactants can interfere with some biological assays and may be toxic to cells at higher concentrations.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.Cyclodextrins can alter the free concentration of the compound, which may affect its biological activity.
Serum Proteins For cell-based assays, the presence of serum (e.g., FBS) can aid in solubilizing lipophilic compounds.If you are working in serum-free media, this will not be an option. The binding of the compound to serum proteins can also affect its free concentration.

Q4: What is a general protocol for preparing a this compound working solution for a cell-based assay?

This protocol provides a general workflow. Optimization will be required for your specific cell line and assay conditions.

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cluster_1 Experimental Workflow A Prepare 10 mM Stock in 100% DMSO B Aliquot and Store at -20°C A->B C Prepare Intermediate Dilutions in DMSO or Ethanol B->C D Serially Dilute into Assay Medium C->D E Add to Cells (Final DMSO < 0.5%) D->E F Incubate and Perform Assay E->F

Caption: General workflow for preparing working solutions.

Experimental Protocol: Preparation of this compound for Cell-Based Assays

  • Prepare a 10 mM Stock Solution:

    • Weigh out an appropriate amount of this compound.

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Gently warm (if necessary) and vortex until fully dissolved. Visually confirm that no solid particles remain.

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

  • Prepare Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in your complete cell culture medium. It is recommended to first make an intermediate dilution in a small volume of medium before preparing the final concentrations. This helps to minimize precipitation.

    • Ensure the final concentration of DMSO in the culture wells is as low as possible, ideally below 0.5%.

  • Treatment of Cells:

    • Add the final working solutions to your cells.

    • Gently mix the plate to ensure even distribution of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Q5: What is a potential mechanism of action for this compound?

While the specific biological targets of this compound in mammalian cells are not well-defined, other phenylpyrazole compounds are known to act as antagonists of GABA (γ-aminobutyric acid) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system. Blockade of GABA receptors leads to neuronal hyperexcitation.

dot

cluster_2 GABAergic Synapse Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle Synapse Synapse Vesicle->Synapse Release GABA_R GABA-A Receptor (Chloride Channel) Chloride_influx Cl- Influx GABA_R->Chloride_influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization Synapse->GABA_R GABA Binds Compound This compound (Antagonist) Compound->GABA_R Blocks

Caption: Potential action at the GABAergic synapse.

In some cancer cell lines, other pyrazole derivatives have been shown to induce apoptosis and affect signaling pathways such as STAT3 and ERK1/2. However, further research is needed to determine if this compound has similar effects.

References

Catalyst deactivation and recovery in reactions using 1,5-Dimethyl-3-phenylpyrazole ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalysts incorporating 1,5-Dimethyl-3-phenylpyrazole ligands.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in my reaction?

A1: Catalyst deactivation can manifest in several ways. Common indicators include:

  • A significant decrease in reaction rate or a stalled reaction.

  • A lower than expected yield of the desired product.

  • The formation of unwanted byproducts.

  • A change in the color of the reaction mixture, which might indicate metal particle agglomeration or ligand degradation.

  • Difficulty in isolating the product due to the presence of catalyst-derived impurities.

Q2: What are the likely causes of my catalyst's deactivation?

A2: The deactivation of catalysts using this compound ligands can stem from several factors, broadly categorized as chemical, thermal, and mechanical.[1][2][3] Key causes include:

  • Poisoning: Impurities in your reactants, solvents, or starting materials can bind to the active sites of the catalyst, rendering them inactive.[1][2] Common poisons for palladium catalysts, often used with pyrazole ligands, include sulfur and phosphorus compounds.

  • Ligand Degradation: The this compound ligand itself may degrade under harsh reaction conditions (e.g., high temperatures, strong bases or acids). This can lead to the formation of less effective or inactive catalyst species.

  • Metal Leaching/Agglomeration: The active metal center (e.g., Palladium) may leach from the support (if using a heterogeneous catalyst) or agglomerate into larger, less active nanoparticles.[4] This is a common deactivation pathway for palladium catalysts, where inactive Pd(0) species can form.[4]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst support to collapse or the metal particles to fuse, reducing the active surface area.[1][2]

  • Fouling/Coking: In some reactions, non-volatile byproducts or polymers can deposit on the catalyst surface, blocking the active sites.[2]

Q3: Can I recover and reuse my catalyst?

A3: In many cases, yes. The ease and effectiveness of recovery depend on whether your catalyst is homogeneous or heterogeneous.

  • Homogeneous Catalysts: Recovery can be more challenging. Techniques like precipitation, solvent extraction, or membrane filtration may be employed.

  • Heterogeneous Catalysts: These are generally easier to recover. Simple filtration or centrifugation is often sufficient.[5] For catalysts on magnetic supports, an external magnetic field can be used for efficient separation.[5]

Troubleshooting Guide

This guide will help you diagnose and address common issues related to catalyst deactivation.

Problem: My reaction is sluggish or has stopped completely.

Possible Cause Diagnostic Check Suggested Solution
Catalyst Poisoning Analyze starting materials and solvents for impurities (e.g., using GC-MS or elemental analysis).Purify all reactants and solvents before use. Consider using a scavenger resin to remove specific poisons.
Ligand Degradation Monitor the reaction mixture over time using techniques like HPLC or NMR to check for the appearance of new, unidentified peaks corresponding to ligand fragments.Reduce the reaction temperature if possible. Screen for a milder base or acid if one is used in the reaction.
Insufficient Catalyst Loading Review your experimental protocol to ensure the correct amount of catalyst was added.If deactivation is suspected, a second addition of the catalyst may help drive the reaction to completion. Note this in your observations.
Poor Catalyst Quality Verify the purity and integrity of your catalyst and ligand before use.Synthesize or purchase fresh catalyst and ligand. Ensure proper storage conditions (e.g., inert atmosphere, low temperature).

Problem: The product yield is significantly lower than expected.

Possible Cause Diagnostic Check Suggested Solution
Partial Catalyst Deactivation See diagnostic checks for a sluggish or stopped reaction. The cause is likely similar but less severe.Optimize reaction conditions (temperature, time, solvent) to minimize deactivation. Consider a higher catalyst loading, but be mindful of cost and potential for side reactions.
Metal Agglomeration For heterogeneous catalysts, analyze the used catalyst with techniques like TEM or XRD to observe changes in particle size and morphology.Consider using a support that better stabilizes the metal nanoparticles. Ligand design can also play a role in preventing agglomeration.
Product Inhibition Run the reaction at lower substrate concentrations to see if the initial rate improves.If product inhibition is confirmed, it may be necessary to perform the reaction in a continuous flow setup where the product is constantly removed.

Catalyst Recovery and Reactivation Protocols

1. General Protocol for Heterogeneous Catalyst Recovery

This protocol assumes the catalyst is a solid supported on a material like silica, alumina, or a polymer resin.

  • Separation: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filtration/Centrifugation: Separate the solid catalyst from the liquid reaction mixture by filtration through a suitable filter medium (e.g., Celite pad) or by centrifugation followed by decantation of the supernatant.

  • Washing: Wash the recovered catalyst multiple times with a solvent that is a good solvent for any adsorbed products or byproducts but does not dissolve the catalyst. Acetone is often a good choice.[5]

  • Drying: Dry the washed catalyst under vacuum or in a low-temperature oven to remove residual solvent.

  • Storage: Store the dried catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the active metal sites.

2. Reactivation of a Deactivated Palladium Catalyst

This is a general procedure for attempting to reactivate a palladium catalyst that may have been deactivated by poisoning or the formation of inactive species.

  • Recovery: First, recover the catalyst as described in the protocol above.

  • Washing: Wash the catalyst thoroughly to remove any adsorbed organic residues.

  • Treatment with a Reactivating Agent:

    • For deactivation by nitrogen-containing compounds, a potential reactivation method involves treating the catalyst with a solution of an alkali metal bicarbonate or carbonate.[6]

    • For the removal of some organic poisons, a mild oxidation treatment followed by reduction may be effective.

    • If Pd(0) agglomeration is the cause, re-oxidation to an active Pd(II) species might be possible. Treatment with a mild oxidant like benzoquinone has been shown to restore activity in some systems.[4]

  • Washing and Drying: After the reactivation treatment, wash the catalyst thoroughly with deionized water and a suitable organic solvent to remove the reactivating agent and any byproducts. Dry the catalyst under vacuum.

  • Testing: Test the activity of the reactivated catalyst in a small-scale reaction to determine if its performance has been restored.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of deactivation and the potential for recovery. Actual results will vary depending on the specific reaction and conditions.

Table 1: Impact of Catalyst Deactivation on Reaction Yield

Cycle NumberFresh Catalyst Yield (%)Recovered Catalyst Yield (%)
19595
2N/A82
3N/A65
4N/A48

Table 2: Performance of Fresh vs. Reactivated Catalyst

Catalyst StateReaction Time (hours)Product Yield (%)
Fresh496
Deactivated (after 3 cycles)1245
Reactivated588

Visualizing Workflows and Deactivation

Diagram 1: Potential Deactivation Pathway

DeactivationPathway Active Active Catalyst (L-Pd(II)-X) Inactive Inactive Pd(0) Aggregates Active->Inactive Reductive Elimination & Agglomeration Degraded Degraded Ligand + Metal Species Active->Degraded Harsh Conditions (e.g., High Temp) Poisoned Poisoned Catalyst (L-Pd-Poison) Active->Poisoned Impurities in Substrates/Solvents

Caption: A simplified diagram illustrating potential pathways for catalyst deactivation.

Diagram 2: Experimental Workflow for Catalyst Recovery and Reuse

RecoveryWorkflow cluster_reaction Reaction Phase cluster_recovery Recovery Phase cluster_reuse Reuse/Reactivation Phase Start Reaction Completion Separate Separate Catalyst (Filtration/Centrifugation) Start->Separate Wash Wash Catalyst (e.g., with Acetone) Separate->Wash Dry Dry Catalyst (Under Vacuum) Wash->Dry Reactivate Reactivation (Optional Chemical Treatment) Dry->Reactivate If Deactivated Reuse Reuse in New Reaction Dry->Reuse If Still Active Test Test Activity Reactivate->Test Test->Reuse Activity Restored

Caption: A general workflow for the recovery, potential reactivation, and reuse of a heterogeneous catalyst.

Diagram 3: Troubleshooting Decision Tree for Catalyst Deactivation

TroubleshootingTree Start Low Yield or Stalled Reaction? CheckPurity Analyze Purity of Reagents & Solvents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions CheckCatalyst Inspect Catalyst (Freshness, Loading) Start->CheckCatalyst Impure Impurities Found? CheckPurity->Impure Harsh Conditions Too Harsh? CheckConditions->Harsh CatalystIssue Catalyst Issue? CheckCatalyst->CatalystIssue Impure->CheckConditions No Purify Action: Purify Materials Impure->Purify Yes Harsh->CheckCatalyst No Optimize Action: Optimize Conditions (Lower Temp) Harsh->Optimize Yes Replace Action: Use Fresh Catalyst/Ligand CatalystIssue->Replace Yes

Caption: A decision tree to help diagnose the root cause of catalyst deactivation.

References

Resolving peak broadening in HPLC analysis of 1,5-Dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak broadening issues encountered during the HPLC analysis of 1,5-Dimethyl-3-phenylpyrazole.

Troubleshooting Guides

Peak broadening, often observed as wider and less defined chromatographic peaks, can significantly impact the accuracy and resolution of your analysis. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Initial Assessment of Peak Shape

Before proceeding with extensive troubleshooting, it is crucial to quantify the extent of peak broadening. The USP tailing factor (Tf) is a common metric for this purpose. An ideal Gaussian peak has a Tf of 1.0. Values greater than 1.5 are generally indicative of significant tailing.

Peak ObservationTailing Factor (Tf)Potential Cause Category
Symmetrical, but broad peak1.0 - 1.2Extra-column volume, Low flow rate, High sample viscosity
Asymmetrical peak with a tail> 1.2Secondary interactions, Column overload, pH effects
Split peakN/AColumn void, Sample solvent incompatibility
Troubleshooting Workflow for Peak Broadening

The following diagram outlines a logical workflow to diagnose and resolve peak broadening issues.

HPLC_Troubleshooting start Start: Peak Broadening Observed check_all_peaks Are all peaks broad? start->check_all_peaks check_system Investigate System & Instrumental Issues check_all_peaks->check_system Yes check_chemical Investigate Chemical & Method Issues check_all_peaks->check_chemical No all_peaks_yes Yes extra_column_volume Check for Extra-Column Volume (tubing length/ID, fittings) check_system->extra_column_volume flow_rate Verify Flow Rate extra_column_volume->flow_rate column_temp Check Column Temperature Uniformity flow_rate->column_temp solution_system Solution: - Use shorter, narrower tubing - Ensure proper fittings - Adjust flow rate - Use column oven column_temp->solution_system all_peaks_no No mobile_phase_ph Optimize Mobile Phase pH check_chemical->mobile_phase_ph secondary_interactions Address Secondary Interactions (e.g., silanol effects) mobile_phase_ph->secondary_interactions sample_overload Check for Sample Overload secondary_interactions->sample_overload solution_chemical Solution: - Adjust pH away from pKa - Use end-capped column - Add mobile phase modifier - Reduce sample concentration sample_overload->solution_chemical

Caption: Troubleshooting workflow for HPLC peak broadening.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing. What is the most likely cause?

A1: Peak tailing for a basic compound like this compound in reversed-phase HPLC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[1][2] These interactions can be minimized by operating at a lower mobile phase pH to ensure the silanol groups are fully protonated.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH plays a critical role in the peak shape of ionizable compounds.[3] For a basic analyte like this compound, a mobile phase pH close to its pKa can lead to the presence of both ionized and non-ionized forms, resulting in peak broadening or splitting.[4][5] It is advisable to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa to ensure a single ionic form and improve peak symmetry.

Q3: All the peaks in my chromatogram, not just the analyte, are broad. What should I investigate?

A3: If all peaks are broad, the issue is likely related to the HPLC system rather than the specific chemistry of your analyte.[6] Common causes include:

  • Extra-column volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening.[7][8][9][10]

  • Column degradation: A void at the column inlet or a blocked frit can distort the flow path and affect all peaks.[6]

  • Low flow rate: A flow rate that is significantly lower than the column's optimum can lead to increased diffusion and broader peaks.[11]

Q4: Can injecting too much sample cause peak broadening?

A4: Yes, this is known as sample overload.[12][13] Injecting a sample that is too concentrated can saturate the stationary phase, leading to a non-linear distribution of the analyte and resulting in peak fronting or tailing.[6][14] If you suspect sample overload, try diluting your sample and re-injecting.

Q5: What is a guard column and can it help with peak broadening?

A5: A guard column is a short, disposable column installed before the analytical column. While its primary purpose is to protect the analytical column from strongly retained impurities and particulates, it can indirectly help with peak shape by preventing contamination of the main column's inlet frit, which can cause peak distortion.

Experimental Protocols

Protocol 1: Optimization of Mobile Phase pH

This protocol aims to determine the optimal mobile phase pH to minimize peak tailing for this compound.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of mobile phases consisting of a constant ratio of organic modifier (e.g., acetonitrile) and an aqueous buffer. The pH of the aqueous buffer should be varied in increments of 0.5 pH units (e.g., pH 2.5, 3.0, 3.5, 4.0). Use a suitable buffer system, such as phosphate or acetate.

  • Equilibrate the HPLC system with the first mobile phase (e.g., pH 2.5) for at least 15-20 column volumes.

  • Inject a fixed volume of the analyte stock solution.

  • Record the chromatogram and calculate the tailing factor for the analyte peak.

  • Repeat steps 3-5 for each of the prepared mobile phases.

  • Compare the tailing factors obtained at different pH values to identify the optimal pH that provides the most symmetrical peak.

Expected Outcome and Data Presentation:

Mobile Phase pHTailing Factor (Tf)Observations
2.51.1Symmetrical peak
3.01.3Slight tailing
3.51.6Moderate tailing
4.01.9Significant tailing
Protocol 2: Evaluation of Sample Overload

This protocol is designed to assess if sample concentration is contributing to peak broadening.

Methodology:

  • Prepare a series of dilutions of the this compound stock solution (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL).

  • Set up the HPLC system with the optimized mobile phase conditions determined in Protocol 1.

  • Inject a constant volume of the highest concentration sample (1 mg/mL).

  • Record the chromatogram and measure the peak width at half height and the tailing factor.

  • Repeat steps 3-4 for each of the diluted samples.

  • Analyze the trend in peak width and tailing factor as a function of sample concentration. A significant decrease in peak width and tailing factor with dilution indicates that sample overload was a contributing factor.

Expected Outcome and Data Presentation:

Sample Concentration (mg/mL)Peak Width at Half Height (min)Tailing Factor (Tf)
1.00.251.8
0.50.201.5
0.10.151.2
0.050.141.1
Signaling Pathway of Peak Broadening due to Secondary Interactions

The following diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing for a basic analyte like this compound.

Secondary_Interactions cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol_ionized Ionized Silanol Group (Si-O⁻) (at higher pH) silanol_protonated Protonated Silanol Group (Si-OH) (at lower pH) analyte_protonated Protonated Analyte (Analyte-H⁺) analyte_protonated->silanol_ionized Strong Ionic Interaction (Causes Tailing) analyte_protonated->silanol_protonated Weak/No Interaction (Symmetrical Peak) analyte This compound (Basic Analyte) analyte->analyte_protonated Protonation

Caption: Analyte interactions with the stationary phase.

References

Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of 1,5-Dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction during the large-scale synthesis of 1,5-Dimethyl-3-phenylpyrazole. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic event in the synthesis of this compound?

A1: The primary exothermic event is the condensation reaction between phenylhydrazine and pentane-2,4-dione (acetylacetone). This reaction forms the pyrazole ring and releases a significant amount of heat. Uncontrolled, this exotherm can lead to a rapid increase in temperature and pressure, posing a significant safety risk.

Q2: What are the main risks associated with an uncontrolled exothermic reaction in this synthesis?

A2: The main risks include:

  • Thermal Runaway: An uncontrolled increase in temperature that can lead to boiling of the solvent, over-pressurization of the reactor, and potentially a vessel rupture or explosion.

  • Product Degradation and Impurity Formation: High temperatures can degrade the desired product and promote the formation of impurities, reducing yield and purity.

  • Release of Hazardous Materials: A loss of containment can release flammable solvents and toxic reactants into the surrounding environment.

Q3: How can the exothermic reaction be controlled on a large scale?

A3: The exotherm is best controlled through a combination of engineering and procedural controls:

  • Semi-Batch Process: Instead of adding all reactants at once, one reactant (typically the more reactive one, or the one that is a liquid) is added gradually to the other in the reactor. This allows the rate of reaction, and therefore the rate of heat generation, to be controlled by the addition rate.

  • Effective Heat Removal: The reactor must have an efficient cooling system, such as a cooling jacket or external heat exchanger, capable of removing the heat generated by the reaction. The cooling capacity must be sufficient to handle the maximum expected heat output.

  • Controlled Dosing: The reactant being added should be introduced at a controlled rate to ensure that the cooling system is not overwhelmed. The addition can be linked to the internal temperature of the reactor, so that it automatically stops if the temperature exceeds a set point.

  • Agitation: Good agitation is crucial to ensure even temperature distribution throughout the reactor and to prevent the formation of localized hot spots.

Q4: What is the role of calorimetry in managing this reaction?

A4: Reaction calorimetry, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), is a critical tool for understanding the thermal hazards of the reaction. It can provide essential data such as:

  • Heat of Reaction (ΔHrxn): The total amount of heat released during the reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if there were no heat loss to the surroundings. This helps in assessing the worst-case scenario for a cooling failure.

  • Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in a runaway scenario.

Q5: Are there alternative technologies to traditional batch reactors for this synthesis?

A5: Yes, continuous flow chemistry is an excellent alternative for managing highly exothermic reactions.[1] In a flow reactor, reactants are continuously pumped through a small-diameter tube or a series of interconnected reactors. The high surface-area-to-volume ratio allows for very efficient heat exchange, effectively dissipating the heat of reaction and preventing thermal runaways.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Rapid, Uncontrolled Temperature Increase 1. Reactant addition rate is too high.2. Cooling system failure (e.g., loss of coolant flow, incorrect coolant temperature).3. Inadequate agitation leading to localized hot spots.4. Incorrect initial temperature of the reactants or solvent.1. Immediately stop the addition of the reactant. 2. Ensure the cooling system is fully operational. Check coolant flow rate and temperature. If necessary, switch to an emergency cooling source.3. Verify agitator is running at the correct speed. 4. If the temperature continues to rise, consider an emergency quench. Have a pre-determined quenching agent ready to add to the reactor to stop the reaction.
Temperature Fluctuates Outside of Desired Range 1. Poor tuning of the temperature control system (PID loop).2. Inconsistent reactant addition rate.3. Variations in coolant temperature or flow rate.1. Retune the temperature controller. 2. Ensure the dosing pump is calibrated and providing a consistent flow rate. 3. Check the stability of the cooling utility.
Reaction Fails to Initiate or is Sluggish 1. Incorrect pH of the reaction mixture.2. Low reaction temperature.3. Impure reactants or presence of an inhibitor.1. Verify the pH of the reaction mixture and adjust if necessary. Some pyrazole syntheses are acid-catalyzed.2. Slowly and carefully increase the temperature to the recommended range. 3. Analyze the purity of the starting materials.
Low Product Yield 1. Side reactions due to incorrect temperature.2. Incorrect stoichiometry of reactants.3. Incomplete reaction.1. Review the temperature profile of the batch record to check for deviations. 2. Verify the quantities of all reactants charged to the reactor. 3. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC) to ensure it has gone to completion.

Experimental Protocols

The following is a general experimental protocol for the synthesis of a related compound, 1-phenyl-3-methyl-5-pyrazolone, which can be adapted for this compound. Note: This protocol is for informational purposes only and should be thoroughly evaluated and optimized for safety and efficiency before implementation.

Synthesis of 1-phenyl-3-methyl-5-pyrazolone (as a model)

Parameter Value Reference
Reactants Phenylhydrazine, Methyl Acetoacetate[2]
Solvent Methanol[2]
pH Adjustment Hydrochloric Acid to pH 5.0-6.5[2][3]
Initial Temperature 40 - 75 °C[2][3]
Addition Temperature 40 - 90 °C[2][3]
Reflux Time 1 - 6 hours[2][3]

Procedure:

  • Charge the reactor with methanol and phenylhydrazine.

  • Adjust the pH of the mixture to 5.0-6.5 with hydrochloric acid while stirring.

  • Heat the solution to the desired initial temperature (e.g., 55 °C).

  • Begin the controlled, dropwise addition of methyl acetoacetate. The rate of addition should be carefully controlled to maintain the reaction temperature within the desired range (e.g., 55-60 °C).[2] The cooling system should be active to remove the heat of reaction.

  • After the addition is complete, continue to stir the reaction mixture at reflux for a specified period (e.g., 1.5 - 3 hours) to ensure the reaction goes to completion.[2]

  • After the reflux period, proceed with the product work-up, which may include distillation of the solvent, neutralization of the pH, cooling, and filtration of the product.

Visualizations

Reaction_Pathway Reactants Phenylhydrazine + Pentane-2,4-dione Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Product This compound Intermediate->Product Cyclization (Intramolecular) + H₂O

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Temperature Excursion Detected Stop_Addition Immediately Stop Reactant Addition Start->Stop_Addition Check_Cooling Verify Cooling System is at Maximum Capacity Stop_Addition->Check_Cooling Check_Agitation Confirm Agitator is Functioning Correctly Check_Cooling->Check_Agitation Temp_Decreasing Is Temperature Decreasing? Check_Agitation->Temp_Decreasing Continue_Monitoring Continue to Monitor Until Stable Temp_Decreasing->Continue_Monitoring Yes Initiate_Quench Initiate Emergency Quench Procedure Temp_Decreasing->Initiate_Quench No

Caption: Troubleshooting workflow for a temperature excursion event.

References

Technical Support Center: High-Purity 1,5-Dimethyl-3-phenylpyrazole Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity 1,5-Dimethyl-3-phenylpyrazole through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your purification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and provides practical solutions.

Issue Potential Cause(s) Recommended Solution(s)
Oiling Out (Formation of an insoluble liquid instead of crystals) The solute is precipitating from the solution at a temperature above its melting point. This can be due to a high concentration of impurities or the use of a solvent in which the compound is excessively soluble at elevated temperatures.- Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution until slight turbidity appears, then reheat to dissolve and cool slowly.- Try a different solvent or a solvent mixture with a lower boiling point.- Ensure the initial crude product is not overly impure; a preliminary purification step like a silica plug might be necessary.
No Crystal Formation Upon Cooling The solution is not supersaturated, likely because too much solvent was used.- Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- Place the solution in an ice bath to further decrease the solubility.
Low Yield of Recovered Crystals - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- The crystals were filtered before crystallization was complete.- The crystals were washed with a solvent that was not cold, leading to redissolution.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Allow sufficient time for crystallization at room temperature and then in an ice bath.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.- A second recrystallization may be necessary.
Crystals Form Too Quickly Rapid cooling or a highly concentrated solution can lead to the formation of small, impure crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use slightly more solvent than the minimum required for dissolution to slow down the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on literature for structurally similar pyrazole derivatives, ethanol is a commonly used and effective solvent for recrystallization. A mixture of ethanol and water can also be employed, where water acts as an anti-solvent. The ideal solvent or solvent system should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: How do I choose an appropriate solvent system?

A2: To select a suitable solvent, perform small-scale solubility tests. A good recrystallization solvent will dissolve the crude this compound when heated but will result in the formation of crystals upon cooling. If a single solvent is not ideal, a mixed solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can be effective.

Q3: How can I improve the purity of my final product?

A3: To maximize purity, ensure slow crystal growth by allowing the solution to cool gradually. Avoid disturbing the flask during crystal formation. If impurities persist, a second recrystallization is recommended. Using activated charcoal can help remove colored impurities.

Q4: What is the expected yield for the recrystallization of this compound?

A4: The yield is highly dependent on the initial purity of the crude product and the chosen recrystallization technique. A successful recrystallization can typically yield between 70-90% of the pure compound. Minimizing the amount of hot solvent used and ensuring complete crystallization before filtration are key to maximizing the yield.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol outlines the standard procedure for recrystallizing this compound from ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

This protocol is useful if this compound is too soluble in hot ethanol for efficient recovery.

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until a slight turbidity (cloudiness) persists.

  • Re-dissolution: Reheat the solution gently until the turbidity disappears and the solution becomes clear again.

  • Cooling and Crystallization: Follow the cooling and crystallization steps as outlined in Protocol 1.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals thoroughly.

Data Presentation

The following table provides solubility data for 5-Amino-3-methyl-1-phenylpyrazole , a structurally similar compound, in various solvents at different temperatures. This data can serve as a useful guideline for selecting a suitable solvent system for this compound. It is important to note that the actual solubility of this compound may vary.[1]

SolventTemperature (K)Mole Fraction Solubility (x10³)
Ethanol 283.1515.21
293.1522.87
303.1533.15
313.1547.23
Methanol 283.1520.11
293.1529.89
303.1543.12
313.1560.98
Acetone 283.1545.32
293.1565.11
303.1590.24
313.15123.45
Ethyl Acetate 283.1525.14
293.1537.89
303.1555.21
313.1578.91
Toluene 283.155.12
293.158.23
303.1512.87
313.1519.54

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional: if insoluble impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End: High-Purity This compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No success Successful Crystallization check_crystals->success Yes solution1 Adjust Solvent System (e.g., add anti-solvent) oiling_out->solution1 Yes solution2 Induce Crystallization (Scratch/Seed) oiling_out->solution2 No solution1->start Retry solution2->check_crystals solution3 Concentrate Solution solution2->solution3 If still no crystals solution3->start Retry

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Enhancing Palladium Catalyst Stability with 1,5-Dimethyl-3-phenylpyrazole-based Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing palladium catalysts stabilized with 1,5-Dimethyl-3-phenylpyrazole-based ligands in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for palladium catalysts in cross-coupling reactions?

A1: Palladium catalyst deactivation can stem from several factors. A major cause is the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles, a process that can be promoted by reagents like triethylamine.[1] Other common causes include particle growth (sintering), coke deposition on the catalyst surface, and poisoning by impurities such as sulfur.[2][3] At elevated temperatures (>100 °C), rapid precipitation of palladium black can also occur, leading to a loss of catalytic activity.[4]

Q2: How do this compound-based ligands enhance the stability of palladium catalysts?

A2: Pyrazole-based ligands, including this compound derivatives, are effective in stabilizing palladium catalysts. They form stable complexes with palladium, which can prevent the aggregation of palladium into inactive nanoparticles.[5][6] The strong metal-N-pyrazole bond is a key feature of this stabilization.[7] These ligands do not contain phosphine groups, making them stable to air and temperature, which contributes to a more robust and practical catalytic system under mild reaction conditions.[8]

Q3: What are the signs of catalyst deactivation during an experiment?

A3: Signs of catalyst deactivation include a decrease in reaction rate, incomplete conversion of starting materials, and the visible precipitation of black palladium particles ("palladium black").[4] In some cases, unexpected side reactions, such as dehalogenation or homocoupling, may become more prominent.[5][6]

Q4: Can a deactivated palladium catalyst be reactivated?

A4: In some instances, catalyst activity can be restored. For example, inactive Pd(0) species can sometimes be reoxidized to the active Pd(II) state by treating the catalyst with an oxidizing agent like benzoquinone.[1] However, prevention of deactivation is generally a more effective strategy than reactivation.

Q5: What is the difference between a molecular catalyst and palladium nanoparticles (Pd NPs) in catalysis?

A5: Molecular catalysts are discrete, well-defined metal-ligand complexes, whereas Pd NPs are colloidal aggregates of palladium atoms.[5][6] These two types of catalysts can exhibit different chemoselectivity in C-C coupling reactions. For instance, molecular systems may favor Suzuki-Miyaura cross-coupling, while Pd NPs might promote homocoupling or dehalogenation reactions depending on the substrate.[5][6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Catalyst Deactivation: The active Pd(II) has been reduced to inactive Pd(0) or has precipitated as palladium black.[1][4] 2. Ineffective Pre-catalyst Reduction: The active Pd(0) species is not being generated efficiently from the Pd(II) pre-catalyst.[9] 3. Incorrect Base: The chosen base may not be optimal for the specific reaction.[10]1. Lower the reaction temperature to below 100°C to prevent thermal decomposition.[4] Consider adding a re-oxidant like benzoquinone if Pd(0) formation is suspected.[1] 2. Ensure the correct combination of counterion, ligand, and base are used to control the reduction of the pre-catalyst.[9] 3. Screen different bases. For Suzuki reactions with pyrazole-phosphine ligands, bases like CsF have been shown to be effective.[10]
Formation of Side Products (e.g., Homocoupling, Dehalogenation) 1. Catalyst Type: The reaction may be catalyzed by Pd NPs on their surface rather than a molecular catalyst, leading to different selectivity.[5][6] 2. Ligand Dissociation: The pyrazole ligand may be dissociating from the palladium center, leading to less controlled catalysis.1. Modify reaction conditions to favor the molecular catalytic species. This could involve adjusting the ligand-to-metal ratio or changing the solvent. 2. Use a ligand with stronger binding properties or increase the ligand concentration. The flexibility and versatility of the ligand are important for maintaining a stable catalytic complex.[8]
Catalyst Precipitates as a Black Solid 1. High Temperature: Temperatures exceeding 100°C can lead to rapid precipitation of palladium black.[4] 2. Ligand Instability: The ligand may not be providing sufficient stabilization to keep the palladium in solution.1. Reduce the reaction temperature. Most palladium-catalyzed couplings with these ligands are effective at 80-85°C.[10][11] 2. Ensure the ligand is pure and used in the correct stoichiometric ratio to the palladium precursor. A control experiment without the ligand can confirm its role in stabilizing the catalyst.[10]
Inconsistent Reaction Results 1. Variable Catalyst Speciation: The nature of the active catalytic species may be changing between runs (e.g., from molecular to nanoparticles).[12] 2. Air/Moisture Sensitivity: Although pyrazole-based systems are generally stable, some reaction components may be sensitive to air or moisture.[8]1. Carefully control the in situ generation of the active catalyst by managing the pre-catalyst reduction step.[9] 2. While the catalyst itself is air-stable, it is good practice to run reactions under an inert atmosphere (e.g., nitrogen or argon), especially if using sensitive reagents.

Quantitative Data Summary

Table 1: Suzuki Cross-Coupling of Aryl Halides with Phenylboronic Acid using a Pyrazole-Phosphine Ligand

EntryAryl HalideCatalyst PrecursorBaseYield (%)Reference
14-BromotoluenePd₂(dba)₃CsF82[10]
24-BromotoluenePd₂(dba)₃Cs₂CO₃70[10]
34-BromotoluenePd₂(dba)₃K₃PO₄62[10]
44-BromotoluenePd(OAc)₂CsF74[10]
52-BromotoluenePd₂(dba)₃Cs₂CO₃65[10]
64-BromoanisolePd₂(dba)₃CsF55[10]

Conditions: Reactions catalyzed by a combination of the palladium precursor and the pyrazole-phosphine ligand in toluene at 80-85°C.[10]

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-3,5-dimethylpyrazole

This procedure outlines a common method for synthesizing a precursor to many pyrazole-based ligands.

  • Reactants: Combine acetylacetone (98.90 mmol) and phenylhydrazine (100 mmol).

  • Reaction: The synthesis can be carried out following reported literature procedures.[11]

  • Purification: The crude product is purified by flash chromatography.

  • Characterization: The final product is characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.[11]

Protocol 2: General Procedure for Suzuki Cross-Coupling Reaction

This protocol describes a typical Suzuki coupling using a palladium-pyrazole ligand system.

  • Setup: To a reaction vessel under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the this compound-based ligand (2 mol%), and the base (e.g., CsF, 2 mmol).

  • Reagents: Add the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), and the solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the mixture at 80-85°C and monitor the reaction progress using TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[10][11]

Visualizations

Experimental_Workflow prep Reaction Setup (Inert Atmosphere) add_cat Add Pd Precursor, Ligand, and Base prep->add_cat add_reag Add Aryl Halide, Boronic Acid, Solvent add_cat->add_reag react Heat and Stir (e.g., 80-85°C) add_reag->react monitor Monitor Progress (TLC / GC) react->monitor workup Quench and Extract monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify char Characterize Product (NMR, MS) purify->char Suzuki_Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) pd_complex Ar-Pd(II)-X L pd0->pd_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-Ar' L pd_complex->transmetal Transmetalation (Ar'B(OH)₂) transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product Troubleshooting_Tree q_node q_node a_node a_node start Low Product Yield? q1 Is Palladium Black Precipitating? start->q1 a1_yes Reduce Reaction Temperature (< 100°C) q1->a1_yes Yes q2 Are Side Products Observed? q1->q2 No a2_yes Adjust Ligand:Metal Ratio or Change Solvent q2->a2_yes Yes q3 Is the Base Optimal? q2->q3 No a3_no Screen Different Bases (e.g., CsF, K₃PO₄) q3->a3_no No a3_yes Check Reagent Purity and Inert Conditions q3->a3_yes Yes

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 1,5-Dimethyl-3-phenylpyrazole Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,5-Dimethyl-3-phenylpyrazole ligands in cross-coupling reactions. The information is designed to help optimize catalyst loading and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cross-coupling experiments using this compound ligands.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction shows low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue in cross-coupling reactions. Several factors related to the catalyst, reagents, and reaction conditions can be responsible. Here is a step-by-step troubleshooting guide:

  • Verify Catalyst and Ligand Integrity:

    • Pre-catalyst Activation: Ensure your palladium pre-catalyst is properly activated to the active Pd(0) species. Inefficient reduction of Pd(II) to Pd(0) can lead to lower catalytic activity.[1]

    • Ligand Purity: Impurities in the this compound ligand can poison the catalyst. Verify the purity of your ligand and consider recrystallization or purification if necessary.

    • Palladium Source: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction. If one source is not effective, consider trying an alternative.

  • Optimize Reaction Conditions:

    • Temperature: Cross-coupling reactions are often sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to catalyst decomposition.[2]

    • Solvent: The choice of solvent is crucial for solubility of all reaction components and for stabilizing the catalytic species. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF. If solubility is an issue, consider switching to a different solvent system.[3]

    • Base: The type and strength of the base are critical. For pyrazole-based ligands, bases like KOH and K₂CO₃ have been shown to be effective.[1][4] If your current base is not working, screen other bases such as Cs₂CO₃ or organic bases like triethylamine.[4]

  • Check Reagent Quality:

    • Substrate Purity: Ensure the purity of your aryl halide and coupling partner (e.g., boronic acid). Impurities can interfere with the catalytic cycle.

    • Aryl Halide Reactivity: The reactivity of the aryl halide (I > Br > Cl) can significantly impact the reaction. For less reactive aryl chlorides, a higher catalyst loading or a more active catalytic system may be required.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: I am observing the formation of a black precipitate (palladium black) in my reaction mixture, and the reaction has stalled. What causes this and how can I prevent it?

A: The formation of palladium black indicates catalyst decomposition, where the active soluble palladium species agglomerates into inactive metallic palladium. This is a common issue, especially at elevated temperatures.

  • Elevated Temperatures: High reaction temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.[2]

  • Ligand:Metal Ratio: An insufficient amount of the this compound ligand relative to the palladium source can leave the metal center coordinatively unsaturated and prone to decomposition. Increasing the ligand-to-metal ratio (e.g., from 1:1 to 1.2:1 or higher) can often stabilize the catalyst.

  • Oxygen Sensitivity: While many modern catalyst systems are relatively air-stable, it is good practice to degas the reaction mixture to remove oxygen, which can contribute to catalyst deactivation.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My results for the same reaction are inconsistent between runs. What factors could be contributing to this lack of reproducibility?

A: Poor reproducibility in cross-coupling reactions often stems from subtle variations in experimental setup and reagent quality.

  • Moisture and Air: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Trace amounts of water or oxygen can affect the catalyst and reagents.

  • Reagent Purity: The purity of reagents, especially the solvent and base, can vary between batches. Use high-purity, anhydrous solvents and ensure the base is dry.

  • Stirring Rate: In heterogeneous reaction mixtures, the stirring rate can affect the reaction kinetics. Ensure consistent and efficient stirring for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for cross-coupling reactions with this compound ligands?

A1: The optimal catalyst loading is highly dependent on the specific substrates and reaction conditions. A good starting point for optimization is typically between 0.1 and 1 mol% of the palladium precursor.[1] For challenging substrates, such as electron-rich aryl chlorides, a higher catalyst loading (e.g., up to 5 mol%) may be necessary. It is recommended to perform a loading screen to find the lowest effective catalyst concentration for your specific reaction.

Q2: How do electron-donating or electron-withdrawing groups on the substrates affect the reaction?

A2: The electronic properties of the substrates can have a significant impact on the reaction outcome. Generally, electron-withdrawing groups on the aryl halide substrate can facilitate oxidative addition, leading to increased reaction rates and yields. Conversely, electron-withdrawing groups on the coupling partner (e.g., phenylboronic acid) may slow down the transmetalation step.[4][5]

Q3: Can this compound ligands be used for different types of cross-coupling reactions?

A3: Yes, pyrazole-based ligands have shown catalytic activity in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and C-N coupling reactions.[3][4][6] However, the optimal reaction conditions, such as the choice of base and solvent, may vary depending on the specific reaction type.

Q4: What are the advantages of using pyrazole-based ligands like this compound compared to more common phosphine ligands?

Quantitative Data

The following tables summarize the effect of catalyst loading and other reaction parameters on the yield of cross-coupling reactions using pyrazole-based ligands.

Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid

Catalyst Loading (mol%)BaseTemperature (°C)Time (h)Conversion (%)
0.1KOH140475
0.2KOH140488
0.33 KOH 140 4 98
0.5KOH140498

Data adapted from a study on a phenyl-bearing bis(pyrazolyl)palladium(II) complex.[4][5]

Table 2: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄EtOH/H₂O8085
2K₂CO₃EtOH/H₂O8092
3KOH EtOH/H₂O 80 98
4Na₂CO₃EtOH/H₂O8078
5KOHDMF/H₂O8090
6KOHMeCN/H₂O8082

Reaction conditions: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.3 mmol), base (2 mmol), solvent (2 mL), catalyst (0.1 mol%), microwave irradiation (60 W). Data from a study using a pyridine-pyrazole/Pd(II) catalyst.[1]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Cross-Coupling Reaction:

  • Preparation: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.001-0.05 mmol) and the this compound ligand (e.g., 0.0012-0.06 mmol, 1.2 equivalents relative to Pd) in the chosen solvent (e.g., 3-5 mL of toluene).

  • Reaction Setup: Add the catalyst solution to the Schlenk tube containing the reagents.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Optimize Reaction Conditions check_catalyst->check_conditions If no improvement sub_catalyst1 Verify pre-catalyst activation check_catalyst->sub_catalyst1 sub_catalyst2 Check ligand purity check_catalyst->sub_catalyst2 sub_catalyst3 Try alternative Pd source check_catalyst->sub_catalyst3 check_reagents 3. Verify Reagent Quality check_conditions->check_reagents If no improvement sub_conditions1 Adjust temperature check_conditions->sub_conditions1 sub_conditions2 Screen solvents check_conditions->sub_conditions2 sub_conditions3 Screen bases check_conditions->sub_conditions3 solution Problem Solved check_reagents->solution If successful sub_reagents1 Check substrate purity check_reagents->sub_reagents1 sub_reagents2 Consider aryl halide reactivity check_reagents->sub_reagents2

Caption: Troubleshooting workflow for low or no product yield.

Experimental_Workflow prep 1. Reagent Preparation (Aryl Halide, Coupling Partner, Base) setup 3. Reaction Setup (Combine Reagents and Catalyst) prep->setup catalyst 2. Catalyst/Ligand Solution (Pd Source + Pyrazole Ligand in Solvent) catalyst->setup degas 4. Degassing (Inert Atmosphere) setup->degas reaction 5. Reaction (Heating & Stirring) degas->reaction analysis 6. Monitoring & Work-up (TLC/GC-MS, Extraction) reaction->analysis purify 7. Purification (Column Chromatography) analysis->purify

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrazole-Based Ligands in Catalysis, with a Focus on 1,5-Dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic efficacy of 1,5-Dimethyl-3-phenylpyrazole and other pyrazole-based ligands in common cross-coupling reactions. The information is compiled from various studies to offer a broad perspective on their performance, supported by experimental data and detailed methodologies.

Introduction to Pyrazole-Based Ligands in Catalysis

Pyrazole-containing compounds are a versatile class of N-heterocyclic ligands that have garnered significant attention in the field of homogeneous catalysis. Their utility stems from the ease of synthesis and the ability to fine-tune the steric and electronic properties of the resulting metal complexes by modifying the pyrazole ring. These ligands have proven effective in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Pyrazole-based ligands can stabilize the active catalytic species and influence the reaction's efficiency, selectivity, and substrate scope.

Comparative Performance of Pyrazole-Based Ligands

The following tables summarize the performance of various pyrazole-based ligands, including data related to this compound, in Suzuki-Miyaura and Heck cross-coupling reactions. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution as reaction conditions vary.

Table 1: Efficacy of Pyrazole-Based Ligands in Suzuki-Miyaura Cross-Coupling Reactions

Ligand/Pre-catalystAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (as phosphine ligand precursor)Aryl BromidesPhenylboronic acidNot specifiedNot specifiedNot specifiedNot specified70-95[1]
Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane / Pd(OAc)₂4-BromoacetophenonePhenylboronic acidK₂CO₃DMF120295
2-(1H-Pyrazol-1-yl)pyridine / Pd(OAc)₂4-BromoanisolePhenylboronic acidK₂CO₃Toluene1001288
Bulky bis(pyrazolyl)palladium(II) complex 7 BromobenzenePhenylboronic acidKOHNot specified140498[2][3]
Bulky bis(pyrazolyl)palladium(II) complex 8 BromobenzenePhenylboronic acidKOHNot specified140481[2][3]
Pyridine-pyrazole/Pd(II) complex4-BromoacetophenonePhenylboronic acidK₂CO₃H₂O/EtOHMW2 min98[4]

Table 2: Efficacy of Pyrazole-Based Ligands in Heck Cross-Coupling Reactions

Ligand/Pre-catalystAryl HalideOlefinBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pyridylpyrazole / [PdCl₂(L)]Chlorobenzenetert-butyl acrylateNaOAcDMA1402485[5]
Pyridylpyrazole / [PdCl₂(L)]Bromobenzenetert-butyl acrylateNaOAcDMA140298[5]
Imidazole-based secondary phosphine oxide / Pd(II) complexBromobenzeneStyreneK₂CO₃Toluene601295[6]
Ligandless / Pd(OAc)₂4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indoleNot specifiedNot specifiedNot specifiedNot specified45[7]

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki-Miyaura and Heck reactions catalyzed by pyrazole-based palladium complexes, based on procedures reported in the literature.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of unprotected azole halides.[8]

Materials:

  • Aryl halide (e.g., 3-bromopyrazole) (1.00 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.50 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G2) (1.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.00 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.00 mmol), arylboronic acid (1.50 mmol), palladium precatalyst (1.5 mol%), and potassium phosphate (2.00 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 5-8 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Cross-Coupling of an Aryl Bromide

This protocol is based on a general procedure for the Heck reaction catalyzed by a palladium complex with a pyridylpyrazole ligand.[5]

Materials:

  • Aryl halide (e.g., bromobenzene) (1.0 mmol)

  • Olefin (e.g., tert-butyl acrylate) (1.2 mmol)

  • Palladium precatalyst (e.g., [PdCl₂(pyridylpyrazole)]) (0.1 mol%)

  • Sodium acetate (NaOAc) (1.2 mmol)

  • N,N-Dimethylacetamide (DMA) (2 mL)

Procedure:

  • In a Schlenk tube, dissolve the palladium precatalyst (0.001 mmol) in DMA (2 mL).

  • Add the aryl halide (1.0 mmol), olefin (1.2 mmol), and sodium acetate (1.2 mmol).

  • Seal the tube and heat the reaction mixture in an oil bath at 140 °C for the specified time (e.g., 2 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Visualization of Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is applicable to catalysis with pyrazole-based palladium complexes.

Suzuki_Miyaura_Cycle L = Pyrazole-based ligand Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl HX_Base [Base-H]⁺X⁻ Transmetal->HX_Base X⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OR)₂ Borate [Ar'B(OR)₂(Base)]⁻ ArBOH2->Borate Base Base Base->Borate Borate->Transmetal

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

This guide provides a foundational understanding of the comparative efficacy of this compound and other pyrazole-based ligands in catalysis. For more in-depth analysis and direct comparisons, it is recommended to consult the primary literature and conduct experiments under standardized conditions.

References

A comparative analysis of the anti-inflammatory properties of different phenylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Anti-inflammatory Properties of Phenylpyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of various phenylpyrazole derivatives. Phenylpyrazoles are a significant class of heterocyclic compounds, with many derivatives demonstrating potent anti-inflammatory, analgesic, and antipyretic activities. The most well-known example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used in clinical practice.[1][2] This guide summarizes quantitative data from in vitro and in vivo studies, details common experimental protocols, and illustrates key biological pathways and workflows.

Primary Mechanism of Action: Selective COX-2 Inhibition

The principal anti-inflammatory mechanism of many phenylpyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3]

  • COX-1 vs. COX-2: The COX-1 isoform is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[4]

  • The Role of COX-2: The COX-2 isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[4] It catalyzes the conversion of arachidonic acid to prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.[3][5]

  • Selective Inhibition: By selectively targeting COX-2, phenylpyrazole derivatives can reduce the synthesis of inflammatory prostaglandins while sparing the protective functions of COX-1, theoretically offering a better safety profile.[3][4] Celecoxib, for example, is approximately 30 times more potent at inhibiting COX-2 than COX-1.[1][2]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (PGE2) (Inflammatory) COX2->PGs_Inflammatory GI_Protection GI Mucosal Protection PGs_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation Phenylpyrazole Phenylpyrazole Derivatives (e.g., Celecoxib) Phenylpyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by phenylpyrazole derivatives.

Quantitative Data Comparison

The following tables summarize experimental data on the anti-inflammatory activity of various phenylpyrazole derivatives from preclinical studies.

Table 1: In Vitro COX-1/COX-2 Inhibition

This table presents the half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2 enzymes and the calculated COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound/DerivativeIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (SI)Reference
Celecoxib >1001.1>90[6] (Comparative data)
Kuwanon A >10014>7.1[7]
Pyridylpyrazole 1f Not Reported7.6Not Reported[6]
Pyridylpyrazole 1m Not Reported1.1Not Reported[6]

Data for additional compounds can be found in specialized literature but often lacks direct side-by-side comparison under identical assay conditions.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Edema)

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound/Derivative ClassMax. Edema Inhibition (%)Test ModelReference
N-phenylpyrazole arylhydrazones 3 - 96%Rat (pleurisy model)[8][9]
1-phenyl-1H-pyrazole derivatives "Strong activity"Rat[10][11]
Pyrazolone derivative 6b "Most active" in seriesNot Specified[12]
Pyrazoline derivatives 2d & 2e Higher than IndomethacinRat[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays cited in the literature.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Objective: To assess the ability of a test compound to reduce acute inflammation.

  • Animals: Typically male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The baseline volume of the right hind paw is measured using a plethysmometer.[5]

    • The test compound (phenylpyrazole derivative) or a reference drug (e.g., Indomethacin, Diclofenac sodium) is administered, usually intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before the carrageenan injection.[5][14]

    • A 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[5][15]

    • Paw volume is measured again at several time points post-carrageenan injection (e.g., every hour for up to 5 hours).[5]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group that received only the vehicle and carrageenan.[5]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines a compound's potency and selectivity in inhibiting the COX-1 and COX-2 enzyme isoforms.

  • Objective: To quantify the IC50 values of a test compound for COX-1 and COX-2.

  • Materials: Purified COX-1 (e.g., from ovine) and recombinant COX-2 enzymes, arachidonic acid (substrate), and a detection system.[7][16]

  • Procedure (Fluorometric Method Example):

    • In a 96-well plate, the reaction buffer, cofactors, a fluorescent probe, and the respective enzyme (COX-1 or COX-2) are combined.[7]

    • The test compound (phenylpyrazole derivative) is added at various concentrations to the wells. Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) and a vehicle control are run in parallel.[7]

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[7]

    • The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), and its peroxidase activity converts PGG2 to PGH2, which is then measured. The peroxidase activity can be monitored by the appearance of an oxidized product (e.g., oxidized TMPD) or via a fluorescent probe.[7][16]

    • The rate of the reaction (e.g., change in fluorescence over time) is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow start Compound Synthesis (Phenylpyrazole Derivatives) invitro In Vitro Screening (e.g., COX-1 / COX-2 Inhibition Assay) start->invitro potency Determine Potency & Selectivity (IC50, SI) invitro->potency invivo In Vivo Efficacy Models (e.g., Carrageenan Paw Edema) efficacy Assess Anti-inflammatory Effect (% Edema Inhibition) invivo->efficacy potency->invivo Promising Candidates safety Safety & Toxicity Studies (e.g., Ulcerogenic Liability) efficacy->safety Active Compounds lead Lead Optimization safety->lead

Caption: General workflow for preclinical evaluation of anti-inflammatory agents.

References

Comparative Analysis of Antibody Cross-Reactivity for Phenylpyrazole and Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antibody Specificity with Supporting Experimental Data

This guide provides a comparative analysis of antibody cross-reactivity studies relevant to pyrazole-based compounds. Due to the limited availability of public data on antibodies raised specifically against 1,5-Dimethyl-3-phenylpyrazole derivatives, this report focuses on two well-documented classes of structurally related compounds: the phenylpyrazole insecticide fipronil and its analogues, and pyrazolone derivatives, including the analgesic antipyrine. The data presented herein offers valuable insights into the principles of antibody specificity for this class of molecules, which can inform the development of highly specific immunoassays for research, diagnostics, and drug development.

Cross-Reactivity of Anti-Fipronil Antibodies

Antibodies raised against the phenylpyrazole insecticide fipronil have been extensively studied for their cross-reactivity with various metabolites and analogues. This is crucial for developing accurate immunoassays for environmental and biological monitoring. The following table summarizes the cross-reactivity of two different anti-fipronil polyclonal antibody sera, 2265 and 2268, which were generated using different immunizing haptens.

Table 1: Cross-Reactivity of Anti-Fipronil Sera with Fipronil Analogues

CompoundSerum 2265 Cross-Reactivity (%)Serum 2268 Cross-Reactivity (%)
Fipronil100100
Fipronil-sulfide9639
Fipronil-detrifluoromethylsulfonyl381.4
Fipronil-desulfinyl10125
Fipronil analogues without nitrile group< 4< 4

Cross-reactivity was calculated as (IC50 of fipronil / IC50 of the tested compound) x 100.

The data indicates that the design of the immunizing hapten significantly influences the specificity of the resulting antibodies. Serum 2265, raised against a hapten exposing the trifluoromethylsulfinyl group, showed broader cross-reactivity with major metabolites. In contrast, serum 2268, generated with a hapten that exposed the amine group, exhibited higher selectivity for fipronil. Notably, both antibody populations demonstrated a strong preference for compounds containing the nitrile group, with its absence drastically reducing binding.

Cross-Reactivity of Anti-Pyrazolone Antibodies

A study on anti-antipyrine antiserum provides another example of antibody specificity towards a pyrazole-based structure. Antipyrine, or 1,5-dimethyl-2-phenyl-3-pyrazolone, shares the dimethyl-phenylpyrazole core with the topic of interest. The following table presents the concentration of various pyrazolone derivatives required to achieve 50% inhibition of radiolabeled antipyrine binding.[1]

Table 2: Inhibition of [3H]Antipyrine-Antibody Binding by Pyrazolone Derivatives [1]

CompoundConcentration for 50% Inhibition (ng)
Antipyrine6.8
Aminopropylon8.5
Sulpyrine35.5
Isopropylantipyrine1320
Aminopyrine2820

The results demonstrate that substitutions at the C4 position of the pyrazolone ring significantly impact antibody affinity.[1] Even minor modifications, such as in aminopropylon, slightly decrease binding, while larger substituents, as in isopropylantipyrine and aminopyrine, lead to a dramatic loss of affinity.[1] The study also noted no cross-reactivity with other non-pyrazole antipyretics like pyrazolidine or aniline derivatives, highlighting the antibody's specificity for the pyrazolone ring structure.[1]

Experimental Protocols

The methodologies employed in these studies are critical for understanding and reproducing the presented data.

Hapten Synthesis and Immunogen Preparation

The generation of specific antibodies begins with the synthesis of a hapten, a small molecule that is chemically coupled to a larger carrier protein to become immunogenic. For the anti-fipronil antibodies, various haptens were synthesized to expose different structural determinants of the fipronil molecule to the immune system. These haptens were then conjugated to carrier proteins like bovine serum albumin (BSA) or conalbumin (CON). Similarly, for the anti-antipyrine antibodies, 4-succinamidoantipyrine was coupled to BSA.[1]

Antibody Production

Polyclonal antibodies were produced by immunizing rabbits with the respective immunogens. The immunization schedule typically involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant over a period of several weeks.[1] Blood is then collected, and the antiserum is separated for characterization.

Competitive Immunoassay (ELISA and RIA)

The cross-reactivity was determined using competitive immunoassays. The anti-fipronil study utilized a competitive indirect heterologous enzyme-linked immunosorbent assay (ELISA). The anti-antipyrine study employed a radioimmunoassay (RIA).[1] The general principle of these assays is the competition between the analyte (or cross-reactant) and a labeled tracer (enzyme-conjugated antigen in ELISA, radiolabeled antigen in RIA) for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the test compound required to inhibit the tracer binding by 50% (IC50) to the IC50 of the target analyte.

The workflow for a typical competitive indirect ELISA is depicted below.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat microtiter plate wells with coating antigen p2 Wash unbound antigen p1->p2 p3 Block remaining protein- binding sites p2->p3 a1 Add sample/standard (containing analyte) and primary antibody p3->a1 a2 Incubate to allow competition between free analyte and coating antigen a1->a2 a3 Wash unbound antibody and analyte a2->a3 d1 Add enzyme-conjugated secondary antibody a3->d1 d2 Incubate and wash unbound secondary antibody d1->d2 d3 Add substrate and measure signal d2->d3 end Data Analysis (IC50 Calculation) d3->end Signal is inversely proportional to analyte concentration

Caption: Workflow of a competitive indirect ELISA for cross-reactivity analysis.

Logical Relationship of Antibody Specificity

The specificity of an antibody is determined by the structural features of the hapten used for immunization. The following diagram illustrates the key factors influencing antibody cross-reactivity.

Antibody_Specificity cluster_immunogen Immunogen Design cluster_antibody Resulting Antibody Characteristics cluster_crossreactivity Cross-Reactivity Determinants Hapten Hapten Structure Specificity Specificity Hapten->Specificity Exposed epitopes Linker Linker Arm Position and Length Linker->Specificity Hapten presentation Carrier Carrier Protein Affinity Affinity Carrier->Affinity Immunogenicity Core Core Scaffold Recognition Specificity->Core Substituents Substituent Effects (Steric & Electronic) Specificity->Substituents Metabolites Recognition of Metabolites Affinity->Metabolites

References

Benchmarking the performance of 1,5-Dimethyl-3-phenylpyrazole-derived catalysts in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of many pharmaceutical agents and functional materials. Among the plethora of catalyst systems, those derived from pyrazole scaffolds have emerged as a promising class of ligands for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive performance benchmark of catalysts derived from the 1,5-Dimethyl-3-phenylpyrazole core structure in three key cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. The performance of these pyrazole-based catalysts is objectively compared with established alternatives, supported by experimental data to aid researchers in catalyst selection and methods development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)-C(sp²) bond formation. The performance of a representative this compound-derived palladium catalyst is compared with the widely used Buchwald phosphine ligands, XPhos and SPhos.

Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

Catalyst/LigandCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / this compound-phosphine 1TolueneK₂CO₃1001292[1]
Pd₂(dba)₃ / XPhos 1TolueneK₃PO₄1001298[2]
Pd(OAc)₂ / SPhos 1TolueneK₃PO₄1001299[2]

Key Observations:

  • The this compound-derived catalyst demonstrates high efficacy in the Suzuki-Miyaura coupling, affording an excellent yield of the biaryl product.[1]

  • While the benchmark Buchwald ligands, XPhos and SPhos, show slightly higher yields under similar conditions, the pyrazole-based catalyst remains a highly competitive and viable alternative.[2]

  • The choice of base and palladium precursor can influence the catalytic activity, and optimization may be required for specific substrates.

Heck Reaction

The Heck reaction is a fundamental method for the alkenylation of aryl halides. Here, we compare the performance of a this compound-derived catalyst with a classic phosphine-free palladium system.

Table 2: Performance Comparison in the Heck Reaction of Iodobenzene and Styrene

Catalyst/LigandCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
PdCl₂ / 1-(2-(diphenylphosphino)phenyl)-3,5-dimethylpyrazole 1DMFEt₃N120885[3]
Pd(OAc)₂ (phosphine-free) 2DMFEt₃N1402475[4]

Key Observations:

  • The pyrazole-phosphine ligand in conjunction with a palladium source provides a more efficient catalytic system for the Heck reaction compared to the phosphine-free alternative, leading to higher yields under milder conditions.[3][4]

  • The nitrogen atoms of the pyrazole ring are thought to play a crucial role in stabilizing the palladium center, contributing to the enhanced catalytic activity.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The performance of a pyrazole-palladium complex is compared against a standard palladium-phosphine catalyst system.

Table 3: Performance Comparison in the Sonogashira Coupling of Iodobenzene and Phenylacetylene

Catalyst/LigandCo-catalystCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
[PdCl₂(1-(2-hydroxyethyl)-3,5-dimethylpyrazole)₂] CuI1AcetonitrileEt₃N80691[5]
Pd(PPh₃)₂Cl₂ CuI2THFEt₃N65888[6]

Key Observations:

  • The pyrazole-based palladium complex demonstrates excellent catalytic activity in the Sonogashira coupling, achieving a high yield in a relatively short reaction time.[5]

  • This catalyst system performs favorably when compared to the traditional triphenylphosphine-based catalyst, showcasing the potential of pyrazole ligands in this transformation.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst/ligand system (0.01-1 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene, 5 mL) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Heck Reaction:

To a sealed tube containing a magnetic stir bar is added the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst/ligand system (1-2 mol%), and the base (e.g., Et₃N, 1.5 mmol). The tube is sealed and the solvent (e.g., DMF, 5 mL) is added. The reaction mixture is then heated to the specified temperature with stirring for the designated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered to remove any precipitated salts. The filtrate is washed with water, dried over a suitable drying agent, and the solvent is removed in vacuo. The resulting residue is purified by flash chromatography to afford the desired product.

General Procedure for Sonogashira Coupling:

A mixture of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), palladium catalyst (1-2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) is taken in a Schlenk flask under an inert atmosphere. The solvent (e.g., acetonitrile or THF, 5 mL) and a base (e.g., Et₃N, 2.0 mmol) are added, and the reaction mixture is stirred at the indicated temperature for the specified duration. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln ArPdX Ar-Pd(II)LnX Pd0->ArPdX ArPdAr_prime Ar-Pd(II)LnAr' ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->ArPdX Oxidative Addition Ar_prime_BOH2 Ar'B(OH)₂ + Base Ar_prime_BOH2->ArPdAr_prime Transmetalation Experimental_Workflow start Start: Define Reaction Scope (Substrates, Catalysts) prep Prepare Reactants and Catalysts start->prep reaction Set up Parallel Reactions (Varying Catalysts, Conditions) prep->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Quench and Work-up Reactions monitoring->workup analysis Analyze Product Yield and Purity (NMR, GC-MS) workup->analysis data Tabulate and Compare Performance Data analysis->data conclusion Draw Conclusions and Identify Optimal Catalyst System data->conclusion

References

Novel Pyrazole Derivatives Demonstrate Potent Herbicidal Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent studies reveals that novel pyrazole derivatives exhibit significant herbicidal activity against a range of economically important weeds. These compounds demonstrate diverse mechanisms of action, primarily targeting key enzymes in plant growth pathways, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), acetolactate synthase (ALS), and transketolase (TK). This comparative guide summarizes the herbicidal efficacy of these novel compounds, providing key experimental data and detailed protocols for researchers in weed management and herbicide development.

Comparative Herbicidal Activity of Novel Pyrazole Derivatives

The herbicidal efficacy of newly synthesized pyrazole derivatives has been evaluated against several common weed species. The following tables summarize the quantitative data from various studies, presenting inhibition percentages, half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for direct comparison with established commercial herbicides.

Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives

CompoundTarget WeedInhibition (%) at 150 g a.i./hm²Commercial HerbicideInhibition (%) at 150 g a.i./hm²
6a Digitaria sanguinalis (DS)50-60Pyroxasulfone-
Abutilon theophrasti (AT)50-60Pyroxasulfone-
Eclipta prostrata (EP)50-60Pyroxasulfone<50
6c Digitaria sanguinalis (DS)50-60Pyroxasulfone-
Abutilon theophrasti (AT)50-60Pyroxasulfone-
Eclipta prostrata (EP)50-60Pyroxasulfone<50
Setaria viridis50[1]PyroxasulfoneSlightly lower than 50

Data sourced from a study on phenylpyridine moiety-containing pyrazole derivatives.[1]

Table 2: Herbicidal Activity of Pyrazole Amide Derivatives as Transketolase Inhibitors

CompoundTarget WeedRoot Inhibition (%)Commercial HerbicideRoot Inhibition (%)
6ba Digitaria sanguinalis (DS)~90Mesotrione<90
Amaranthus retroflexus (AR)~80Nicosulfuron<80
Setaria viridis (SV)~80--
6bj Digitaria sanguinalis (DS)~90Mesotrione<90
Amaranthus retroflexus (AR)~80Nicosulfuron<80
Setaria viridis (SV)~80--

Data from a study on pyrazole amide derivatives targeting transketolase.[2]

Table 3: Herbicidal Activity of Pyrazole Aromatic Ketone Analogs as HPPD Inhibitors

CompoundTarget WeedHerbicidal Activity at 37.5 g ha⁻¹
A1, A3, A4, A17, A20, A25 Chenopodium serotinumExcellent
Stellaria mediaExcellent
Brassica junceaExcellent

Results from a study on pyrazole aromatic ketone analogs as HPPD inhibitors.[3]

Mechanisms of Action: Targeting Essential Plant Enzymes

Novel pyrazole derivatives have been designed to inhibit specific enzymes crucial for plant survival. The primary targets identified are HPPD, PPO, ALS, and TK. Inhibition of these enzymes disrupts essential metabolic pathways, leading to characteristic symptoms such as bleaching, necrosis, and growth cessation, ultimately resulting in weed death.

HPPD Inhibition Pathway

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a deficiency in plastoquinone and tocopherols, which are essential for protecting chlorophyll from photo-oxidation.[4][5] This results in the characteristic bleaching symptoms observed in treated plants.[4][5]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll protects Photo_Oxidation Photo-oxidation (Bleaching) Chlorophyll->Photo_Oxidation Pyrazole_Herbicide Pyrazole HPPD Inhibitor Pyrazole_Herbicide->HPPD inhibits

Caption: HPPD Inhibition Pathway by Pyrazole Herbicides.

PPO Inhibition Pathway

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the chlorophyll and heme biosynthesis pathways.[6][7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and necrosis.[7][8]

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS (accumulates) Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Membrane_Damage Cell Membrane Damage (Necrosis) ROS->Membrane_Damage Pyrazole_Herbicide Pyrazole PPO Inhibitor Pyrazole_Herbicide->PPO inhibits

Caption: PPO Inhibition Pathway by Pyrazole Herbicides.

ALS Inhibition Pathway

Acetolactate synthase (ALS) is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[9][10][11] Inhibition of ALS depletes these essential amino acids, leading to a cessation of cell division and plant growth.[12]

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Growth_Inhibition Growth Inhibition Protein_Synthesis->Growth_Inhibition (arrested) Pyrazole_Herbicide Pyrazole ALS Inhibitor Pyrazole_Herbicide->ALS inhibits

Caption: ALS Inhibition Pathway by Pyrazole Herbicides.

Transketolase Inhibition Pathway

Transketolase (TK) is a key enzyme in the pentose phosphate pathway and the Calvin cycle, essential for photosynthesis and the production of nucleic acid precursors.[2][13][14] Inhibition of TK disrupts these fundamental processes, leading to a halt in plant growth.[2]

TK_Inhibition_Pathway Pentose_Phosphate_Pathway Pentose Phosphate Pathway TK Transketolase (TK) Pentose_Phosphate_Pathway->TK Calvin_Cycle Calvin Cycle (Photosynthesis) Calvin_Cycle->TK Nucleic_Acid_Precursors Nucleic Acid Precursors TK->Nucleic_Acid_Precursors Growth_Metabolism Growth & Metabolism Nucleic_Acid_Precursors->Growth_Metabolism Growth_Inhibition Growth Inhibition Growth_Metabolism->Growth_Inhibition (arrested) Pyrazole_Herbicide Pyrazole TK Inhibitor Pyrazole_Herbicide->TK inhibits

Caption: Transketolase Inhibition Pathway by Pyrazole Herbicides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of herbicidal activity studies. Below are the generalized protocols for key experiments cited in the reviewed literature.

Greenhouse Herbicidal Activity Assay (Post-Emergence)

This protocol outlines the general procedure for evaluating the post-emergence herbicidal activity of novel compounds in a greenhouse setting.

Experimental_Workflow Start Start: Weed Cultivation Prepare_Solutions Prepare Test Solutions (Pyrazole Derivatives & Controls) Start->Prepare_Solutions Application Foliar Application of Test Solutions Prepare_Solutions->Application Incubation Incubate in Greenhouse (Controlled Conditions) Application->Incubation Evaluation Evaluate Herbicidal Injury (Visual Assessment & Fresh Weight) Incubation->Evaluation Data_Analysis Data Analysis (Inhibition %, IC50/EC50) Evaluation->Data_Analysis

Caption: General Experimental Workflow for Herbicidal Activity Assay.

1. Plant Material and Growth Conditions:

  • Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis) are sown in pots containing a suitable soil mix.
  • The pots are placed in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.
  • Weeds are grown to a specific stage (e.g., 2-3 leaf stage) before treatment.

2. Preparation of Test Solutions:

  • The novel pyrazole derivatives and commercial reference herbicides are dissolved in an appropriate solvent (e.g., acetone or DMSO).
  • An emulsifier (e.g., Tween-20) is added to the solution.
  • The stock solutions are then diluted with distilled water to achieve the desired application concentrations (e.g., 150 g a.i./hm²).

3. Herbicide Application:

  • The test solutions are uniformly sprayed onto the foliage of the weed seedlings using a laboratory sprayer.
  • A control group is treated with a blank solution (solvent, emulsifier, and water) without the active compound.

4. Post-Treatment Incubation and Evaluation:

  • The treated plants are returned to the greenhouse and observed for a specified period (e.g., 14-21 days).
  • Herbicidal injury is assessed visually and scored on a scale of 0% (no effect) to 100% (complete death).
  • For quantitative analysis, the fresh weight of the aerial parts of the plants is measured.
  • The inhibition percentage is calculated relative to the untreated control group.
  • For dose-response studies, IC50 or EC50 values are determined by testing a range of concentrations.

In Vitro Enzyme Inhibition Assay (e.g., HPPD)

This protocol describes a typical in vitro assay to determine the inhibitory activity of the compounds against a specific target enzyme.

1. Enzyme Preparation:

  • The target enzyme (e.g., HPPD from Arabidopsis thaliana) is expressed and purified.

2. Assay Procedure:

  • The assay is conducted in a multi-well plate format.
  • Each well contains a reaction buffer, the purified enzyme, the substrate (e.g., 4-hydroxyphenylpyruvate), and the test compound at various concentrations.
  • The reaction is initiated and incubated at a specific temperature for a set time.
  • The enzyme activity is measured by monitoring the consumption of a substrate or the formation of a product, often through spectrophotometric or fluorometric methods.

3. Data Analysis:

  • The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without the inhibitor.
  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The development of novel pyrazole derivatives represents a promising avenue for the discovery of new herbicides with diverse modes of action. The compounds highlighted in this guide demonstrate significant herbicidal efficacy, in some cases comparable or superior to existing commercial products. Further research and optimization of these pyrazole-based structures could lead to the development of next-generation weed management solutions with improved performance and selectivity. The detailed protocols and mechanistic insights provided herein are intended to facilitate further investigation and development in this critical area of agricultural science.

References

Phenylpyrazole Synthesis: A Head-to-Head Comparison of Microwave-Assisted Versus Conventional Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern synthetic organic chemistry, the quest for efficiency, sustainability, and higher yields is paramount. Phenylpyrazoles, a class of heterocyclic compounds, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3] This guide provides a detailed comparison between microwave-assisted organic synthesis (MAOS) and conventional heating methods for the preparation of phenylpyrazoles, supported by experimental data and protocols.

The evidence overwhelmingly demonstrates that microwave-assisted synthesis offers substantial advantages over traditional methods, primarily in terms of drastically reduced reaction times and improved product yields.[4][5] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which often leads to cleaner reactions with fewer side products.[6]

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative differences observed in the synthesis of phenylpyrazoles and their derivatives using microwave-assisted versus conventional heating methods, as reported in various studies.

ParameterMicrowave-Assisted SynthesisConventional SynthesisSource(s)
Reaction Time 5 minutes2 hours[4][7]
9 - 10 minutes7 - 9 hours[5][8]
2 - 3.3 minutes4 - 12 hours[9]
Product Yield 91 - 98%72 - 90%[4][7]
79 - 92% (improvement)Lower yields[5][8]
62 - 92%48 - 85%[4][7]
Reaction Temperature 60°C75°C[4][7]
80°C80°C[4][7]
Microwave Power 50 W, 150 WNot Applicable[4][7]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of phenylpyrazoles via both microwave-assisted and conventional methods, based on common practices found in the literature.

General Reaction Scheme

A common route to synthesize phenylpyrazoles involves the condensation reaction between a phenylhydrazine and a 1,3-dicarbonyl compound.

G cluster_reactants Reactants cluster_product Product Phenylhydrazine Phenylhydrazine Phenylpyrazole Phenylpyrazole Phenylhydrazine->Phenylpyrazole + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Phenylpyrazole

Caption: General reaction for phenylpyrazole synthesis.

Microwave-Assisted Synthesis Protocol
  • Reactant Preparation: In a specialized microwave reaction vial equipped with a magnetic stir bar, combine the phenylhydrazine (1 mmol) and the 1,3-dicarbonyl compound (1 mmol).[10]

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or dimethylformamide (DMF) (2-5 mL).[9][11] If required, add a catalytic amount of an acid (e.g., glacial acetic acid) or a base (e.g., piperidine).[9][12]

  • Vial Sealing: Securely seal the vial with a cap.[10]

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a specified power (e.g., 100-400 W) and temperature (e.g., 60-120°C) for a short duration (typically 2-15 minutes).[4][9] The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up: After cooling the reaction vessel, the product is typically isolated by pouring the reaction mixture into ice-cold water, followed by filtration.[9] The crude product can then be purified by recrystallization from an appropriate solvent like ethanol.[6]

Conventional Synthesis Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the phenylhydrazine (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, butanol, or acetic acid) (10-20 mL).[11][13]

  • Catalyst Addition: If necessary, add a catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 75-100°C) using a heating mantle or oil bath for an extended period (ranging from 2 to 12 hours).[4][9] Monitor the reaction's progress using TLC.[6]

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The product is then isolated, often by precipitation upon cooling or by pouring the mixture into cold water, followed by filtration and recrystallization to afford the pure phenylpyrazole.[11]

Workflow and Comparative Analysis

The following diagrams illustrate the general experimental workflow and a logical comparison of the two synthetic methodologies.

G cluster_mw Microwave-Assisted Synthesis cluster_conv Conventional Synthesis mw_mix Mix Reactants (Microwave Vial) mw_irradiate Irradiate (2-15 mins) mw_mix->mw_irradiate mw_isolate Isolate Product mw_irradiate->mw_isolate conv_mix Mix Reactants (Flask) conv_reflux Reflux (2-12 hours) conv_mix->conv_reflux conv_isolate Isolate Product conv_reflux->conv_isolate

Caption: Comparative experimental workflows.

G cluster_comparison Method Comparison cluster_advantages_mw Advantages cluster_disadvantages_mw Disadvantages cluster_advantages_conv Advantages cluster_disadvantages_conv Disadvantages Microwave Microwave-Assisted Adv_MW_1 Rapid Reaction Times Microwave->Adv_MW_1 Adv_MW_2 Higher Yields Microwave->Adv_MW_2 Adv_MW_3 Energy Efficient Microwave->Adv_MW_3 Adv_MW_4 Cleaner Reactions Microwave->Adv_MW_4 Disadv_MW_1 Specialized Equipment Microwave->Disadv_MW_1 Conventional Conventional Adv_Conv_1 Standard Equipment Conventional->Adv_Conv_1 Adv_Conv_2 Well-established Conventional->Adv_Conv_2 Disadv_Conv_1 Long Reaction Times Conventional->Disadv_Conv_1 Disadv_Conv_2 Lower Yields Conventional->Disadv_Conv_2 Disadv_Conv_3 Higher Energy Use Conventional->Disadv_Conv_3 Disadv_Conv_4 More By-products Conventional->Disadv_Conv_4

Caption: Logical comparison of synthesis methods.

Conclusion

For researchers, scientists, and professionals in drug development, the choice of synthetic methodology can significantly impact project timelines and outcomes. Microwave-assisted synthesis of phenylpyrazoles presents a compelling alternative to conventional heating, offering dramatic reductions in reaction time and substantial increases in product yields.[4][5] While requiring an initial investment in specialized equipment, the long-term benefits of increased efficiency, energy savings, and alignment with the principles of green chemistry make MAOS an attractive and often superior approach for the synthesis of this important class of compounds.[6]

References

Navigating the Synthesis of 1,5-Dimethyl-3-phenylpyrazole: A Comparative Guide to Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is a critical factor in the pace and cost of discovery. This guide provides a comparative analysis of synthetic pathways to 1,5-Dimethyl-3-phenylpyrazole, a scaffold of interest in medicinal chemistry. By examining detailed experimental protocols and associated costs, this document aims to equip scientists with the data necessary to select the most cost-effective route for their research needs.

Executive Summary

Two primary synthetic strategies for this compound are evaluated: a traditional two-step Knorr condensation followed by methylation, and a one-pot approach. While both methods can yield the desired product, they differ significantly in terms of reaction time, complexity, and overall cost. The one-pot synthesis emerges as a potentially more cost-effective and time-efficient option, though the classical two-step method offers a more established and potentially higher-yielding route.

Data Presentation

The following tables summarize the key quantitative data for the two evaluated synthetic pathways. Costs are estimated based on currently available market prices for the required reagents and may vary depending on the supplier and scale of the synthesis.

Table 1: Comparison of Synthetic Pathways

ParameterPathway 1: Two-Step Knorr Condensation & MethylationPathway 2: One-Pot Synthesis
Overall Yield High (estimated >80%)Moderate to High
Reaction Time 2 steps, longer overall time1 step, shorter reaction time
Starting Materials Phenylhydrazine, Acetylacetone, Methylating agent (e.g., Methyl Iodide)Phenylacetoacetone, Methylhydrazine
Complexity ModerateLow
Purification Two purification stepsOne purification step
Estimated Cost per Gram ModerateLow to Moderate

Table 2: Cost Analysis of Starting Materials and Reagents

ChemicalSupplier ExamplePrice (USD)QuantityCost per Gram/mL (USD)
PhenylhydrazineSigma-Aldrich99.91500 g0.20
AcetylacetoneSigma-Aldrich48.90250 mL0.20
Methyl IodideSigma-Aldrich50.80100 mL0.51
Dimethyl SulfateSigma-Aldrich100.00500 mL0.20
Phenylacetoacetone---(Not readily available, requires synthesis)------
MethylhydrazineSigma-Aldrich65.6025 g2.62

Note: Prices are for informational purposes and are subject to change. The cost of phenylacetoacetone is not included as it is not a readily available commercial product and would need to be synthesized, adding to the overall cost and complexity of Pathway 2.

Synthetic Pathways and Experimental Protocols

Pathway 1: Two-Step Knorr Condensation and Methylation

This classical approach involves the initial synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one via the Knorr condensation of phenylhydrazine and acetylacetone. The resulting pyrazolone is then methylated to yield the final product.

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

A detailed experimental protocol for a similar reaction involves adjusting the pH of a methanol solution of phenylhydrazine to 5.0-6.5 with hydrochloric acid, followed by the dropwise addition of methyl acetoacetate at a controlled temperature of 40-90°C for 1-6 hours. After refluxing, the methanol is distilled off, the pH is neutralized, and the mixture is refluxed for another 1-3 hours. Cooling and filtration yield the crude product, which is then recrystallized.[1][2] A solvent-free approach has also been reported, yielding quantitative results.[3]

Step 2: Methylation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

The methylation of the intermediate pyrazolone can be achieved using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The reaction is typically carried out in an appropriate solvent like acetone or DMF.

Logical Relationship for Pathway 1

Pathway1 A Phenylhydrazine C Knorr Condensation A->C B Acetylacetone B->C D 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one C->D F Methylation D->F E Methylating Agent (e.g., Methyl Iodide) E->F G This compound F->G

Diagram 1: Two-Step Knorr Condensation and Methylation
Pathway 2: One-Pot Synthesis from Phenylacetoacetone and Methylhydrazine

A more direct, one-pot approach involves the reaction of a phenyl-substituted β-diketone, such as phenylacetoacetone (1-phenyl-1,3-butanedione), with methylhydrazine. This method, in theory, simplifies the process by forming the pyrazole ring and introducing the N-methyl group in a single step.

Experimental Protocol:

A general procedure for this type of Knorr pyrazole synthesis involves reacting the 1,3-dicarbonyl compound (phenylacetoacetone) with methylhydrazine in a suitable solvent, often with acid or base catalysis, followed by heating.[4] However, a significant drawback of this pathway is the limited commercial availability of phenylacetoacetone, which would likely need to be synthesized in a separate step, thereby negating the "one-pot" advantage in terms of overall process economy.

Logical Relationship for Pathway 2

Pathway2 A Phenylacetoacetone C One-Pot Knorr Condensation A->C B Methylhydrazine B->C D This compound C->D Workflow start Start reactants Reactant Preparation Weighing and dissolving starting materials start->reactants reaction Reaction Setup Combining reactants in a suitable flask with solvent and catalyst (if any) reactants->reaction monitoring Reaction Monitoring Tracking progress using TLC or other analytical techniques reaction->monitoring workup Work-up Quenching the reaction and separating the crude product monitoring->workup purification Purification Recrystallization or column chromatography workup->purification analysis Product Analysis Characterization by NMR, MS, etc. purification->analysis end End analysis->end

References

In Silico Comparative Analysis of 1,5-Dimethyl-3-phenylpyrazole Derivatives' Binding Affinity to Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide

This guide provides a comparative overview of the binding affinity of 1,5-Dimethyl-3-phenylpyrazole derivatives and structurally related pyrazole compounds to various key enzyme targets, based on available in silico molecular docking data. The following sections present quantitative binding energy data, detailed experimental protocols for computational analyses, and visual representations of experimental workflows and relevant signaling pathways to aid in drug discovery and development efforts.

Data Presentation: Comparative Binding Affinities

The binding affinities of various pyrazole derivatives, including those with the this compound scaffold, to a range of therapeutically relevant enzymes are summarized below. The data, presented as binding energy in kcal/mol, is collated from multiple independent in silico studies. Lower binding energy values typically indicate a higher predicted binding affinity.

Derivative/CompoundTarget EnzymePDB IDBinding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
Pyrazole Derivative M72Cytochrome P450 17A1 (CYP17)--10.4Galeterone-11.6
Pyrazole Derivative M76VEGFR4AGD-9.2Sunitinib-10.0
Pyrazole Derivative M74c-KIT6XVB-9.2Pazopanib-8.7
Pyrazole Derivative M33Histone Deacetylase (HDAC)----
Pyrazole Derivative M36C-RAF----
5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (I)CDC7 Kinase355D-41.50--
5-(4-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (II)CDC7 Kinase355D-44.53--
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-22QU5-10.09 kJ/mol--
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A2W1G-8.57 kJ/mol--
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b)CDK22VTO-10.35 kJ/mol--
Pyrazole-indole conjugate 7aCDK-2--13.68--
Pyrazole-indole conjugate 7bCDK-2--12.55--
N-(5-Chloropyridin-2-yl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide (7f)N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)-IC50 = 22.4 µM--
N-phenyl-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)propanamide (7n)N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)-79.4% inhibition at 100 µM--

Note: The binding affinity values are sourced from various computational studies and should be interpreted with consideration of the different methodologies employed. Direct comparison between different studies may not be straightforward.

Experimental Protocols

The following sections detail the generalized methodologies employed in the in silico and in vitro studies cited in this guide.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw). These structures are then converted to 3D and energetically minimized using a suitable force field (e.g., OPLS4) with a program like LigPrep.[1]

  • Protein Preparation: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the structure is optimized and minimized.[1][2] The active site or binding pocket is identified, often based on the location of the co-crystallized ligand in the original PDB file.[2] A grid box is then generated around this active site to define the docking search space.[3]

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina[2] or Glide (Schrödinger).[1] These programs utilize algorithms like the Lamarckian genetic algorithm to explore various ligand conformations and orientations within the receptor's active site.[4] The simulations result in a set of docked poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).[1][2]

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[1][4]

In Vitro Enzyme Inhibition Assay (General Protocol)

In vitro enzymatic assays are conducted to experimentally validate the inhibitory potential of the synthesized compounds. The following is a generalized protocol.

  • Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer system.

  • Inhibitor Preparation: The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.

  • Assay Procedure: The enzyme, inhibitor (at varying concentrations), and buffer are pre-incubated together. The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method, such as spectrophotometry or fluorometry.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by plotting the percentage of inhibition against the inhibitor concentration.[5] For determination of the inhibition constant (Ki), assays are performed at different substrate concentrations.[6]

Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for an in silico drug discovery project, from initial library screening to lead optimization.

in_silico_workflow cluster_prep Preparation cluster_screening Screening & Analysis cluster_validation Validation & Optimization ligand_prep Ligand Library Preparation docking Molecular Docking ligand_prep->docking protein_prep Target Protein Preparation protein_prep->docking analysis Binding Affinity Analysis docking->analysis Scoring md_sim Molecular Dynamics Simulations analysis->md_sim Hit Identification lead_opt Lead Optimization md_sim->lead_opt Refinement vegfr2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole Derivative (e.g., M76) Inhibitor->VEGFR2 Inhibits

References

A Comparative Guide to the Structure-Activity Relationship of 1,5-Dimethyl-3-phenylpyrazole Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,5-Dimethyl-3-phenylpyrazole analogues, focusing on their potential as anti-inflammatory and kinase-inhibiting agents. The pyrazole core is a privileged scaffold in medicinal chemistry, and understanding the impact of structural modifications is crucial for the rational design of novel therapeutics.[1]

Introduction to this compound Scaffold

The this compound core represents a versatile template for developing biologically active compounds. The presence of methyl groups at positions 1 and 5, along with a phenyl ring at position 3, provides a foundational structure that can be systematically modified to explore and optimize interactions with various biological targets. Research has indicated that derivatives of this scaffold exhibit notable biological activities, including potential as anti-inflammatory agents.[1]

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study focused exclusively on a broad series of this compound analogues is not extensively documented in a single source, we can infer key relationships from studies on structurally related pyrazole derivatives, such as 1,5-diarylpyrazoles and other substituted phenylpyrazoles. The following table summarizes the general effects of substitutions on the 3-phenyl ring on the biological activity, primarily focusing on anti-inflammatory and kinase inhibitory activities.

Table 1: Structure-Activity Relationship of 3-Phenyl Ring Substitutions

Position of SubstitutionType of SubstituentGeneral Effect on ActivityRationale for Activity Change
para (4-position)Electron-withdrawing (e.g., -CF₃, -SO₂NH₂)Often enhances activityCan participate in hydrogen bonding or key interactions within the active site of enzymes like COX-2.
para (4-position)Electron-donating (e.g., -CH₃, -OCH₃)Variable, can maintain or slightly decrease activityMay provide favorable hydrophobic interactions, but can also introduce steric hindrance depending on the target.
meta (3-position)Halogens (e.g., -F, -Cl)Can increase potencyMay alter the electronic properties of the phenyl ring and improve binding affinity.
ortho (2-position)Small groups (e.g., -F)Can be favorableMay induce a conformational twist of the phenyl ring that is beneficial for binding to some targets.
ortho (2-position)Bulky groupsGenerally decreases activityLikely due to steric hindrance, preventing optimal binding to the target protein.
Multiple SubstitutionsDi-substitution (e.g., 3,4-dichloro)Can significantly enhance potencyCombines electronic and steric effects that may be optimal for fitting into a specific binding pocket.

Note: The trends presented in this table are generalized from SAR studies on related pyrazole scaffolds and may not be universally applicable to all biological targets.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of biological data. Below are protocols for common assays used to evaluate the anti-inflammatory and kinase inhibitory potential of this compound analogues.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the COX-2 enzyme, a key target for anti-inflammatory drugs.

Materials:

  • COX-2 (human recombinant) enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Cofactor solution

  • COX Probe (fluorometric)

  • Arachidonic Acid (substrate)

  • Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 10 µL of the test compound solution, 150 µL of COX Assay Buffer, 10 µL of COX Cofactor solution, and 10 µL of COX-2 enzyme solution to each well.

  • For the enzyme control well, add 10 µL of DMSO instead of the test compound. For the blank well, add 10 µL of DMSO and use assay buffer instead of the enzyme solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Add 10 µL of the COX Probe to each well.

  • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.

  • Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[2][3][4][5]

Animals:

  • Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Fast the animals overnight before the experiment but allow access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or vehicle (control group) orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[4]

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations of Signaling Pathways and Workflows

Hypothetical Kinase Inhibition Workflow

The following diagram illustrates a typical workflow for screening and evaluating this compound analogues as potential kinase inhibitors.

G Workflow for Kinase Inhibitor Screening cluster_0 Compound Synthesis & Library Creation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 In Vivo Evaluation A Synthesis of this compound Analogues B Primary Kinase Panel Screening A->B Test Compounds C IC50 Determination for Hits B->C Identify Hits D Selectivity Profiling C->D Characterize Potency E Cellular Potency Assays D->E Confirm Cellular Activity F Target Engagement Assays E->F G Animal Model of Disease F->G Lead Compound H Pharmacokinetic Studies G->H

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as apoptosis and inflammation, making it a relevant target for therapeutic intervention.[6][7]

JNK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MAPKK (MKK4/7) MAP3K->MKK4_7 JNK JNK (c-Jun N-terminal Kinase) MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor This compound Analogue Inhibitor->JNK Inhibition

Caption: Simplified diagram of the JNK signaling cascade and a potential point of inhibition.

References

Comparative DFT studies of the electronic properties of substituted phenylpyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the electronic properties of substituted phenylpyrazoles using Density Functional Theory (DFT) provides valuable insights into their chemical reactivity, stability, and potential applications in fields such as medicinal chemistry and materials science. This guide summarizes key findings from computational studies, presenting a comparison of electronic properties and detailing the methodologies employed.

Data Presentation: Electronic Properties of Substituted Phenylpyrazoles

The following table summarizes the calculated electronic properties of various substituted phenylpyrazole derivatives from different studies. These properties, including the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE), are crucial in understanding the electronic behavior and reactivity of these compounds.[1][2][3]

Compound/SubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Study Reference
3-methyl-1-phenylpyrazole----[4]
[4-(4-chlorophenyl)-3-methyl-1-phenyl...----[1][2]
Pyrazole derivative 4a----[3]
Pyrazole derivative 4b----[3]
Pyrazole derivative 4c----[3]
Pyrazole derivative 4d----[3]

Note: Specific numerical values for each compound were not consistently available across the search results in a comparative context. The table structure is provided as a template for presenting such data when available.

Experimental and Computational Protocols

The methodologies employed in the cited studies are critical for the reproducibility and interpretation of the results. The following sections detail the common computational approaches for analyzing substituted phenylpyrazoles.

Computational Details: DFT Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules.[5][6] The choice of functional and basis set is crucial for obtaining accurate results.

  • Software: The Gaussian suite of programs is frequently used for these types of calculations.[7]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for these studies as it provides a good balance between accuracy and computational cost.[3][4][8]

  • Basis Set: The 6-311G and 6-311+G(d,p) basis sets are commonly employed for geometry optimization and electronic property calculations of phenylpyrazole derivatives.[3][4][8] The inclusion of diffuse (+) and polarization (d,p) functions is important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for intramolecular charge transfer.

The general workflow involves optimizing the molecular geometry of the substituted phenylpyrazoles to find the lowest energy conformation. Following geometry optimization, frequency calculations are typically performed to confirm that the structure corresponds to a true minimum on the potential energy surface. Finally, the electronic properties such as HOMO-LUMO energies and dipole moments are calculated for the optimized geometry.[7][9]

Visualization of the DFT Workflow

The following diagram illustrates the typical workflow for a comparative DFT study of substituted phenylpyrazoles.

DFT_Workflow cluster_input Input Preparation cluster_computation Computational Steps cluster_analysis Data Analysis and Comparison cluster_output Output Mol_Structure Define Molecular Structures (Substituted Phenylpyrazoles) Methodology Select DFT Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) Geo_Opt Geometry Optimization Methodology->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Verify Minimum Energy Elec_Prop Electronic Property Calculation Freq_Calc->Elec_Prop HOMO_LUMO Analyze HOMO-LUMO Energies & Energy Gap Elec_Prop->HOMO_LUMO Dipole Analyze Dipole Moment & Other Properties Elec_Prop->Dipole Comparison Comparative Analysis of Substituent Effects HOMO_LUMO->Comparison Dipole->Comparison Results Publishable Results: Tables, Figures, Insights Comparison->Results

Caption: Workflow for a comparative DFT study. comparative DFT study.

References

A Comparative Guide to the Synthesis of 1,5-Dimethyl-3-phenylpyrazole: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates like 1,5-Dimethyl-3-phenylpyrazole demands a critical evaluation of not only efficiency but also environmental impact. This guide provides a comparative analysis of different synthetic methodologies for this compound, with a focus on green chemistry principles. By presenting quantitative data, detailed experimental protocols, and logical visualizations, this document aims to inform the selection of more sustainable synthetic routes.

The traditional approach to synthesizing this compound often relies on the condensation of phenylhydrazine with acetylacetone under reflux conditions, typically employing a volatile organic solvent such as ethanol. While effective, this method can be energy-intensive and generate significant solvent waste. In contrast, modern green chemistry approaches, such as microwave-assisted and ultrasound-assisted synthesis, offer compelling alternatives that can reduce reaction times, energy consumption, and the use of hazardous solvents.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for a conventional and a microwave-assisted synthesis of this compound, highlighting the significant improvements offered by the greener alternative.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 4-5 hours10 minutes
Solvent Glacial Acetic AcidEthanol (in some variations) or Solvent-free
Energy Input Prolonged heating (reflux)Microwave irradiation (e.g., 280 W)
Yield ~70-85%[1]Often >90%
Catalyst Typically acid-catalyzed (e.g., acetic acid)Often catalyst-free or uses milder catalysts
Work-up Neutralization, extraction with organic solventsSimple filtration and washing
Waste Generation Significant solvent and potential acid wasteMinimal solvent waste (in solvent-free variants)

Experimental Protocols

Conventional Synthesis: Condensation of Phenylhydrazine and Acetylacetone

This method involves the acid-catalyzed condensation of phenylhydrazine with acetylacetone.

Materials:

  • Phenylhydrazine

  • Acetylacetone

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • A mixture of the precursor 3-(2-(4-chlorodphenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and phenylhydrazine (0.015 mole) in glacial acetic acid (15 mL) is refluxed for 4-5 hours.[2]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into crushed ice, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Green Synthesis: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to dramatically reduce reaction times and often allows for solvent-free conditions.

Materials:

  • Chalcone precursor (e.g., 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-3-(substituted aryl) prop-2-en-1-one) (0.01 mol)

  • Hydrazine hydrate (0.01 mol)

  • Glacial Acetic Acid (small amount)

  • Ethanol-water mixture (1:1) for recrystallization

Procedure:

  • A mixture of the chalcone precursor (0.01 mol), hydrazine hydrate (0.01 mol), and a small amount of glacial acetic acid is prepared in a microwave-safe vessel.

  • The reaction mixture is subjected to microwave irradiation for 10 minutes at 280 W.[3]

  • After the reaction is complete, the mixture is cooled.

  • The resulting precipitate of the product is washed with cold water and dried.

  • The crude product is recrystallized from an ethanol-water mixture (1:1) to afford the purified this compound derivative.[3]

Visualizing the Synthetic Pathways

To illustrate the logical flow of the compared synthetic methods, the following diagrams were generated using the DOT language.

cluster_conventional Conventional Synthesis conv_start Phenylhydrazine + Acetylacetone conv_conditions Glacial Acetic Acid Reflux (4-5 hours) conv_start->conv_conditions conv_product Crude this compound conv_conditions->conv_product conv_workup Precipitation in ice water Filtration conv_product->conv_workup conv_purification Recrystallization (Ethanol) conv_workup->conv_purification conv_final Pure this compound conv_purification->conv_final

Figure 1. Workflow for the conventional synthesis of this compound.

cluster_green Microwave-Assisted Synthesis green_start Chalcone Precursor + Hydrazine Hydrate green_conditions Microwave Irradiation (10 min, 280 W) (Solvent-free or minimal solvent) green_start->green_conditions green_product Crude this compound green_conditions->green_product green_workup Washing with cold water Filtration green_product->green_workup green_purification Recrystallization (Ethanol/Water) green_workup->green_purification green_final Pure this compound green_purification->green_final

Figure 2. Workflow for the microwave-assisted synthesis of this compound.

Conclusion

The adoption of green chemistry principles in the synthesis of this compound offers substantial environmental benefits over conventional methods. Microwave-assisted synthesis, in particular, demonstrates a significant reduction in reaction time, energy consumption, and waste generation, while often providing higher yields. For researchers and professionals in drug development, prioritizing these greener synthetic routes is a critical step towards more sustainable chemical manufacturing. Further research into other green methodologies, such as ultrasound-assisted and mechanochemical synthesis, for this specific compound is warranted to continue advancing environmentally responsible practices in the pharmaceutical industry.

References

Safety Operating Guide

Navigating the Disposal of 1,5-Dimethyl-3-phenylpyrazole: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: No specific Safety Data Sheet (SDS) with detailed disposal instructions for 1,5-Dimethyl-3-phenylpyrazole was found. The guidance provided here is based on information for structurally similar pyrazole compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

I. Immediate Safety and Handling Considerations

Before proceeding with any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling requirements for similar pyrazole compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Handle the material in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid generating dust.[1] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[3]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Clean: Decontaminate the spill area according to your institution's established protocols.

  • Dispose: The collected spill material must be disposed of as hazardous waste.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted as hazardous waste through an approved waste disposal plant.[1][4] Do not dispose of this chemical down the drain or in regular trash.[2][5]

  • Waste Characterization: Although specific data is unavailable for this compound, related phenylpyrazole compounds can be harmful if swallowed and may cause serious eye irritation.[4] Therefore, it should be treated as hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Containerization:

    • Place the waste material in a clearly labeled, sealed, and compatible container.

    • The label should include the chemical name ("this compound"), the words "Hazardous Waste," and any other information required by your institution or local regulations.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • Provide them with all available information about the waste, including its chemical name and any known hazards.

IV. Quantitative Data Summary

While no specific quantitative data for this compound is available, the following table summarizes general hazard classifications for related compounds, which should be considered as potential hazards for the target compound.

Hazard ClassificationCategoryAssociated Risk
Acute Toxicity, OralCategory 4Harmful if swallowed.
Serious Eye IrritationCategory 2 / 2ACauses serious eye irritation.[4]
Skin Irritation-May cause skin irritation.[4]
Respiratory Irritation-May cause respiratory irritation.[4]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure start Waste Generation: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe sds_check Consult Specific SDS (If available) ppe->sds_check ehs_consult Consult Institutional EHS & Local Regulations sds_check->ehs_consult SDS Unavailable characterize Characterize as Hazardous Waste sds_check->characterize SDS Available ehs_consult->characterize containerize Securely Package in a Labeled, Compatible Container characterize->containerize store Store in Designated Hazardous Waste Area containerize->store dispose Arrange Pickup by Licensed Waste Disposal Contractor store->dispose end Disposal Complete dispose->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Dimethyl-3-phenylpyrazole. The following procedures are based on the known hazards of structurally similar pyrazole derivatives and are intended to ensure safe laboratory practices.

Hazard Summary: Based on data from related pyrazole compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some related compounds are harmful if swallowed.[4]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6][7] Contact lenses may pose a special hazard and a written policy on their use should be in place.[1]
Skin Chemical-resistant gloves and a lab coat or chemical-resistant suit.Nitrile or neoprene gloves are generally recommended for handling aromatic heterocyclic compounds. Protective clothing should be worn to prevent skin exposure.[5][6]
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.A NIOSH-approved respirator with a particle filter is recommended if engineering controls are insufficient.[1][7]

Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[2][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]

2. General Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with skin and eyes.[1][6]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[2]

  • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[2][5]

3. Spill Management:

  • In case of a spill, immediately evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For minor spills, sweep up the solid material, taking care not to generate dust, and place it in a suitable, labeled container for disposal.[1][5]

  • For major spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste.[2]

  • Container Disposal: Dispose of the container to a hazardous or special waste collection point.[2]

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]
Skin Contact Take off contaminated clothing and wash it before reuse. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow prep Preparation - Review SDS - Assemble PPE handling Handling - Use fume hood - Avoid dust/contact prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage If not all used spill Spill Response - Evacuate - Wear PPE - Clean up with care handling->spill disposal Disposal - Treat as hazardous waste - Use licensed disposal service handling->disposal After use exposure Exposure Event - Follow First Aid - Seek Medical Attention handling->exposure storage->handling For subsequent use spill->disposal end End of Process disposal->end

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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1,5-Dimethyl-3-phenylpyrazole

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